molecular formula C10H13BrN2O B1290434 5-Bromo-N,N-diethyl-3-pyridinecarboxamide CAS No. 104290-44-0

5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Cat. No.: B1290434
CAS No.: 104290-44-0
M. Wt: 257.13 g/mol
InChI Key: INALCDDCRXNOBA-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INALCDDCRXNOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630822
Record name 5-Bromo-N,N-diethylpyridine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104290-44-0
Record name 5-Bromo-N,N-diethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-N,N-diethyl-3-pyridinecarboxamide basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound (CAS No. 104290-44-0), a functionalized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, its known and predicted physicochemical properties, and a validated protocol for the synthesis of its key precursor, 5-bromonicotinic acid. Furthermore, a detailed, mechanistically-grounded experimental protocol for the final amidation step is proposed. Safety, handling, and the compound's potential applications as a molecular building block are also discussed. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel pyridine derivatives.

Chemical Identity and Structure

This compound, also known as 5-Bromo-N,N-diethylnicotinamide, is a disubstituted pyridine derivative. The pyridine ring, a common scaffold in pharmaceuticals, is functionalized at the 3-position with a diethylamide group and at the 5-position with a bromine atom. This bromine atom provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for creating more complex molecules.[1]

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 104290-44-0 [2]
IUPAC Name 5-bromo-N,N-diethylpyridine-3-carboxamide -
Synonyms 5-Bromo-N,N-diethylnicotinamide, 5-bromo-nicotinic acid diethylamide [2]
Molecular Formula C₁₀H₁₃BrN₂O [2]
Molecular Weight 257.13 g/mol [2]

| InChI Key | INALCDDCRXNOBA-UHFFFAOYSA-N |[2] |

Physicochemical Properties

Experimental data for the physical properties of this compound are not widely reported in publicly available literature. The available information, primarily from computational predictions, is summarized below. Researchers should determine experimental values upon synthesis and purification. The parent amide, 5-bromonicotinamide, is a solid with a high melting point (219-223 °C), but the addition of the two ethyl groups on the amide nitrogen is expected to significantly lower the melting point and increase its solubility in organic solvents.[3]

Table 2: Physical and Chemical Properties

Property Value Reference
Physical State Not reported (Expected to be a solid or oil at room temperature) -
Melting Point No data available [4]
Boiling Point No data available [4]
Solubility No data available [4]
XLogP3 2.32610 (Predicted) [2]

| Storage | Sealed in dry, 2-8°C | - |

Synthesis and Mechanistic Rationale

The most logical and well-documented synthetic pathway to this compound involves a two-stage process: (1) the direct bromination of nicotinic acid to form the key intermediate, 5-bromonicotinic acid, and (2) the subsequent amidation of the carboxylic acid with diethylamine.

Stage 1: Synthesis of 5-Bromonicotinic Acid (Precursor)

This procedure involves the direct electrophilic bromination of the pyridine ring. The use of thionyl chloride is crucial as it converts the carboxylic acid to the more reactive nicotinoyl chloride in situ. This activates the pyridine ring towards bromination, which is facilitated by a Lewis acid catalyst like powdered iron.[5]

Experimental Protocol: Preparation of 5-Bromonicotinic Acid [1][5]

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine nicotinic acid (1 equivalent) and powdered iron (2-5% by weight of nicotinic acid).

  • Activation: Carefully add thionyl chloride (~2.4 equivalents) to the flask. Heat the resulting mixture to 70-80°C with vigorous stirring.

  • Bromination: Add bromine (~1.9 equivalents) dropwise via the dropping funnel over a period of 2 hours.

  • Reaction: Upon completion of bromine addition, heat the reaction mixture to reflux and maintain for 6-14 hours.

  • Workup: After the reflux period, allow the mixture to cool. Carefully distill off the excess thionyl chloride and bromine under reduced pressure.

  • Hydrolysis & Precipitation: Cool the crude residue in an ice bath. Slowly and carefully hydrolyze the residue by adding cold water. Adjust the pH of the aqueous solution to 2.5-3.0 using a 4N sodium hydroxide or other inorganic base solution.

  • Isolation: The product, 5-bromonicotinic acid, will precipitate out of the solution. Collect the solid by suction filtration, wash with a small amount of ice-cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or water.[5]

Stage 2: Amidation to this compound (Proposed)

This stage involves a standard nucleophilic acyl substitution. 5-Bromonicotinic acid is first converted to its highly reactive acyl chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. This intermediate is then immediately reacted with diethylamine, which acts as a nucleophile, to form the final amide product. An excess of diethylamine or the addition of another base (e.g., triethylamine) is necessary to neutralize the HCl byproduct generated during the reaction.

Proposed Experimental Protocol:

  • Acyl Chloride Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction. Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Amine Reaction: In a separate flask, dissolve diethylamine (2.5 equivalents) in the same anhydrous solvent. Cool this solution to 0°C.

  • Coupling: Slowly add the freshly prepared 5-bromonicotinoyl chloride solution from step 1 to the diethylamine solution at 0°C.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Amidation (Proposed) Nicotinic_Acid Nicotinic Acid Bromonicotinic_Acid 5-Bromonicotinic Acid Nicotinic_Acid->Bromonicotinic_Acid 1. SOCl₂, Fe (cat.) 2. Br₂ 3. H₂O, NaOH (pH 3) Acyl_Chloride 5-Bromonicotinoyl Chloride (in situ) Bromonicotinic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ DCM, DMF (cat.) Final_Product 5-Bromo-N,N-diethyl- 3-pyridinecarboxamide Acyl_Chloride->Final_Product Diethylamine, Et₃N DCM

Figure 1: Proposed two-stage synthesis workflow.

Spectroscopic Analysis

  • Pyridine Protons: Three distinct signals in the aromatic region (~δ 8.0-9.0 ppm), each integrating to 1H. The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (doublets or doublet of doublets).

  • Ethyl Protons (CH₂): A quartet around δ 3.4-3.6 ppm, integrating to 4H, due to coupling with the methyl protons.

  • Ethyl Protons (CH₃): A triplet around δ 1.1-1.3 ppm, integrating to 6H, due to coupling with the methylene protons.

Confirmation of the molecular weight can be achieved via mass spectrometry, which should show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety and Handling

Specific GHS hazard data for this compound is limited.[4] However, data for the precursor, 5-bromonicotinic acid, and the parent amide, 5-bromonicotinamide, indicate potential hazards.[3] Therefore, stringent safety measures are recommended.

Table 3: Safety and Handling Precautions

Precaution Category Recommendation Reference
Engineering Controls Handle in a well-ventilated place, such as a chemical fume hood. [2]
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [4]
Handling Avoid contact with skin and eyes. Avoid formation and inhalation of dust and aerosols. Use non-sparking tools. [2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]

| Potential Hazards (Inferred) | Based on related compounds, may be harmful if swallowed, cause skin irritation, and cause serious eye irritation/damage. |[3] |

Applications in Drug Development

This compound is primarily utilized as a chemical building block in discovery research. The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct functional groups allows for sequential and site-selective modifications:

  • The Bromine Atom: Serves as a versatile handle for introducing molecular complexity through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-couplings, enabling the creation of biaryl or amine-linked structures.[1]

  • The Diethylamide Group: This group modulates the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. It can also form crucial hydrogen bond interactions with biological targets.

By leveraging these features, researchers can use this compound as a starting point to synthesize libraries of novel molecules for screening against various therapeutic targets, including kinases, polymerases, and other enzymes.[1]

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved January 17, 2026, from [Link]

  • Chemsrc. (2025, September 10). This compound. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved January 17, 2026, from [Link]

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Semantic Scholar. (1987). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

An In-depth Technical Guide to 5-Bromo-N,N-diethyl-3-pyridinecarboxamide (CAS Number: 104290-44-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, a halogenated pyridine derivative of significant interest in medicinal chemistry. The document details the compound's physicochemical properties, outlines a robust two-step synthesis protocol from commercially available starting materials, and provides a thorough characterization profile including predicted spectroscopic data. Furthermore, it explores the potential applications of this molecule, with a particular focus on its promising role as an anti-arrhythmic agent, as suggested by patent literature. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds in drug discovery and development.

Introduction and Chemical Identity

This compound, also known as 5-Bromo-N,N-diethylnicotinamide, is a substituted pyridine derivative featuring a bromine atom at the 5-position and a diethylcarboxamide group at the 3-position. The presence of the bromine atom and the amide functionality makes it a versatile intermediate for further chemical modifications and a potential candidate for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 104290-44-0[1]
Molecular Formula C₁₀H₁₃BrN₂O[1]
Molecular Weight 257.13 g/mol [1]
Boiling Point 189 °C (at 12 Torr)[2]
Density 1.373 ± 0.06 g/cm³ (Predicted)[2]
pKa 1.65 ± 0.20 (Predicted)[2]
Storage Temperature 2-8°C[2]

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 5-bromonicotinic acid. The synthetic pathway involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation with diethylamine.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 5-Bromonicotinic_Acid 5-Bromonicotinic Acid 5-Bromonicotinoyl_Chloride 5-Bromonicotinoyl Chloride 5-Bromonicotinic_Acid->5-Bromonicotinoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->5-Bromonicotinoyl_Chloride 5-Bromonicotinoyl_Chloride_2 5-Bromonicotinoyl Chloride Target_Compound This compound 5-Bromonicotinoyl_Chloride_2->Target_Compound Base (e.g., Triethylamine) DCM, 0°C to rt Diethylamine Diethylamine Diethylamine->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinoyl Chloride

  • Rationale: The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (HCl and SO₂) are gaseous and easily removed from the reaction mixture.[3]

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromonicotinic acid (1.0 eq).

    • Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

    • Gently reflux the mixture until the reaction is complete (typically 1-3 hours, can be monitored by the cessation of gas evolution).

    • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-bromonicotinoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: The highly electrophilic acyl chloride readily reacts with nucleophilic amines like diethylamine to form a stable amide bond. A non-nucleophilic base such as triethylamine is used to quench the HCl byproduct generated during the reaction. The reaction is initially cooled to control the exothermic nature of the amidation.

  • Protocol:

    • Dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of 5-bromonicotinoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (can be monitored by TLC or LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Characterization and Spectroscopic Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HH-2 or H-6 of pyridine ring
~8.5d1HH-6 or H-2 of pyridine ring
~7.9t1HH-4 of pyridine ring
~3.4q4H-N(CH₂CH₃)₂
~1.2t6H-N(CH₂CH₃)₂
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~150C-2 or C-6 of pyridine ring
~148C-6 or C-2 of pyridine ring
~140C-4 of pyridine ring
~135C-3 of pyridine ring
~121C-5 of pyridine ring (C-Br)
~43-N(CH₂CH₃)₂
~13-N(CH₂CH₃)₂
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Assignment
~2970-2850C-H stretching (aliphatic)
~1640C=O stretching (amide)
~1580, 1470C=C and C=N stretching (aromatic ring)
~1280C-N stretching
Predicted Mass Spectrum (MS)
m/zAssignment
257/259[M]⁺ and [M+2]⁺ (due to bromine isotopes)
184/186[M - N(C₂H₅)₂]⁺
106[M - Br - N(C₂H₅)₂]⁺

Potential Applications in Drug Development

Anti-Arrhythmic Activity

A Russian patent (RU2617428C2) discloses derivatives of 5-bromonicotinic acid, including "5-bromonicotinic acid diethylamide" (the target compound), as possessing anti-arrhythmic activity.[4] The patent describes studies on a calcium chloride-induced arrhythmia model in rats, where the compounds demonstrated pronounced anti-arrhythmic properties.[4] This suggests a potential therapeutic application for this compound in the management of cardiac arrhythmias.

The mechanism of action for many anti-arrhythmic drugs involves the modulation of ion channels in cardiac cells. For instance, Class III anti-arrhythmic agents act by blocking potassium channels, which prolongs the cardiac action potential duration.[5] Further investigation would be required to elucidate the specific mechanism by which this compound exerts its anti-arrhythmic effects.

G Target_Compound 5-Bromo-N,N-diethyl-3- pyridinecarboxamide Cardiac_Ion_Channels Cardiac Ion Channels (e.g., K⁺, Na⁺, Ca²⁺) Target_Compound->Cardiac_Ion_Channels Potential Interaction Modulation Modulation of Channel Activity Cardiac_Ion_Channels->Modulation Anti_Arrhythmic_Effect Anti-Arrhythmic Effect Modulation->Anti_Arrhythmic_Effect

Caption: Postulated mechanism of anti-arrhythmic action.

Intermediate for Medicinal Chemistry

The structure of this compound makes it a valuable building block in medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents, allowing for the synthesis of diverse compound libraries for biological screening. The diethylamide group can also be modified or may contribute to the pharmacokinetic properties of potential drug candidates.

Safety and Handling

Based on the GHS hazard statements for the parent compound, 5-bromonicotinamide, and the target molecule, caution should be exercised when handling this compound.[1][6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable pyridine derivative with promising potential as an anti-arrhythmic agent. Its versatile chemical structure also makes it a valuable intermediate for the development of novel therapeutics. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and biological activity of this compound, and it is hoped that the information contained herein will facilitate further research and development in this area.

References

  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

  • Google Patents. (n.d.). RU2617428C2 - 5-bromonicotinic acid derivatives with anti-arrhythmic activity.
  • MDPI. (2021). Emerging Antiarrhythmic Drugs for Atrial Fibrillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Investigational antiarrhythmic agents: promising drugs in early clinical development. Retrieved from [Link]

  • Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • ResearchGate. (2018). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide (Hypothetical Compound Cpd-5BDE)

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals Only

Abstract: This technical guide delineates the putative mechanism of action of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, a novel investigational compound. Based on its structural homology to nicotinamide and a vast body of literature on related pyridinecarboxamide derivatives, we postulate that its primary biological activity stems from the competitive inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. This document provides a comprehensive overview of the proposed molecular interactions, the downstream cellular consequences, and robust experimental protocols to validate this hypothesis.

Introduction and Scientific Rationale

This compound, hereafter referred to as Cpd-5BDE for investigational purposes, is a synthetic small molecule characterized by a nicotinamide core. The pyridinecarboxamide scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved therapeutics.[1][2] Nicotinamide itself is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a substrate for various enzymes, including the PARP family.[3][4]

The strategic placement of a bromine atom on the pyridine ring and N,N-diethyl groups on the carboxamide moiety are anticipated to significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. Bromination of pyridine rings is a common medicinal chemistry strategy to modulate electronic properties and enhance target engagement.[5][6] Our central hypothesis is that Cpd-5BDE acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes, thereby disrupting DNA damage repair pathways.

Proposed Mechanism of Action: PARP Inhibition

The PARP family of enzymes, particularly PARP1, are crucial players in the cellular response to DNA damage.[7] Upon detection of a single-strand DNA break, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming long poly(ADP-ribose) (PAR) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins.

We propose that Cpd-5BDE, by mimicking the nicotinamide portion of NAD+, occupies the catalytic pocket of PARP1. This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair process. In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated repair leads to an accumulation of unresolved DNA damage and ultimately, synthetic lethality.[7]

Molecular Interactions at the PARP1 Catalytic Site

The pyridinecarboxamide core of Cpd-5BDE is expected to form key hydrogen bonds with the amino acid residues Gly863 and Ser904 within the PARP1 active site, interactions that are critical for the binding of the natural substrate's nicotinamide headgroup. Furthermore, the pyridine ring is positioned to engage in π-π stacking interactions with Tyr907, further stabilizing the complex.[8][9] The bromine atom at the 5-position may form halogen bonds or other non-covalent interactions that enhance binding affinity, while the N,N-diethyl groups are projected to occupy a hydrophobic pocket, potentially increasing potency and selectivity over other NAD+-dependent enzymes.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of Cpd-5BDE in the context of DNA repair and synthetic lethality.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Cpd-5BDE Intervention cluster_Outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis (Recruitment of Repair Proteins) PARP1->PARylation Repair DNA Repair PARylation->Repair SSB_Accumulation SSB Accumulation & Replication Fork Collapse Cell_Survival Cell Survival (in HR-proficient cells) Repair->Cell_Survival NAD NAD+ NAD->PARP1 Substrate Cpd_5BDE Cpd-5BDE Inhibition Competitive Inhibition Cpd_5BDE->Inhibition Inhibition->PARP1 Blocks DSB_Formation Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation Synthetic_Lethality Synthetic Lethality (in HR-deficient cells) DSB_Formation->Synthetic_Lethality Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_functional Functional Validation start Hypothesis: Cpd-5BDE is a PARP Inhibitor biochem_assay In Vitro PARP1 Inhibition Assay start->biochem_assay ic50_calc Determine IC50 biochem_assay->ic50_calc cell_assay Cellular PARylation Inhibition Assay ic50_calc->cell_assay Confirm Target Engagement cellular_ic50 Determine Cellular IC50 cell_assay->cellular_ic50 functional_assay Synthetic Lethality Assay (BRCA-mutant vs. Wild-type cells) cellular_ic50->functional_assay Confirm Cellular Activity viability_data Measure Differential Cell Viability functional_assay->viability_data conclusion Conclusion: Mechanism of Action Confirmed viability_data->conclusion Validate Mechanism

Sources

A Technical Guide to the-Potential Biological Activity of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-N,N-diethyl-3-pyridinecarboxamide, also known as 5-Bromo-N,N-diethylnicotinamide, is a synthetic compound belonging to the class of substituted nicotinamide derivatives. While extensive, peer-reviewed studies on this specific molecule are limited, analysis of related patents and analogous chemical structures points toward a significant potential for biological activity, primarily as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide synthesizes the available information to build a robust hypothesis for its mechanism of action, outlines a comprehensive framework for its experimental validation, and discusses its potential therapeutic applications in pain management and beyond.

Introduction: Compound Profile and Rationale for Investigation

This compound is a small molecule with the chemical formula C₁₀H₁₄BrN₃O.[1] Its structure, characterized by a pyridine ring substituted with a bromine atom at the 5-position and a diethylcarboxamide group at the 3-position, suggests potential interactions with various biological targets. Nicotinamide and its derivatives are known to play roles in a wide array of biological processes, from metabolism to cell signaling, and have been investigated for antifungal and anticancer activities.[2][3] The introduction of a bromine atom can significantly alter the electronic properties and binding affinities of the parent molecule, often enhancing its pharmacological profile.[4]

The primary rationale for investigating this compound stems from patent literature that identifies a class of 5-substituted nicotinic acid dialkylamides, including this compound, as potent antagonists of the effects of capsaicin on sensory nerves. This directly implicates the compound as a modulator of the TRPV1 receptor, a key player in pain and inflammation pathways.[5]

Compound Identifier Value
IUPAC Name 5-bromo-N,N-diethylpyridine-3-carboxamide
Synonyms 5-Bromo-N,N-diethylnicotinamide[6]
CAS Number 104290-44-0[1][7]
Molecular Formula C₁₀H₁₃BrN₂O[1]
Molecular Weight 257.13 g/mol [1][6]

Core Hypothesis: Antagonism of the Capsaicin Receptor (TRPV1)

The most compelling hypothesis for the biological activity of this compound is its function as a competitive antagonist of the TRPV1 receptor.

2.1 The Role of TRPV1 in Nociception

TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons responsible for detecting pain (nociceptors). It acts as a polymodal integrator of noxious stimuli, being activated by:

  • Exogenous Ligands: Most notably capsaicin, the pungent component of chili peppers.[5][8]

  • Physical Stimuli: Noxious heat (temperatures above 42°C).[5]

  • Endogenous Ligands: Protons (low pH associated with inflammation) and certain lipids.[5]

Activation of TRPV1 leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, depolarizing the neuron and initiating an action potential that travels to the central nervous system, where it is perceived as pain.[5] Given its central role in pain signaling, TRPV1 is a major therapeutic target for the development of new analgesics.[9]

2.2 Proposed Mechanism of Antagonism

As a competitive antagonist, this compound would likely bind to the same pocket on the TRPV1 channel as capsaicin.[10] By occupying this site, it would prevent capsaicin or other endogenous activators from binding and triggering the channel's opening. This blockade would effectively inhibit the influx of cations, preventing neuronal depolarization and subsequent pain signal transmission. The structure of the compound, with its aromatic pyridine ring and lipophilic diethylamide tail, shares pharmacophoric features with other known TRPV1 antagonists.[9][10]

TRPV1_Pathway cluster_membrane Neuronal Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Ca_ion Ca²⁺ Influx TRPV1_Open->Ca_ion Allows Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Binds & Activates Compound 5-Bromo-N,N-diethyl- 3-pyridinecarboxamide (Antagonist) Compound->TRPV1 Binds & Blocks Depolarization Neuron Depolarization Ca_ion->Depolarization PainSignal Pain Signal to CNS Depolarization->PainSignal

Caption: Proposed mechanism of TRPV1 antagonism.

Experimental Validation Framework

To rigorously test the hypothesis of TRPV1 antagonism, a multi-tiered experimental approach is necessary. The following protocols provide a self-validating system, moving from high-throughput in vitro screening to more complex cellular models.

3.1 In Vitro Efficacy: Fluorometric Calcium Flux Assay

This assay provides a direct measure of TRPV1 channel activation by monitoring intracellular calcium levels.

  • Causality & Rationale: The primary function of an active TRPV1 channel is to permit calcium influx. By using a calcium-sensitive fluorescent dye, we can directly quantify the extent of channel opening in response to an agonist. A successful antagonist will block this agonist-induced fluorescence increase in a dose-dependent manner. This allows for the determination of a key quantitative metric: the half-maximal inhibitory concentration (IC₅₀).

  • Detailed Protocol:

    • Cell Culture: Culture HEK293 or CHO cells stably expressing human TRPV1. Plate cells in a 96-well, black-walled, clear-bottom microplate and grow to ~90% confluency.

    • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Aspirate the culture medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in an appropriate assay buffer.

    • Antagonist Incubation: Wash the cells twice with assay buffer. Add the diluted test compound solutions to the wells and incubate for 15-30 minutes at room temperature. Include "vehicle only" (DMSO) and "positive control" (a known TRPV1 antagonist like capsazepine) wells.

    • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the reader to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time. After establishing a stable baseline, add a solution of capsaicin (at a pre-determined EC₈₀ concentration) to all wells to stimulate the channel.

    • Data Analysis: Calculate the change in fluorescence intensity after agonist addition. Plot the percentage of inhibition against the concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate TRPV1-expressing cells B Load cells with Fluo-4 AM dye A->B D Incubate cells with test compound B->D C Prepare serial dilutions of test compound C->D E Measure baseline fluorescence D->E F Add Capsaicin (agonist) & record fluorescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC₅₀ Value H->I

Caption: Workflow for the in vitro calcium flux assay.

3.2 Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The primary output from the calcium flux assay would be the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the capsaicin-induced response.

Compound Target Assay Type IC₅₀ (nM)
This compoundhTRPV1Calcium Flux(Experimental Value)
Capsazepine (Control)hTRPV1Calcium Flux(Literature Value)

Potential Therapeutic Applications & Broader Significance

Should this compound prove to be a potent and selective TRPV1 antagonist, it could have significant therapeutic potential in a range of conditions, including:

  • Neuropathic Pain: Conditions like diabetic neuropathy and postherpetic neuralgia are often characterized by hyperactive nociceptors where TRPV1 is upregulated.

  • Inflammatory Pain: TRPV1 is sensitized by inflammatory mediators, contributing to pain in conditions like osteoarthritis.

  • Migraine: TRPV1 channels are implicated in the transmission of pain signals within the trigeminal nervous system.

  • Chronic Cough and Overactive Bladder: TRPV1 is expressed on sensory nerve fibers in the airways and bladder, and its antagonism may reduce hypersensitivity.

The development of novel, non-opioid analgesics is a critical unmet medical need.[5] Compounds like this compound, targeting a well-validated pain pathway, represent a promising avenue for drug discovery.

Summary and Future Directions

The available evidence strongly suggests that this compound warrants investigation as a TRPV1 antagonist. The logical next steps in its preclinical development would involve:

  • Confirmation of On-Target Activity: Utilize the validation framework described above to confirm its mechanism and potency.

  • Selectivity Profiling: Screen the compound against a panel of other TRP channels and common off-targets to ensure selectivity.

  • In Vivo Efficacy Studies: Test the compound in animal models of inflammatory and neuropathic pain.

  • Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

This structured approach will elucidate the true biological activity of this compound and determine its viability as a lead compound for future drug development programs.

References

  • Gharat, L. A., & Szallasi, A. (2008). Advances in the design and therapeutic use of capsaicin receptor TRPV1 agonists and antagonists.
  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

  • Díaz-Holguín, P., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of Molecular Graphics and Modelling, 116, 108269.
  • Frontiers. (2019). Effect of a novel TRPV1 antagonist on capsaicin nociceptors. Frontiers in Molecular Neuroscience.
  • PubMed Central. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds.
  • Damaj, M. I., et al. (2001). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. The Journal of Pharmacology and Experimental Therapeutics, 296(3), 748-756.
  • Google Patents. (n.d.). CA2699689C - Substituted nicotinamide compounds and their use in medicaments.
  • HETEROCYCLES. (2011).
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology.
  • PubMed Central. (2022). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
  • Ge, C., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135.
  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
  • MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135.

Sources

An In-depth Technical Guide to 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, a halogenated pyridine derivative of significant interest as a chemical intermediate in the synthesis of complex organic molecules. This document details the compound's physicochemical properties, outlines a robust and validated two-step synthesis protocol, and discusses its potential applications in research and drug development based on the known biological activities of related nicotinamide structures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile building block.

Introduction and Chemical Profile

This compound, also known as 5-Bromo-N,N-diethylnicotinamide, is a substituted aromatic amide. Its structure, featuring a pyridine ring with a bromine atom at the 5-position and a diethylcarboxamide group at the 3-position, makes it a valuable intermediate for introducing the nicotinamide scaffold into more complex molecules. The bromine atom serves as a versatile functional handle for further chemical modifications, particularly through cross-coupling reactions, while the tertiary amide provides stability and specific steric and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 104290-44-0[1]
Molecular Formula C₁₀H₁₃BrN₂O[1]
Molecular Weight 257.13 g/mol [1]
Boiling Point 189 °C (at 12 Torr)[1]
Predicted Density 1.373 ± 0.06 g/cm³[1]
Predicted pKa 1.65 ± 0.20[1]
Predicted XLogP3 2.3

Synthesis and Mechanistic Insights

The most logical and widely applicable synthesis of this compound is a two-step process commencing from commercially available 5-bromonicotinic acid. This strategy involves the initial activation of the carboxylic acid to a more reactive species, followed by amidation with diethylamine.

Synthesis Workflow

The overall synthetic workflow is depicted below. The process is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start 5-Bromonicotinic Acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Reagent1 Chlorinating Agent (e.g., in Toluene, reflux) Intermediate 5-Bromonicotinoyl Chloride Reagent1->Intermediate Reagent2 Diethylamine Triethylamine (Base) Intermediate->Reagent2 Nucleophilic Acyl Substitution (e.g., in DCM, 0°C to RT) Product 5-Bromo-N,N-diethyl- 3-pyridinecarboxamide Reagent2->Product

Sources

An In-depth Technical Guide to the Safe Handling and Use of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Methodical Diligence

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in work with 5-Bromo-N,N-diethyl-3-pyridinecarboxamide (CAS No. 104290-44-0). As a Senior Application Scientist, my objective extends beyond the mere recitation of procedural steps. The core philosophy of this guide is to instill a deep, causal understanding of the why behind each safety protocol and handling recommendation. In research, particularly within drug discovery, the compounds we handle are often novel, with incomplete toxicological profiles. Therefore, a robust safety culture cannot be founded on a simple checklist; it must be built upon a framework of predictive hazard assessment, rigorous adherence to best practices, and a state of constant vigilance. The protocols described herein are designed as self-validating systems, encouraging a proactive approach to laboratory safety. Every key recommendation is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Section 1: Compound Profile and Physicochemical Properties

This compound is a halogenated pyridine derivative. Structurally, it is a substituted nicotinamide, a motif of interest in medicinal chemistry. While comprehensive experimental data for this specific molecule is not widely published, its properties can be estimated based on its structure and available data from chemical suppliers.

The presence of a brominated aromatic ring and a diethylamide functional group dictates its likely reactivity, solubility, and metabolic profile. The bromine atom can participate in cross-coupling reactions, making it a potentially useful building block in synthetic chemistry. The tertiary amide is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 104290-44-0[1][2][3]
Molecular Formula C₁₀H₁₃BrN₂O[1][3]
Molecular Weight 257.13 g/mol [1][3]
Physical State Not specified; likely solid or oil[2]
Boiling Point Data not available[1][2]
Melting Point Data not available[1][2]
Solubility Data not available-
Calculated LogP 2.326[1]

Note: Most physical properties like melting and boiling points have not been experimentally determined in publicly available literature. The LogP value is a calculated prediction.

Section 2: Hazard Identification and Risk Assessment

Specific toxicological data for this compound is not available in the reviewed literature.[2] In such cases, a conservative approach is mandatory. The hazards should be inferred from structurally analogous compounds. For this assessment, we consider the hazard profile of 5-bromonicotinamide and 5-bromo-3-pyridinecarboxaldehyde, which share the core 5-bromopyridine ring.

Based on data from these analogs, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed (Acute Toxicity, Oral).[4]

  • A cause of skin irritation .[4]

  • A cause of serious eye irritation .[4]

  • A cause of respiratory irritation .[4]

Causality: The pyridine ring and its halogenated derivatives can be irritants. Amide functionalities can also cause irritation. Upon ingestion, metabolic pathways are unknown, but breakdown could release potentially toxic fragments. Therefore, until comprehensive toxicological studies are performed, this compound must be handled with the assumption that it carries these risks.

Logical Framework for Hazard Mitigation

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Hazard_Mitigation_Flow cluster_assessment Risk Assessment cluster_controls Control Measures Compound 5-Bromo-N,N-diethyl- 3-pyridinecarboxamide NoData Specific Toxicity Data Unavailable Compound->NoData Analogs Analyze Structural Analogs (e.g., 5-Bromonicotinamide) NoData->Analogs PotentialHazards Inferred Hazards: - Harmful if Swallowed - Skin/Eye/Resp Irritant Analogs->PotentialHazards PPE Engineering Controls & Personal Protective Equipment (PPE) PotentialHazards->PPE Requires Handling Safe Handling Protocols PotentialHazards->Handling Requires Emergency Emergency Procedures PotentialHazards->Emergency Requires

Caption: Hazard mitigation workflow for compounds with unknown toxicity.

Section 3: Safe Handling, Storage, and Disposal

Adherence to the following protocols is critical to ensure personnel safety and experimental integrity. These guidelines are derived from standard practices for handling research chemicals of unknown toxicity.[2][3]

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure. The secondary line is to protect the individual.

  • Ventilation: All handling of this compound, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.[2][3] This prevents the inhalation of any aerosols or fine particulates.

  • Eye Protection: Safety glasses are insufficient. Chemical splash goggles or a full-face shield conforming to EU EN166 or US NIOSH standards are mandatory to protect against splashes.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves immediately in the appropriate waste stream. Do not reuse gloves.

  • Body Protection: A standard laboratory coat is required. For operations with a higher risk of splashing, a chemically impervious apron should be worn over the lab coat.

Storage

Proper storage is essential for maintaining the compound's integrity and preventing accidental release.

  • Container: Store in the original, tightly sealed container.[2][3]

  • Environment: Keep in a dry, cool, and well-ventilated area.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and foodstuffs.[2]

Disposal

All waste containing this compound must be treated as hazardous.

  • Product: Dispose of the material by transferring it to a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or the environment.[2]

  • Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be offered for recycling or disposed of according to institutional guidelines.[2]

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation and wear full PPE.

    • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2]

    • For a solid spill, carefully sweep or scoop the material into a suitable, closed container for disposal. Avoid generating dust.

    • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

    • Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials for hazardous waste disposal.

Section 5: Example Experimental Workflow: Synthesis

The synthesis of related compounds often involves the reaction of an acid chloride with an amine. A plausible synthesis for this compound would start from 5-Bromonicotinic acid.[1] This workflow illustrates the critical control points for safe handling during a synthetic procedure.

Step-by-Step Protocol (Hypothetical)
  • Acid Chloride Formation:

    • Action: In a fume hood, charge a round-bottom flask with 5-Bromonicotinic acid.[5]

    • Precaution: Slowly add thionyl chloride or oxalyl chloride under an inert atmosphere (e.g., nitrogen). This reaction is exothermic and releases toxic gases (SO₂ or CO/CO₂). A gas trap (scrubber) is essential.

  • Amidation Reaction:

    • Action: In a separate flask, dissolve diethylamine in an appropriate aprotic solvent (e.g., THF, DCM).

    • Precaution: Cool the amine solution in an ice bath. Diethylamine is volatile and corrosive.

    • Action: Slowly add the freshly prepared 5-bromonicotinoyl chloride solution to the cooled diethylamine solution.

    • Precaution: This reaction is highly exothermic. A slow, controlled addition is critical to prevent the reaction from boiling over.

  • Work-up and Purification:

    • Action: Quench the reaction with water or a mild aqueous base. Extract the product with an organic solvent.

    • Precaution: Handle all aqueous and organic layers as hazardous waste.

    • Action: Purify the crude product using column chromatography.

    • Precaution: Conduct chromatography in the fume hood. Handle silica gel with care to avoid inhalation.

Workflow Visualization

The following diagram outlines the key stages and associated safety measures for the synthesis.

Synthesis_Workflow cluster_prep cluster_reaction cluster_purification cluster_end start Start: Don Full PPE (Goggles, Lab Coat, Gloves) reagents Assemble Reagents in Chemical Fume Hood start->reagents acid_chloride Step 1: Acid Chloride Formation (Use Gas Scrubber) reagents->acid_chloride Exothermic, Gas Evolution amidation Step 2: Amidation Reaction (Control Temperature - Ice Bath) acid_chloride->amidation Exothermic workup Step 3: Aqueous Work-up (Segregate Waste Streams) amidation->workup chromatography Step 4: Column Chromatography (in Fume Hood) workup->chromatography product Isolate Final Product chromatography->product storage Store Product Appropriately (Cool, Dry, Ventilated) product->storage end End: Decontaminate Glassware & Dispose of Waste Correctly storage->end

Caption: Key stages and safety checkpoints in a synthetic chemistry workflow.

References

  • This compound. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

  • 5-Bromo-3-pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011, March 8). HETEROCYCLES, 83(4), 875-878. Retrieved January 17, 2026, from [Link]

  • 5-Bromonicotinamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 5-Bromo-N-methylpyridine-3-carboxamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 5-Bromonicotinic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Procurement and Quality Verification of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. The reproducibility and success of a synthetic route or a biological assay are fundamentally tied to the quality of the chemical reagents used. 5-Bromo-N,N-diethyl-3-pyridinecarboxamide (CAS No. 104290-44-0), a substituted nicotinamide derivative, serves as a valuable building block in the synthesis of various biologically active compounds. Its procurement, therefore, is not a mere logistical step but a critical foundational procedure that demands scientific rigor and due diligence.

This guide provides an in-depth, experience-driven framework for the strategic sourcing and post-purchase validation of this compound. Moving beyond a simple list of suppliers, we will explore the causality behind best practices in supplier vetting, navigate the complexities of international procurement, and establish a robust, self-validating protocol for quality control upon receipt.

Part 1: Strategic Supplier Identification and Vetting

The initial phase of procurement extends beyond finding the lowest-cost provider. For a specialized reagent like this compound, the primary goal is to establish a partnership with a supplier that guarantees consistent quality and transparency.

Initial Supplier Landscape

The market for this chemical includes original manufacturers, specialized synthesis labs, and larger chemical distributors. Online marketplaces like ECHEMI and ChemicalBook can be useful for identifying potential suppliers, but they are aggregators and require further investigation into the actual manufacturer or vendor listed.[1][2]

Supplier TypeAdvantagesKey Vetting Considerations
Manufacturers Direct source, potentially lower cost for bulk, deep technical knowledge.ISO certifications, willingness to provide detailed batch data, audit history.
Specialized Distributors Stock a wide range of compounds, established logistics, may have pre-vetted manufacturers.Quality management system, technical support responsiveness, return policies for failed QC.
Academic/Custom Synthesis High purity for specific needs, synthesis route transparency.Lead times, cost, scalability for future needs.
The Due Diligence Protocol: Beyond the Datasheet

A supplier's website and basic datasheet are merely starting points. A thorough vetting process is crucial to mitigate risks of batch-to-batch variability, impurities, or misidentified compounds.

Essential Vetting Steps:

  • Request Key Documentation: Always request a batch-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) before purchase.[3] The CoA should detail the purity level (ideally ≥98% confirmed by methods like HPLC or NMR) and the analytical methods used for verification.[4]

  • Evaluate Transparency: Reputable suppliers will openly provide their physical address and contact information.[5] Be cautious of vendors who are difficult to contact or lack transparency.

  • Assess Regulatory Compliance: A trustworthy supplier will declare compliance with relevant industry standards and regulations.[5] For international shipments, their familiarity with regulations like the Toxic Substances Control Act (TSCA) in the US is critical.[6]

  • Seek Independent Feedback: Consult forums, professional networks, and user reviews to gauge the supplier's reputation for reliability and customer support.[5]

Part 2: The Procurement Workflow: From Inquiry to Receipt

Purchasing research chemicals, especially from international sources, involves a multi-step process that must be managed carefully to avoid delays and ensure compliance.

Step-by-Step Purchasing Process
  • Formal Inquiry: Contact selected suppliers with your required quantity, desired purity, and a request for a formal quotation.

  • Quote Evaluation: Compare not just the price, but also the specified purity, analytical data provided, and estimated lead time.

  • Purchase Order (PO) Placement: Issue a formal PO through your institution's procurement system. This creates a clear record of the transaction.[4]

  • International Shipping & Customs (If Applicable):

    • TSCA Compliance (for U.S. Imports): When importing chemicals into the United States, compliance with the Toxic Substances Control Act (TSCA) is mandatory.[6] For research and development purposes, the importer must provide a "positive certification" stating that the chemical shipment complies with all applicable TSCA rules.[7][8] This certification is typically filed with U.S. Customs and Border Protection (CBP).[8] Many vendors will require the end-user to complete a TSCA Import Certification form.[6]

    • Documentation: Ensure the supplier includes the PO, commercial invoice, and the signed TSCA certification with the shipping documents to prevent customs holds.[7] It is also wise to state clearly on the PO: "This chemical substance will be used for research purposes only".[7]

Visualizing the Procurement Workflow

The following diagram illustrates the critical path from identifying the need for the compound to its final acceptance in the lab.

ProcurementWorkflow cluster_Planning Phase 1: Planning & Vetting cluster_Execution Phase 2: Execution & Logistics cluster_Verification Phase 3: Receipt & Verification DefineNeed Define Research Need (Quantity, Purity) IDSuppliers Identify Potential Suppliers DefineNeed->IDSuppliers VetSuppliers Vet Suppliers (Request CoA/SDS) IDSuppliers->VetSuppliers RequestQuote Request Formal Quote VetSuppliers->RequestQuote PlacePO Place Purchase Order RequestQuote->PlacePO TSCA Complete TSCA Form (If U.S. Import) PlacePO->TSCA Shipment Supplier Ships Product TSCA->Shipment Customs Customs Clearance Shipment->Customs Receipt Receive & Log Shipment Customs->Receipt QC Perform In-House QC Receipt->QC Release Release for Research Use QC->Release

A high-level workflow for procuring research chemicals.

Part 3: Post-Purchase Quality Control: The Self-Validating System

The supplier's Certificate of Analysis is a claim that must be independently verified.[4] Establishing an in-house quality control (QC) protocol is the cornerstone of experimental reproducibility and scientific integrity.[9][10] Upon receipt, the compound should be kept in quarantine until its identity and purity are confirmed.[11]

Essential QC Analytical Protocols

The following analytical techniques are fundamental for verifying the structure and purity of this compound.

Protocol 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Methodology:

    • Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

    • Process the data and compare the chemical shifts, coupling constants, and integration of the resulting spectra with the expected structure and reference data. The presence of unexpected signals may indicate impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To quantify the purity of the compound.

  • Methodology:

    • Develop an appropriate analytical method (select column, mobile phase/gas, and temperature program).

    • Prepare a standard solution of the compound at a known concentration.

    • Analyze the sample and calculate the purity based on the area percentage of the main peak. The mass spectrometer detector will further confirm the molecular weight of the primary component and any impurities.

QC Decision-Making Framework

The results of the in-house analysis dictate the next steps. This decision tree ensures that only validated material enters the research workflow.

QCDecisionTree Start Compound Received & Quarantined CheckDocs Check Documentation (CoA, SDS, Packing Slip) Start->CheckDocs Physical Visual Inspection (Color, Form) CheckDocs->Physical RunQC Perform Analytical QC (NMR, HPLC/GC-MS) Physical->RunQC Compare Compare Data to CoA & Literature Values RunQC->Compare Match Data Matches? Compare->Match Pass PASS: Release to Lab Inventory Match->Pass Yes Fail FAIL: Contact Supplier Match->Fail No Further Investigate Further (e.g., advanced MS) Fail->Further

A decision tree for incoming chemical quality control.

Part 4: Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Avoid creating dust.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry place.[1] Consult the supplier's SDS for specific storage temperature recommendations.[4]

By implementing this comprehensive guide for sourcing, purchasing, and validating this compound, researchers can build a foundation of quality and reliability, ensuring that their scientific endeavors are built upon a bedrock of chemical integrity.

References

  • How to Choose Research Chemicals: A Complete Buyer's Guide. (2025). Google.
  • researchchemicals4u Risks & Safety Guide: Buyer's Guide. (2025). Researchchemicals4u.
  • Buy 5-bromo-N,N-diethylpyridine-3-carboxamide from JHECHEM CO LTD. ECHEMI.
  • A Complete Guide to Buying Research Chemicals for Laboratories in 2025. (2025). AiFChem.
  • Buy Research Chemicals: A Comprehensive Guide for Safe and Responsible Purchases. Source.
  • Importation of Chemical Substances into the United States. Duke Safety.
  • Ultimate Guide to Purchasing the Right Chemical Products. Source.
  • New TSCA Requirements for Chemical Importers. (2016). The Environmental Law Firm.
  • Chemical Import Guidelines under TSCA. (2022). UPenn EHRS.
  • This compound | 104290-44-0. (2025). ChemicalBook.
  • Quality Control In Chemical Manufacturing For Life Sciences. (2023). ReAgent.
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  • Ordering Guidelines for Research Chemicals and Controlled Substances. (2025). National Institute on Drug Abuse (NIDA).
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A Theoretical and Computational Investigation of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-N,N-diethyl-3-pyridinecarboxamide, a derivative of nicotinamide, presents a compelling scaffold for theoretical investigation due to its potential applications in medicinal chemistry. This in-depth technical guide outlines a comprehensive theoretical framework for characterizing this molecule, providing researchers, scientists, and drug development professionals with a roadmap to explore its physicochemical properties, reactivity, and potential biological activity. By leveraging a suite of computational methodologies, including Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and molecular docking, we can elucidate the structure-activity relationships that govern the behavior of this compound. This whitepaper serves as a foundational resource, detailing not only the "what" and "how" of these theoretical studies but also the critical "why," fostering a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Pyridinecarboxamides

The pyridinecarboxamide moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The parent compound, nicotinamide (Vitamin B3), plays a crucial role in various biological processes. Chemical modifications to this scaffold have historically led to the discovery of drugs with a wide array of pharmacological activities. The introduction of a bromine atom at the 5-position and a diethylamide group at the 3-position of the pyridine ring, as in this compound, is anticipated to significantly modulate its electronic properties, lipophilicity, and steric profile. These modifications can, in turn, influence its pharmacokinetic and pharmacodynamic characteristics.

Theoretical studies provide a powerful, cost-effective, and time-efficient means to predict the properties and potential bioactivity of novel compounds before their synthesis and experimental testing. This guide proposes a systematic computational investigation of this compound to build a comprehensive in-silico profile.

Molecular Structure and Physicochemical Properties

A foundational understanding of the three-dimensional structure and electronic landscape of this compound is paramount.

Synthesis and Known Properties

The synthesis of this compound can be achieved through various synthetic routes, often starting from 5-bromonicotinic acid. One common method involves the activation of the carboxylic acid, for example, with thionyl chloride to form the acid chloride, followed by amidation with diethylamine.

Some of the known and predicted physical and chemical properties of the target molecule are summarized below.

PropertyValueSource
Molecular FormulaC10H13BrN2O[1]
Molecular Weight257.13 g/mol [1]
Boiling Point189 °C (at 12 Torr)[2]
Density1.373 g/cm³ (Predicted)[2]
pKa1.65 (Predicted)[2]
LogP2.326[1]

Proposed Theoretical and Computational Methodologies

To gain deep insights into the molecular characteristics of this compound, a multi-faceted computational approach is proposed. This section details the theoretical framework and the rationale behind the selection of each method.

Density Functional Theory (DFT) for Structural and Electronic Characterization

DFT is a robust quantum mechanical method for investigating the electronic structure of many-body systems. It is the workhorse of computational chemistry for molecules of this size, offering a favorable balance between accuracy and computational cost.

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) basis set for all atoms to ensure a good description of the electronic distribution, including polarization and diffuse functions.

  • Geometry Optimization: A full geometry optimization of the molecule will be performed in the gas phase to find the global minimum on the potential energy surface.

  • Frequency Calculation: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.

  • Solvent Effects: The influence of a solvent (e.g., water or DMSO) on the molecular geometry and electronic properties will be investigated using the Polarizable Continuum Model (PCM).

The B3LYP functional is a widely used and well-validated method for organic molecules, providing reliable geometric and electronic properties. The 6-311++G(d,p) basis set is sufficiently flexible to accurately model the electronic structure of a molecule containing a heavy atom like bromine and electronegative atoms like nitrogen and oxygen.

From these calculations, we can obtain:

  • Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

  • Spectroscopic Data: Theoretical IR and Raman spectra that can be compared with experimental data for structural validation.

  • Electronic Properties: Dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation (Gaussian 09) cluster_output Output Input Initial Molecular Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Geometry_Optimization Initial guess Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized structure Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Frequency_Calculation->Optimized_Geometry Spectra Theoretical IR/Raman Spectra Frequency_Calculation->Spectra

DFT calculation workflow for structural and electronic analysis.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

QTAIM, developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. This analysis goes beyond simple orbital descriptions to characterize the nature of atomic interactions.

  • Software: AIMAll or a similar program.

  • Input: The wavefunction file generated from the DFT calculations.

  • Analysis: The software will be used to locate the bond critical points (BCPs) for all covalent bonds in the molecule.

  • Calculated Parameters: For each BCP, the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) will be calculated.

QTAIM provides a quantitative measure of bond strength and character. The values of ρ and ∇²ρ at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. This analysis will be particularly insightful for characterizing the C-Br bond and the amide C-N bond, providing a deeper understanding of their nature and stability.

Molecular Docking for Investigating Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of a ligand to the active site of a protein. Pyridinecarboxamide derivatives have been explored as inhibitors for various enzymes.[3][4]

  • Software: AutoDock Vina or similar docking software.

  • Ligand Preparation: The 3D structure of this compound will be prepared by optimizing its geometry using DFT.

  • Target Selection: Based on the activities of similar pyridinecarboxamide derivatives, potential protein targets will be selected from the Protein Data Bank (PDB). For instance, cholinesterases or ureases could be initial targets.[3][4]

  • Receptor Preparation: The selected protein structures will be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: The docking simulations will be performed to predict the binding poses and calculate the binding affinities (in kcal/mol).

  • Analysis of Interactions: The resulting docked poses will be visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Molecular docking can provide valuable preliminary data on the potential biological targets of this compound. By identifying promising protein-ligand interactions, these in-silico studies can guide future experimental validation and lead optimization efforts. The calculated binding affinities can be used to rank the potential efficacy of the compound against different targets.

Docking_Workflow cluster_preparation Preparation cluster_docking Molecular Docking (AutoDock Vina) cluster_analysis Analysis Ligand_Prep Ligand Preparation (DFT Optimized Structure) Docking Docking Simulation Ligand_Prep->Docking Receptor_Prep Receptor Preparation (from PDB) Receptor_Prep->Docking Binding_Affinity Binding Affinity Calculation Docking->Binding_Affinity Interaction_Analysis Analysis of Interactions (Hydrogen Bonds, etc.) Docking->Interaction_Analysis

Workflow for molecular docking studies.

Illustrative Results and Discussion

This section presents hypothetical, yet plausible, results that could be obtained from the proposed theoretical studies.

Optimized Molecular Geometry

The DFT calculations are expected to reveal a non-planar conformation of the diethylamide group relative to the pyridine ring due to steric hindrance. The key optimized geometrical parameters are presented in the table below.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.895
C-C (amide)1.510
C=O1.235
C-N (amide)1.360
C-N-C (amide)118.5
O=C-N-C175.0

These values can be compared with experimental crystallographic data, if available, to validate the computational model.

Electronic Properties and Reactivity

The calculated HOMO and LUMO energies provide insights into the molecule's reactivity.

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

A relatively large HOMO-LUMO gap would suggest high kinetic stability. The MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine ring, indicating these are the most probable sites for electrophilic attack.

Molecular Docking and Potential Bioactivity

Illustrative docking results against a hypothetical enzyme target are presented below.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound-7.8TYR121, TRP279, HIS440

A strong binding affinity, as indicated by a negative value, would suggest that the compound is a potential inhibitor of the target enzyme. The analysis of the binding pose would reveal specific interactions, such as hydrogen bonding between the amide oxygen and a tyrosine residue, and pi-pi stacking between the pyridine ring and a tryptophan residue.

Potential Applications and Future Directions

The theoretical framework outlined in this guide provides a robust starting point for the comprehensive characterization of this compound. The insights gained from these computational studies can:

  • Guide Synthetic Efforts: By predicting the reactivity of different sites on the molecule, theoretical calculations can help in designing more efficient synthetic routes.

  • Inform Pharmacological Testing: The results from molecular docking can prioritize which biological assays should be performed, saving time and resources.

  • Facilitate Lead Optimization: By understanding the structure-activity relationships, medicinal chemists can rationally design new analogs with improved potency and selectivity.

Future work should focus on the experimental validation of these theoretical predictions. This includes the synthesis of the compound, its spectroscopic characterization (NMR, IR, Mass Spectrometry), and its evaluation in relevant biological assays. The synergy between computational and experimental approaches is key to accelerating the drug discovery and development process.

References

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. (n.d.). PubMed Central. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).
  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • 5-Bromonicotinamide. (n.d.). PubChem. [Link]

  • 5-Bromo-3-pyridinecarboxaldehyde. (n.d.). PubChem. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (n.d.). PMC - NIH. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). MDPI. [Link]

  • Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. (2020).
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). ResearchGate. [Link]

  • 2-Amino-5-bromo-3-nitropyridine. (n.d.). NIST WebBook. [Link]

  • Molecular docking of pyridine-carboxamide derivatives for antipsychotics. (n.d.). [No source name available].
  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.). [No source name available].
  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (n.d.). Journal of Pharmaceutical Research International. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). [No source name available].
  • Molecular structure analysis and spectroscopic characterization of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. (n.d.). PubMed. [Link]

  • Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. (n.d.). ResearchGate. [Link]

  • 5-Bromo-N-methylpyridine-3-carboxamide. (n.d.). PubChem. [Link]

  • 5-Bromovaleronitrile. (n.d.). NIST WebBook. [Link]

  • 5-Bromonicotinic acid. (n.d.). PubChem. [Link]

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An In-depth Technical Guide to the Characterization of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide as a Nicotinic Acetylcholine Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Ligand

In the dynamic landscape of neuropharmacology, the quest for novel ligands targeting nicotinic acetylcholine receptors (nAChRs) is of paramount importance. These ligand-gated ion channels are implicated in a spectrum of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases. This guide focuses on a lesser-explored molecule: 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. While its synthesis and basic chemical properties are established, its pharmacological profile at nAChRs remains largely uncharacterized.

This document, therefore, deviates from a conventional data report. Instead, it serves as a comprehensive roadmap for the rigorous scientific investigation of this compound. We will proceed from its fundamental chemistry to a proposed suite of validated, industry-standard assays designed to elucidate its binding affinity, functional activity, and subtype selectivity at nAChRs. This guide is crafted for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale that underpins a thorough characterization of a novel nicotinic ligand.

Compound Profile: Synthesis and Physicochemical Properties

Chemical Identity

This compound is a derivative of nicotinic acid, also known as vitamin B3. Its core structure consists of a pyridine ring with a bromo substituent at the 5-position and a diethylcarboxamide group at the 3-position.

PropertyValueSource
CAS Number 104290-44-0[1]
Molecular Formula C₁₀H₁₃BrN₂O[2]
Molecular Weight 257.13 g/mol [2]
LogP 2.326[1]
PSA 33.20 Ų[1]
Rationale for Investigation

The nicotinamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for binding to the orthosteric site of nAChRs. The diethylamide group provides a lipophilic character that can influence membrane permeability and interactions with hydrophobic pockets within the receptor. The bromo substituent can alter the electronic properties of the pyridine ring and potentially form halogen bonds with the receptor, thereby influencing binding affinity and selectivity. Given these structural features, a systematic evaluation of its interaction with nAChRs is a logical and compelling line of scientific inquiry.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-bromonicotinic acid.

5-bromonicotinic acid is converted to its more reactive acyl chloride derivative, 5-bromonicotinoyl chloride. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂).

The resulting 5-bromonicotinoyl chloride is then reacted with diethylamine in the presence of a base to yield the final product, this compound.

Synthesis cluster_synthesis Synthesis of this compound 5_Bromonicotinic_Acid 5-Bromonicotinic Acid Acyl_Chloride 5-Bromonicotinoyl Chloride 5_Bromonicotinic_Acid->Acyl_Chloride Acyl Chloride Formation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Final_Product 5-Bromo-N,N-diethyl- 3-pyridinecarboxamide Acyl_Chloride->Final_Product Amidation Diethylamine Diethylamine Diethylamine->Final_Product

Caption: Synthetic route to this compound.

Proposed Pharmacological Characterization Workflow

To comprehensively define the pharmacological profile of this compound, a multi-tiered approach is proposed, progressing from in vitro binding and functional assays to more complex cellular and potentially in vivo models.

Workflow cluster_workflow Pharmacological Characterization Workflow Binding_Assays Tier 1: In Vitro Binding Assays (Affinity & Selectivity) Functional_Assays Tier 2: In Vitro Functional Assays (Efficacy & Potency) Binding_Assays->Functional_Assays Characterize functional consequences of binding In_Vivo_Studies Tier 3: In Vivo Behavioral Models (Physiological Effects) Functional_Assays->In_Vivo_Studies Assess physiological relevance of in vitro activity

Caption: A tiered approach for ligand characterization.

Tier 1: In Vitro Binding Assays - Determining Affinity and Selectivity

The initial step is to ascertain whether this compound binds to nAChRs and to determine its affinity and selectivity profile across different subtypes. Radioligand binding assays are the gold standard for this purpose.

By competing with a radiolabeled ligand of known high affinity, we can determine the equilibrium dissociation constant (Ki) of our unlabeled test compound. Performing these assays with membranes from cells expressing different nAChR subtypes will reveal the compound's selectivity. The most abundant nAChR subtypes in the central nervous system, the homomeric α7 and the heteromeric α4β2 receptors, are primary targets of interest[3][4].

  • Preparation of Membranes:

    • Culture human embryonic kidney (HEK-293) cells stably expressing the human nAChR subtype of interest (e.g., α7, α4β2).

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand:

      • For α7 nAChRs: [³H]-Methyllycaconitine ([³H]-MLA)

      • For α4β2 nAChRs: [³H]-Epibatidine or [³H]-Cytisine

    • Add increasing concentrations of the unlabeled test compound, this compound.

    • To determine non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., nicotine or epibatidine) to a set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

nAChR SubtypeRadioligandExpected Ki (nM) for this compound
α7[³H]-MLATo be determined
α4β2[³H]-EpibatidineTo be determined
α3β4[³H]-EpibatidineTo be determined
Tier 2: In Vitro Functional Assays - Assessing Efficacy and Potency

Once binding is confirmed, the next crucial step is to determine the functional consequence of this binding. Is this compound an agonist that activates the receptor, an antagonist that blocks activation, or a modulator that alters the receptor's response to an agonist?

Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust and widely used system for characterizing the function of ligand-gated ion channels. Oocytes can be readily injected with cRNAs encoding the desired nAChR subunits and will express functional receptors on their surface. This technique allows for the direct measurement of ion flow through the channel in response to ligand application.

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α7 or α4 and β2).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Functional Characterization:

    • Agonist activity: Apply increasing concentrations of this compound to the oocyte and record the elicited current.

    • Antagonist activity: Co-apply a fixed concentration of a known agonist (e.g., acetylcholine) with increasing concentrations of this compound and measure the inhibition of the agonist-induced current.

    • Allosteric modulation: Assess if the compound alters the response to a sub-maximal concentration of an agonist. Positive allosteric modulators (PAMs) will enhance the current, while negative allosteric modulators (NAMs) will reduce it.

  • Data Analysis:

    • For agonist activity, plot the peak current response against the logarithm of the compound concentration and fit to the Hill equation to determine the EC₅₀ and maximal efficacy (Imax).

    • For antagonist activity, plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀.

    • Construct a Schild plot to determine if the antagonism is competitive or non-competitive.

Signaling cluster_signaling Nicotinic Receptor Signaling Ligand Nicotinic Ligand (e.g., Acetylcholine, This compound) nAChR Nicotinic Acetylcholine Receptor (Ligand-gated ion channel) Ligand->nAChR Binds to receptor Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Action Potential Firing) Depolarization->Cellular_Response

Sources

Methodological & Application

Synthesis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, a valuable building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathways, in-depth experimental protocols, and the underlying chemical principles.

Introduction

This compound is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a diethylamide functional group at the 3-position of the pyridine ring. This substitution pattern provides a versatile scaffold for further chemical modifications. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The diethylamide moiety can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.

This guide will detail two primary and reliable synthetic routes for the preparation of this compound, starting from the readily available 5-bromonicotinic acid. Each method will be presented with a thorough explanation of the reaction mechanism, step-by-step protocols, and guidance for purification and characterization.

Physicochemical Properties

PropertyValueSource
CAS Number104290-44-0[1][2][3]
Molecular FormulaC₁₀H₁₃BrN₂O[1]
Molecular Weight257.13 g/mol [1]
AppearanceSolid (predicted)N/A
LogP2.326[1]

Synthetic Strategies

The synthesis of this compound is primarily achieved through the formation of an amide bond between 5-bromonicotinic acid and diethylamine. The key to this transformation is the activation of the carboxylic acid group of 5-bromonicotinic acid to facilitate the nucleophilic attack by the secondary amine, diethylamine. Two robust methods for this activation are presented below:

  • Route 1: The Acyl Chloride Method. This classic and highly effective two-step method involves the initial conversion of 5-bromonicotinic acid to its more reactive acyl chloride derivative, 5-bromonicotinoyl chloride. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with diethylamine to form the desired amide.[4]

  • Route 2: Direct Amide Coupling. This approach utilizes a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine in a one-pot reaction. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose, promoting the reaction under mild conditions and often with high yields.[5][6][7][8]

The choice between these two routes will depend on factors such as the availability of reagents, desired scale of the reaction, and sensitivity of other functional groups in more complex substrates.

G cluster_0 Synthetic Pathways A 5-Bromonicotinic Acid B 5-Bromonicotinoyl Chloride A->B Oxalyl Chloride or Thionyl Chloride C This compound A->C Diethylamine, HATU, Base B->C Diethylamine, Base

Caption: Overview of the synthetic routes to this compound.

Route 1: Synthesis via 5-Bromonicotinoyl Chloride

This route is a reliable and widely used method for the synthesis of amides. The initial activation of the carboxylic acid to an acyl chloride significantly increases its electrophilicity, allowing for a rapid reaction with diethylamine.

Step 1: Synthesis of 5-Bromonicotinoyl Chloride

Mechanism: The carboxylic acid group of 5-bromonicotinic acid is converted to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride. With oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used to form the reactive Vilsmeier reagent in situ, which then facilitates the chlorination.[9]

G cluster_0 Acyl Chloride Formation 5-Bromonicotinic Acid 5-Bromonicotinic Acid Intermediate Intermediate 5-Bromonicotinic Acid->Intermediate + Oxalyl Chloride (or Thionyl Chloride) 5-Bromonicotinoyl Chloride 5-Bromonicotinoyl Chloride Intermediate->5-Bromonicotinoyl Chloride - HCl, CO, CO₂ (or SO₂, HCl) G cluster_1 HATU-Mediated Amide Coupling 5-Bromonicotinic Acid 5-Bromonicotinic Acid OAt-active ester OAt-active ester 5-Bromonicotinic Acid->OAt-active ester + HATU, DIPEA This compound This compound OAt-active ester->this compound + Diethylamine

Sources

purification methods for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Purification of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

For researchers, medicinal chemists, and process development scientists, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides a detailed examination of robust purification methodologies for this compound, a substituted nicotinamide derivative of interest in chemical and pharmaceutical research. We move beyond simple step-by-step instructions to explore the underlying principles of each technique, enabling the scientist to adapt and troubleshoot these methods effectively.

Physicochemical Profile and Strategic Implications

Understanding the physical and chemical properties of this compound is the foundation for designing an effective purification strategy. The molecule's structure, featuring a pyridine ring, a bromine substituent, and a diethylamide group, imparts a moderate polarity and a degree of lipophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Purification
Molecular Formula C₁₀H₁₃BrN₂O[1][2]-
Molecular Weight 257.13 g/mol [1][2]Influences diffusion rates and elution in size-exclusion chromatography.
LogP 2.326[1][2]Indicates moderate lipophilicity, suggesting good solubility in organic solvents like ethyl acetate and dichloromethane, and suitability for normal-phase chromatography.
Physical Form Solid (inferred)Recrystallization is a primary and highly effective purification method.
Melting Point Not explicitly reported.[1]A sharp melting point is a key indicator of high purity post-purification. The related 5-Bromonicotinamide melts at 219-223 °C.
Boiling Point Not explicitly reported.[1]Likely high, making distillation impractical for purity enhancement on a lab scale.

Common Synthetic Routes and Anticipated Impurities

The most common synthesis of amides involves the coupling of a carboxylic acid with an amine. For this compound, a likely route is the reaction of 5-bromonicotinic acid with diethylamine, often facilitated by a coupling agent (e.g., DCC, EDC, or conversion to an acyl chloride). This informs the profile of potential impurities.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 5-bromonicotinic acid and diethylamine.

  • Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if DCC is used.

  • Side-Reaction Products: Over-brominated or di-acylated species.[3]

  • Hydrolysis Product: Residual moisture can lead to the hydrolysis of the amide back to 5-bromonicotinic acid.

The purification strategy must effectively separate the neutral target compound from these acidic, basic, and neutral impurities.

Purification Methodologies: Protocols and Rationale

Based on the physicochemical profile and likely impurities, a multi-step purification strategy involving liquid-liquid extraction followed by either column chromatography or recrystallization is recommended.

Method 1: Preparative Flash Column Chromatography

Flash chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase. Given the moderate polarity of the target compound, normal-phase chromatography on silica gel is the method of choice.

Causality and Experimental Choices:

  • Stationary Phase: Silica gel (SiO₂) is chosen due to its effectiveness in separating moderately polar compounds. Its slightly acidic nature can help in retaining basic impurities like residual diethylamine.

  • Mobile Phase System: A gradient system of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is ideal. Starting with a low polarity eluent will wash off non-polar impurities, while gradually increasing the polarity will elute the target compound, leaving more polar impurities (like 5-bromonicotinic acid) on the column. A typical starting point could be a 10-30% ethyl acetate in hexanes gradient.[4]

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Pour this into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading").

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the percentage of the polar solvent (e.g., increase from 10% to 50% Ethyl Acetate) to elute the target compound.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Workflow for Flash Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_col Pack Silica Gel Column load Load Sample onto Column prep_col->load prep_sample Dissolve/Adsorb Crude Product prep_sample->load elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap final Pure Compound evap->final G cluster_base Remove Acidic Impurities cluster_acid Remove Basic Impurities start Dissolve Crude Product in Organic Solvent (e.g., EtOAc) wash_base Wash with aq. NaHCO₃ start->wash_base separate_base Separate Layers wash_base->separate_base organic_1 Organic Layer: Target + Neutral/Basic Impurities separate_base->organic_1 Keep aqueous_1 Aqueous Layer: Sodium 5-bromonicotinate separate_base->aqueous_1 Discard wash_acid Wash with 1M aq. HCl organic_1->wash_acid separate_acid Separate Layers wash_acid->separate_acid organic_2 Organic Layer: Target + Neutral Impurities separate_acid->organic_2 Keep aqueous_2 Aqueous Layer: Diethylammonium chloride separate_acid->aqueous_2 Discard final_steps Wash with Brine -> Dry (Na₂SO₄) -> Evaporate organic_2->final_steps final_product Purified Product final_steps->final_product

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

This document provides a multi-faceted analytical strategy for the comprehensive characterization of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. It moves beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven protocols. The workflow described herein is designed to be a self-validating system, where orthogonal techniques synergistically provide an unambiguous profile of the molecule.

Integrated Analytical Workflow

A robust characterization strategy relies on the integration of multiple analytical techniques, each providing a unique piece of the puzzle. The overall workflow is designed to first confirm the molecular structure and then quantify its purity.

Analytical_Workflow cluster_0 Phase 1: Structural Confirmation & Identification cluster_1 Phase 2: Purity Assessment & Quantification A Sample of This compound B Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) A->B Primary Techniques C Mass Spectrometry (MS) (High Resolution) A->C Primary Techniques D Infrared (IR) Spectroscopy A->D Primary Techniques E High-Performance Liquid Chromatography (HPLC) B->E Proceed if structure is consistent G Fully Characterized Compound (Identity, Purity, & Structure Confirmed) B->G C->E Proceed if structure is consistent C->G D->E Proceed if structure is consistent D->G F Elemental Analysis (CHN) E->F Confirm elemental composition E->G F->G

Figure 1: Integrated workflow for the characterization of this compound.

Structural Elucidation Methodologies

The primary goal of this phase is to confirm that the synthesized molecule is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. For this compound, ¹H NMR will confirm the presence and connectivity of the aromatic and aliphatic protons, while ¹³C NMR will verify the carbon backbone. The chemical shifts are highly sensitive to the electronic environment, providing definitive proof of the substitution pattern on the pyridine ring.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS. Integrate the ¹H NMR signals.

Expected NMR Data: Based on the molecular structure, the following signals are predicted.

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
¹H NMR Pyridine H-28.5 - 8.7Doublet (d) or Singlet (s)1HDownfield due to adjacent nitrogen and amide.
Pyridine H-48.1 - 8.3Triplet (t) or Doublet of Doublets (dd)1HCoupled to H-2 and H-6.
Pyridine H-68.6 - 8.8Doublet (d) or Singlet (s)1HDownfield due to adjacent nitrogen.
N-CH₂ (diethyl)3.2 - 3.6 (broad)Quartet (q)4HBroad signals due to hindered rotation around the C-N amide bond. May appear as two distinct quartets.
N-CH₂CH₃ (diethyl)1.1 - 1.3 (broad)Triplet (t)6HMay appear as two distinct triplets.
¹³C NMR Amide C=O165 - 168Singlet-Characteristic amide carbonyl resonance.
Pyridine C-5 (C-Br)118 - 122Singlet-Carbon directly attached to bromine.
Pyridine C-2, C-6148 - 155Singlet-Deshielded carbons adjacent to the ring nitrogen.
Pyridine C-3, C-4130 - 140Singlet-Aromatic carbons.
N-CH₂ (diethyl)40 - 45Singlet-May show two distinct signals.
N-CH₂CH₃ (diethyl)12 - 15Singlet-May show two distinct signals.
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering primary evidence of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula.[1] The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, provides a definitive isotopic signature (M and M+2 peaks of nearly equal intensity) that is trivial to identify.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive mode is the preferred method for this molecule, as the pyridine nitrogen can be readily protonated to form [M+H]⁺.

  • Analysis: Introduce the sample into an HRMS instrument (e.g., Orbitrap or TOF).

  • Data Interpretation: Look for the [M+H]⁺ ion cluster. The monoisotopic mass should correspond to the calculated exact mass of C₁₀H₁₄BrN₂O⁺. Verify the presence of the M+2 peak with approximately equal intensity.

Expected Mass Spectrometry Data:

Parameter Expected Value Rationale
Molecular Formula C₁₀H₁₃BrN₂O-
Calculated Exact Mass [M] 256.0211 DaFor C₁₀H₁₃⁷⁹BrN₂O
Observed Ion [M+H]⁺ ~257.0289 m/zProtonated parent ion (C₁₀H₁₄⁷⁹BrN₂O⁺)
Isotopic Peak [M+H+2]⁺ ~259.0269 m/zCorresponds to the ⁸¹Br isotope
Isotopic Ratio ~1:1Characteristic natural abundance of ⁷⁹Br:⁸¹Br
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. While not sufficient for full structure elucidation on its own, it serves as an excellent orthogonal check. For this molecule, the most prominent signal will be the strong carbonyl (C=O) stretch of the tertiary amide. Its position provides insight into the electronic environment.

Protocol: Attenuated Total Reflectance (ATR-IR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3100 - 3000Aromatic C-HStretch
2975 - 2850Aliphatic C-H (in ethyl groups)Stretch
1650 - 1630 Amide C=O Stretch (strong intensity)
1580 - 1450Aromatic C=CRing Stretch
1450 - 1350C-NStretch
~600 - 500C-BrStretch

Purity and Assay Determination

Once the structure is confirmed, the focus shifts to determining the purity of the bulk sample.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the industry-standard method for assessing the purity of small organic molecules. It separates the target compound from starting materials, by-products, and degradation products based on differences in polarity. A well-developed HPLC method should provide a sharp, symmetrical peak for the main compound, well-resolved from any impurities. The use of a photodiode array (PDA) detector allows for simultaneous purity analysis and peak identity confirmation via UV-Vis spectra comparison.

HPLC_Method_Dev A Analytical Goal: Purity Assessment B Column Selection Reverse-Phase C18 A->B Analyte is moderately polar C Mobile Phase Acetonitrile / Water B->C Standard for small molecules D pH Modifier 0.1% TFA or Formic Acid C->D Ensures sharp peaks E Detection UV-Vis (PDA @ ~260 nm) D->E Pyridine chromophore absorbs UV F Elution Mode Gradient Elution E->F Resolves impurities of varying polarity G Optimized Method (>95% Purity Peak) F->G

Figure 2: Logical flow for HPLC method development.

Protocol: Purity Analysis by RP-HPLC

  • Standard/Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1.0 mg/mL. Prepare a working solution at ~0.1 mg/mL.

  • Chromatographic System: Use a standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

  • Method Parameters:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size (e.g., ReproSil-Pur Basic-C18).[1]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitor at 260 nm.

    • Gradient Program: See table below.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

HPLC Gradient Program:

Time (min) % Mobile Phase A (Water/TFA) % Mobile Phase B (ACN/TFA)
0.0955
20.0595
25.0595
25.1955
30.0955
Elemental Analysis (CHN)

Expertise & Experience: Elemental analysis by combustion is a fundamental technique that provides the weight percentage of Carbon, Hydrogen, and Nitrogen in a pure sample.[2] This data is used to confirm the empirical formula. For publication and regulatory purposes, the found percentages must typically be within ±0.4% of the theoretical values.[3] For halogenated compounds, special care must be taken during combustion to ensure that the halogen does not interfere with the detection of other elements.[4] Modern elemental analyzers are designed to handle such compounds effectively.[4]

Protocol: CHN Combustion Analysis

  • Sample Preparation: Provide a high-purity, thoroughly dried (e.g., under high vacuum for >12 hours) sample of 2-5 mg.

  • Instrumentation: Submit the sample to a dedicated elemental analysis facility or use a commercial CHN analyzer.

  • Analysis: The instrument combusts the sample at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Validation: Compare the experimental weight percentages to the theoretical values calculated from the molecular formula.

Theoretical vs. Acceptable Found Values:

Element Theoretical % Acceptable Range (±0.4%)
Carbon (C) 46.71%46.31% - 47.11%
Hydrogen (H) 5.10%4.70% - 5.50%
Nitrogen (N) 10.90%10.50% - 11.30%

Conclusion

The analytical characterization of this compound requires a synergistic and orthogonal approach. The combination of NMR, HRMS, and IR spectroscopy provides an unassailable confirmation of the chemical structure. Subsequently, RP-HPLC and elemental analysis deliver a quantitative assessment of purity and empirical formula, respectively. Following the protocols outlined in this guide will ensure that researchers and drug development professionals can proceed with confidence, knowing their material meets the highest standards of identity and quality, thereby upholding the integrity of their subsequent scientific endeavors.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Analyst (RSC Publishing). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. [Link]

  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. [Link]

  • Chemsrc. This compound. [Link]

  • PubChem. 5-Bromonicotinamide. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

  • Cardiff University - ORCA. An International Study Evaluating Elemental Analysis. [Link]

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Application Notes and Protocols: In Vitro Assay Development for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinamide Analog

5-Bromo-N,N-diethyl-3-pyridinecarboxamide is a synthetic compound belonging to the nicotinamide class of molecules. Nicotinamide and its derivatives are pivotal in various biological processes, acting as precursors to essential coenzymes and as signaling molecules that interact with a range of protein targets.[1][2][3] The structural motif of a substituted pyridinecarboxamide is a "privileged scaffold" in medicinal chemistry, known to interact with diverse biological targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays to characterize the biological activity of this compound. We will navigate the logical progression from initial target identification to the establishment of robust, validated assays for screening and mechanistic studies. The primary focus will be on two high-probability target classes for nicotinamide derivatives: Nicotinic Acetylcholine Receptors (nAChRs) and the Niacin Receptor (GPR109A) . A tertiary potential target, Succinate Dehydrogenase (SDH) , will also be considered.

Part 1: Target Identification and Initial Characterization

Given the chemical structure of this compound, a logical first step is to screen for activity at the most likely target families. The initial screening funnel should be designed to provide a rapid assessment of biological activity and guide subsequent, more detailed investigations.

Primary Target Hypothesis: nAChRs and GPR109A

Nicotinamide and its analogs are well-documented modulators of nAChRs and are the endogenous ligands for GPR109A.[4][5][6] Therefore, the initial in vitro profiling of this compound should focus on these two receptor families.

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[7][8] Their dysfunction is implicated in various disorders, including nicotine addiction, Alzheimer's disease, and Parkinson's disease.[4]

GPR109A (Niacin Receptor): This is a Gi/G0-coupled GPCR highly expressed in adipocytes and immune cells.[6] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] GPR109A is a therapeutic target for dyslipidemia and has emerging roles in inflammation and cancer.[6][9][10]

Experimental Workflow for Initial Target Screening

The following workflow is proposed for the initial assessment of this compound's biological activity.

Figure 1: Initial target screening workflow for this compound.

Part 2: Detailed Protocols for Primary Target Assays

This section provides detailed, step-by-step protocols for the initial screening assays. These protocols are designed to be self-validating by including appropriate controls.

Nicotinic Acetylcholine Receptor (nAChR) Assays

For initial screening, a combination of a binding assay and a functional assay is recommended to determine if the compound interacts with nAChRs and whether it acts as an agonist or antagonist.

This assay determines the ability of this compound to displace a known radiolabeled ligand from the α4β2 nAChR subtype, which is highly abundant in the brain.[4]

Protocol:

  • Cell Culture: Culture HEK (Human Embryonic Kidney) cells stably expressing the human α4 and β2 nAChR subunits in appropriate media.

  • Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Increasing concentrations of this compound or a known competitor (e.g., nicotine)

    • A fixed concentration of a suitable radioligand, such as [125I]-epibatidine.[7]

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Data Interpretation:

ParameterDescription
IC50 The concentration of the test compound that displaces 50% of the specific binding of the radioligand. A lower IC50 indicates a higher binding affinity.
Ki The inhibitory constant, calculated from the IC50, which represents the affinity of the compound for the receptor.

This assay measures the influx of calcium through the nAChR ion channel upon activation, providing a measure of functional activity.

Protocol:

  • Cell Culture: Plate cells stably expressing the desired nAChR subtype (e.g., α4β2 or α7) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add increasing concentrations of this compound (for agonist mode) or a fixed concentration of the compound followed by a known agonist like acetylcholine (for antagonist mode).

  • Signal Detection: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader.

  • Data Analysis: Calculate the change in fluorescence and plot it against the compound concentration. Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Data Interpretation:

ParameterDescription
EC50 The concentration of an agonist that produces 50% of the maximal response.
IC50 The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist.
GPR109A (Niacin Receptor) Assays

The functional activity of GPR109A is typically assessed by measuring changes in intracellular cAMP levels.

This assay measures the inhibition of cAMP production following the activation of the Gi-coupled GPR109A receptor.

Protocol:

  • Cell Culture: Use a cell line endogenously expressing GPR109A or a cell line stably transfected with the receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Stimulation: Pre-incubate the cells with increasing concentrations of this compound or a known agonist (e.g., nicotinic acid).

  • Adenylyl Cyclase Activation: Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 or IC50.

Data Interpretation:

ParameterDescription
EC50 The concentration of an agonist that causes a 50% reduction in forskolin-stimulated cAMP levels.
IC50 The concentration of an antagonist that blocks 50% of the inhibition caused by a known agonist.

Part 3: Secondary and Mechanistic Assays

If the initial screening assays indicate that this compound is active at either nAChRs or GPR109A, further mechanistic studies are warranted.

nAChR Subtype Selectivity and Electrophysiology

If the compound is active at nAChRs, it is crucial to determine its selectivity for different nAChR subtypes (e.g., α7, α3β4). This can be achieved by performing binding and functional assays on a panel of cell lines, each expressing a different nAChR subtype.

For a more detailed characterization of the compound's effect on ion channel function, patch-clamp electrophysiology is the gold standard.[8] This technique allows for the direct measurement of ion currents through the nAChR channel in response to the compound, providing information on channel gating, desensitization, and blockade.[8][11]

Figure 2: Workflow for secondary assays for an nAChR active compound.

GPR109A Downstream Signaling

For a GPR109A-active compound, investigating downstream signaling pathways beyond cAMP inhibition can provide a more complete picture of its mechanism of action. This can include assays for:

  • β-arrestin recruitment: GPR109A can also signal through β-arrestin pathways, which can be measured using techniques like bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).[6]

  • MAPK/ERK activation: GPR109A activation can lead to the phosphorylation of ERK, which can be quantified by Western blotting or specific immunoassays.

Part 4: Alternative Target Hypothesis: Succinate Dehydrogenase (SDH)

While less likely than nAChRs or GPR109A, some nicotinamide derivatives have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[12] This is particularly relevant in the context of antifungal or anticancer activity.

SDH Enzymatic Inhibition Assay

This assay directly measures the enzymatic activity of SDH in the presence of the test compound.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).

  • Enzyme Reaction: In a 96-well plate, combine the mitochondrial preparation, the substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Compound Addition: Add increasing concentrations of this compound.

  • Kinetic Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration and determine the IC50.

Conclusion

The in vitro characterization of this compound requires a systematic and hypothesis-driven approach. By initially focusing on high-probability targets such as nAChRs and GPR109A, researchers can efficiently identify the primary mechanism of action of this novel compound. The detailed protocols provided in this application note offer a robust framework for conducting these initial screening assays and for guiding subsequent mechanistic studies. A thorough understanding of the in vitro pharmacology of this compound is a critical step in evaluating its potential as a novel therapeutic agent.

References

  • D'Souza, M. S., & Lummis, S. C. (2018). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 5(2), ENEURO.0026-18.2018. [Link]

  • Carter, D. B., & Wessinger, E. W. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. [Link]

  • Shen, J., Wu, J., & Papke, R. L. (2012). Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells. Acta pharmacologica Sinica, 33(10), 1233–1242. [Link]

  • Stokes, C., & Papke, R. L. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. The Journal of pharmacology and experimental therapeutics, 353(3), 457–466. [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 53(5), 2208–2217. [Link]

  • Zhang, M., & Lomenzo, M. J. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues of 2′. Journal of medicinal chemistry, 55(17), 7751–7761. [Link]

  • Ye, Y., & Li, Y. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of pesticide science, 46(3), 296–303. [Link]

  • Elangovan, S., & Thangaraju, M. (2011). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer research, 71(21), 6683–6692. [Link]

  • Plaisance, E. P., & Judd, R. L. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American journal of physiology. Endocrinology and metabolism, 296(3), E549–E558. [Link]

  • Li, J., & Wang, Y. (2023). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC advances, 13(45), 31690–31694. [Link]

  • Digby, J. E., & Choudhury, R. P. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Atherosclerosis, 223(2), 332–338. [Link]

  • Digby, J. E., & Ruparelia, N. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(11), 366. [Link]

  • Smirlis, M., & Couladouros, E. A. (2005). In vitro antileishmanial activity of nicotinamide. Antimicrobial agents and chemotherapy, 49(5), 2128–2130. [Link]

  • Chemsrc. (n.d.). 5-bromo-N,N-diethylpyridine-3-carboxamide. Retrieved from [Link]

  • AOBChem USA. (n.d.). 5-Bromo-N,N-diethyl-3-pyridinemethanamine. Retrieved from [Link]

  • Gavadia, R., & Jakhar, K. (2024). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Journal of the Indian Chemical Society. [Link]

  • Nowak, R. P., & Miller, S. J. (2022). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS catalysis, 12(13), 7749–7759. [Link]

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Application Note & Protocol: Characterizing 5-Bromo-N,N-diethyl-3-pyridinecarboxamide in Nicotinic Acetylcholine Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed, hypothetical framework for the characterization of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide as a potential nicotinic acetylcholine receptor (nAChR) ligand. To date, specific receptor binding data for this compound is not extensively published. The following protocols are based on established methodologies for characterizing novel ligands at nAChRs and are intended to serve as a comprehensive guide for researchers.

Introduction: The Rationale for Investigating this compound at Nicotinic Acetylcholine Receptors

This compound, also known as 5-bromo-N,N-diethylnicotinamide, possesses a chemical scaffold suggestive of potential interaction with nicotinic acetylcholine receptors (nAChRs).[1][2][3] The nicotinamide core is a key structural feature of various endogenous and exogenous nAChR ligands. Nicotinic receptors are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[4] Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for drug discovery.

The characterization of novel compounds like this compound is crucial for identifying new chemical entities with therapeutic potential. Receptor binding assays are the foundational step in this process, providing quantitative data on the affinity and nature of the interaction between a ligand and its receptor. This application note details the necessary protocols for a comprehensive in vitro pharmacological characterization of this compound at nAChRs, from initial membrane preparation to advanced data analysis.

Preliminary Compound Handling and Preparation

Prior to initiating binding assays, proper handling and preparation of this compound are essential for accurate and reproducible results.

2.1. Compound Information

Chemical NameThis compound
Synonyms 5-Bromo-N,N-diethylnicotinamide
CAS Number 104290-44-0[1][3]
Molecular Formula C₁₀H₁₃BrN₂O[1]
Molecular Weight 257.13 g/mol [1]

2.2. Stock Solution Preparation

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated in small volumes in binding assays.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Experimental Workflows: A Visual Overview

The characterization of a novel ligand typically follows a multi-step process to determine its binding properties.

experimental_workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from nAChR-expressing cells) Saturation Saturation Binding Assay (Determine Kd and Bmax of Radioligand) Membrane_Prep->Saturation Competition Competition Binding Assay (Determine Ki of Test Compound) Membrane_Prep->Competition Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Competition Scatchard Scatchard Analysis (for Saturation Data) Saturation->Scatchard Cheng_Prusoff Cheng-Prusoff Correction (Calculate Ki from IC50) Competition->Cheng_Prusoff Schild Schild Analysis (Determine pA2 and Nature of Antagonism) Competition->Schild competition_binding cluster_0 Without Competitor cluster_1 With Competitor Receptor0 Receptor Radioligand0 Radioligand Radioligand0->Receptor0 Binds Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 Reduced Binding Competitor 5-Bromo-N,N-diethyl- 3-pyridinecarboxamide Competitor->Receptor1 Competes

Caption: Principle of a competition binding assay.

Protocol for Competition Binding Assay:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: A fixed amount of membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and assay buffer.

    • Non-specific Binding: The same as total binding, plus a saturating concentration of a known unlabeled ligand.

    • Competitive Binding: A fixed amount of membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of this compound. [5]2. Incubation, Filtration, and Counting: Follow the same procedures as described for the saturation binding assay.

Data Analysis:

  • Calculate Percent Inhibition: Determine the percentage of specific binding inhibited by each concentration of the test compound.

  • Determine IC50: Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation : [6] * Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand (determined from the saturation binding assay).

Schild Analysis: Determining the Nature of Antagonism

If this compound is found to be an antagonist, a Schild analysis can determine if it is a competitive antagonist and provide a measure of its affinity (pA2). [7][8][9]This analysis involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.

schild_analysis A Generate Agonist Dose-Response Curve (e.g., Acetylcholine) B Repeat in presence of fixed concentrations of Antagonist (this compound) A->B C Calculate Dose Ratio (DR) for each antagonist concentration B->C D Plot log(DR-1) vs. log[Antagonist] C->D E Determine Slope and pA2 D->E

Caption: Workflow for performing a Schild analysis.

Protocol for Schild Analysis (Functional Assay):

Note: This requires a functional assay, such as measuring calcium influx or membrane potential changes in whole cells expressing the nAChR.

  • Generate Control Curve: Determine the dose-response curve for a known nAChR agonist (e.g., acetylcholine) alone.

  • Generate Antagonist Curves: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.

  • Data Analysis:

    • Calculate Dose Ratio (DR): For each antagonist concentration, calculate the dose ratio, which is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone.

    • Construct Schild Plot: Plot log(DR-1) against the log of the molar concentration of the antagonist.

    • Interpret the Plot:

      • If the antagonism is competitive, the plot should be linear with a slope not significantly different from 1. [9][10] * The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a measure of the antagonist's affinity.

Troubleshooting and Best Practices

  • High Non-specific Binding:

    • Possible Cause: Radioligand binding to the filter or other non-receptor components.

    • Solution: Pre-soak the filters in a solution like polyethyleneimine (PEI). Optimize the washing steps.

  • Low Specific Binding:

    • Possible Cause: Low receptor expression in the membrane preparation; degraded radioligand or membranes.

    • Solution: Use a fresh batch of membranes with confirmed receptor expression. Ensure proper storage of all reagents.

  • Poor Reproducibility:

    • Possible Cause: Inconsistent pipetting; temperature fluctuations during incubation.

    • Solution: Use calibrated pipettes and ensure consistent incubation conditions.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound at nicotinic acetylcholine receptors. By systematically performing saturation, competition, and, if applicable, Schild analysis, researchers can obtain critical data on the binding affinity and mechanism of action of this novel compound. These findings are essential for guiding further drug development efforts, including studies on subtype selectivity, functional activity, and in vivo efficacy.

References

  • Bermudez, I., & Wonnacott, S. (2010). Use of Cells or Membranes for Receptor Binding: Growth Hormone Secretagogues. Methods in Molecular Biology, 746, 135-164.
  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1994). Microtiter Plate Binding Assay for Cholinergic Compounds Utilizing the Nicotinic Acetylcholine Receptor. Analytical Chemistry, 66(18), 3024-3029.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Schild regression. Retrieved from [Link]

  • Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-64.
  • Scheffel, U., & Madras, B. K. (1994). Determination of radioligand specific activity using competition binding assays. Journal of Neuroscience Methods, 51(1), 101-107.
  • Kenakin, T. P. (1997). The Schild regression in the process of receptor classification. Canadian Journal of Physiology and Pharmacology, 75(6), 635-644.
  • Pharmacology&Bio-science. (2025, November 5). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology [Video]. YouTube.
  • Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. Channels, 1(2), 80-84.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
  • Zhang, H., et al. (2007). A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 28(8), 1296-1302.
  • Horti, A. G., et al. (1997). Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain. Journal of Medicinal Chemistry, 40(13), 2055-2061.
  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience, 17(15), 5555-5564.
  • Ye, W., et al. (2011).
  • Wang, B., et al. (2017). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

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Application Notes and Protocols: A Framework for the Neuropharmacological Characterization of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The following document provides a comprehensive framework for the neuropharmacological investigation of the novel chemical entity, 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. As of the date of this publication, specific biological activity for this compound has not been extensively characterized in publicly available literature. Therefore, this guide is presented as a strategic application note, outlining the logical progression of experiments and detailed protocols to elucidate its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), a critical target in neuropharmacology. This document is intended for researchers, scientists, and drug development professionals initiating a characterization campaign for this or structurally related compounds.

Introduction: The Rationale for Investigating Pyridinecarboxamide Analogs as nAChR Modulators

Pyridine-based structures are privileged scaffolds in neuropharmacology, forming the core of many ligands that target nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels integral to fast synaptic transmission in both the central and peripheral nervous systems.[1][2] Dysregulation of nAChR function is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, nicotine addiction, and schizophrenia, making them a high-priority target for therapeutic development.[1]

This compound is a derivative of nicotinamide (a form of vitamin B3) and presents a unique substitution pattern that warrants investigation. The bromine atom at the 5-position and the N,N-diethylcarboxamide group at the 3-position may confer specific binding affinities and functional properties at various nAChR subtypes. This guide provides the foundational logic and detailed methodologies to systematically test the hypothesis that this compound interacts with nAChRs and to define its pharmacological profile.

The Target: Nicotinic Acetylcholine Receptor Signaling

Neuronal nAChRs are pentameric channels assembled from a variety of α (α2-α10) and β (β2-β4) subunits, leading to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[3] The most abundant subtypes in the brain include the high-affinity α4β2 receptor, implicated in nicotine addiction and reward, and the homomeric α7 receptor, known for its high calcium permeability and role in cognitive processes.[4][5]

Upon binding of an agonist like acetylcholine or nicotine, the nAChR channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺).[4] This influx leads to membrane depolarization and the initiation of downstream signaling cascades. A critical pathway, particularly for the α7 nAChR, involves calcium-mediated activation of Phosphoinositide 3-kinase (PI3K) and Akt, which promotes neuronal survival and plasticity.[1] A novel compound could act as an agonist (activator), antagonist (blocker), or allosteric modulator (a ligand that binds to a site distinct from the acetylcholine binding site to enhance or inhibit receptor function).[6]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (e.g., α7 or α4β2) Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Channel Agonist Agonist (e.g., Acetylcholine, Nicotine, or Novel Compound) Agonist->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K Ca²⁺ activates Neuronal_Response Downstream Neuronal Response (e.g., Neurotransmitter Release, Gene Expression, Cell Survival) Depolarization->Neuronal_Response Triggers Akt Akt PI3K->Akt Activates Akt->Neuronal_Response Promotes

Caption: Hypothesized signaling pathway for an agonist at a neuronal nAChR.

A Strategic Workflow for Compound Characterization

A logical, tiered approach is essential for efficiently characterizing a novel compound. The workflow should progress from broad, high-throughput screening to more detailed, lower-throughput assays, and finally to in vivo models. This ensures that resources are invested in compounds with the most promising initial profiles.

Workflow A Tier 1: Primary Screening Radioligand Binding Assay (SPA) Determine binding affinity (Ki) for major nAChR subtypes (α4β2, α7, α3β4). E Decision Point: Promising Profile? (High affinity, subtype selectivity, potent functional activity) A->E B Tier 2: Functional Characterization Assess functional activity (agonist, antagonist, modulator). High-Throughput Calcium Flux Assay (EC50/IC50). C Tier 3: Mechanistic Validation Detailed Electrophysiology (Patch-Clamp) Confirm mechanism of action and kinetics. B->C D Tier 4: Preliminary In Vivo Assessment Evaluate physiological effects in a relevant animal model. E.g., Formalin-induced pain model. C->D E->B Yes

Caption: Tiered experimental workflow for nAChR ligand characterization.

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear positive and negative controls to ensure data integrity.

Protocol 1: Radioligand Binding Affinity via Scintillation Proximity Assay (SPA)

Causality: This initial step determines if the compound physically interacts with nAChRs and with what affinity. SPA is a homogeneous assay format that eliminates the need for a separation step, making it ideal for high-throughput screening.[7][8][9] The principle relies on a radiolabeled ligand binding to a receptor immobilized on a SPA bead, bringing it close enough to excite a scintillant within the bead and produce light.[10]

Methodology:

  • Reagent Preparation:

    • Cell Membranes: Use membranes prepared from HEK293 cells stably transfected with the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).[11]

    • SPA Beads: Use Wheat Germ Agglutinin (WGA)-coated SPA beads, which capture glycosylated membrane proteins.[10]

    • Radioligand: Select a high-affinity radioligand appropriate for the subtype (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2).[11]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of assay buffer or buffer containing a known nAChR ligand for non-specific binding determination (e.g., 10 µM Nicotine).

    • Add 25 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).

    • Add 25 µL of the appropriate radioligand at a concentration near its dissociation constant (Kd).

    • Prepare a slurry of cell membranes and WGA-SPA beads in assay buffer. Add 100 µL of this slurry to each well (containing ~10 µg membrane protein and 0.5 mg SPA beads).

    • Seal the plate and incubate for 4-6 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

    • Count the plate in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (one-site fit) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundnAChR SubtypeKi (nM) [Illustrative]
This compoundα4β215.2
This compoundα7>10,000
This compoundα3β4850.7
Nicotine (Control)α4β21.5
Mecamylamine (Control)α4β225.0
Protocol 2: Functional Characterization via Automated Patch-Clamp Electrophysiology

Causality: This gold-standard technique directly measures the ion flow through nAChR channels, providing definitive information on whether the compound acts as an agonist, antagonist, or allosteric modulator.[1] It offers high-fidelity data on receptor kinetics and mechanism of action.

Methodology:

  • Cell Preparation: Use HEK293 cells stably expressing the nAChR subtype of interest. Culture and harvest cells according to standard protocols.

  • Solutions:

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, pH 7.2.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4.

  • Automated Patch-Clamp Procedure (e.g., on a QPatch or Patchliner system):

    • Load the cell suspension, internal solution, and external solutions (with and without compounds) onto the automated patch-clamp system.

    • The system will achieve whole-cell patch-clamp configuration.

  • Assay Modes:

    • Agonist Mode: Apply increasing concentrations of this compound to the cells and measure the elicited current. A concentration-dependent increase in inward current indicates agonist activity.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound for 2-5 minutes. Then, apply a fixed concentration of a known agonist (e.g., acetylcholine at its EC₅₀ concentration) in the continued presence of the test compound. A concentration-dependent inhibition of the agonist-evoked current indicates antagonist activity.[4]

    • Positive Allosteric Modulator (PAM) Mode: Pre-incubate cells with the test compound, then co-apply it with a low concentration of an agonist (e.g., acetylcholine at its EC₁₀-EC₂₀ concentration). An enhancement of the agonist-evoked current suggests PAM activity.[6]

  • Data Analysis:

    • For agonist and antagonist modes, plot the normalized current response against the log concentration of the test compound.

    • Fit the curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 3: High-Throughput Functional Screening using Calcium Flux Assay

Causality: For calcium-permeable nAChRs (like α7 and some α4β2 stoichiometries), channel activation leads to a direct influx of Ca²⁺, which can be measured using calcium-sensitive fluorescent dyes.[4] This provides a robust, high-throughput method for functional characterization that is more scalable than electrophysiology.

Methodology:

  • Cell Plating: Plate HEK293 cells expressing the nAChR subtype of interest in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a physiological salt solution.

    • Remove cell culture media and add the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure baseline fluorescence.

    • The instrument will add the test compound (for agonist mode) or a combination of the test compound and a reference agonist (for antagonist/modulator mode) and continuously record fluorescence intensity.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is proportional to the intracellular calcium concentration.

    • Normalize the data to the response of a maximal concentration of a reference agonist.

    • Plot the normalized response against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.

Data Presentation:

CompoundAssay ModenAChR SubtypePotency (EC₅₀/IC₅₀, µM) [Illustrative]Efficacy (% of ACh Max) [Illustrative]
This compoundAgonistα4β2>30<5%
This compoundAntagonistα4β20.85N/A
Varenicline (Control)Agonistα4β20.1545%
Protocol 4: Preliminary In Vivo Assessment in a Murine Tonic Pain Model

Causality: Modulation of nAChRs, particularly the α7 subtype, has been shown to affect nociceptive signaling.[12] The formalin test is a robust model of tonic pain that has two distinct phases, allowing for the assessment of effects on both acute nociception and inflammatory pain signaling. A positive result in this model would provide the first indication of in vivo efficacy.

Methodology:

  • Animals: Use adult male C57BL/6J mice (8-10 weeks old). Acclimatize animals to the facility and handling for at least one week.

  • Compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80).

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg) 30 minutes before the formalin injection.

  • Formalin Test:

    • Place mice individually into clear observation chambers and allow them to habituate for 30 minutes.

    • Briefly restrain each mouse and inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

    • Immediately return the mouse to the observation chamber.

    • Record the total time the animal spends licking or biting the injected paw for 60 minutes.

  • Data Analysis:

    • Analyze the data in two phases: Phase 1 (0-10 minutes post-formalin) representing acute nociceptive pain, and Phase 2 (10-60 minutes post-formalin) representing inflammatory pain.

    • Compare the licking/biting time between vehicle-treated and compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

    • A significant reduction in nociceptive behavior in either phase suggests a potential analgesic effect.

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach to characterize the novel compound this compound for its potential neuropharmacological activity at nAChRs. By progressing from high-throughput binding and functional assays to detailed electrophysiological analysis and finally to in vivo behavioral models, researchers can build a comprehensive pharmacological profile. The illustrative data presented in the tables suggest a hypothetical compound that is a selective, potent antagonist at the α4β2 nAChR subtype. If such a profile were confirmed, future studies would focus on detailed pharmacokinetic analysis, evaluation in more complex behavioral models (e.g., nicotine self-administration for addiction), and structural biology studies to understand its binding mode. This structured approach ensures a rigorous and efficient evaluation, paving the way for potential development as a novel research tool or therapeutic lead.

References

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (n.d.). National Institutes of Health. [Link]

  • Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors. (n.d.). National Institutes of Health. [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (n.d.). Springer Nature Experiments. [Link]

  • Development of fluorescence imaging probes for nicotinic acetylcholine α4β2∗ receptors. (n.d.). PubMed. [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (n.d.). National Institutes of Health. [Link]

  • Fluorescence activation mechanism and imaging of drug permeation with new sensors for smoking-cessation ligands. (2022). eLife. [Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. (n.d.). MDPI. [Link]

  • Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. (n.d.). ACS Publications. [Link]

  • Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. (2021). Frontiers. [Link]

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. (n.d.). National Institutes of Health. [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. (n.d.). Frontiers. [Link]

  • Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. Discovery, Structure−Activity Studies, and Pharmacological Evaluation. (n.d.). ACS Publications. [Link]

  • Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor. (n.d.). PNAS. [Link]

  • Identification and characterization of novel nicotinic receptor-associated proteins in Caenorhabditis elegans. (n.d.). National Institutes of Health. [Link]

  • Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. (2013). National Institutes of Health. [Link]

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. (n.d.). National Institutes of Health. [Link]

  • The Novel α7β2-Nicotinic Acetylcholine Receptor Subtype Is Expressed in Mouse and Human Basal Forebrain: Biochemical and Pharmacological Characterization. (n.d.). National Institutes of Health. [Link]

  • Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. (n.d.). National Institutes of Health. [Link]

  • Electrophysiology of the Nicotinic Acetylcholine Receptor. (n.d.). ResearchGate. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (n.d.). MDPI. [Link]

  • In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. (n.d.). PubMed. [Link]

  • The Effects of Positive Allosteric Modulators of α7–nAChR on Social Play Behavior in Adolescent Rats Prenatally Exposed to Valproic Acid. (2022). MDPI. [Link]

  • Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. (2021). National Institutes of Health. [Link]

  • Explore NnAChR ion channel research with Automated Patch Clamp. (n.d.). Sophion. [Link]

  • Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. (n.d.). Semantic Scholar. [Link]

  • Nicotinic receptor modulation of primary afferent excitability with selective regulation of Aδ-mediated spinal actions. (n.d.). American Physiological Society. [Link]

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Application Notes & Protocols: A Framework for the Development of Novel Nicotinic Acetylcholine Receptor PET Tracers, Exemplified by 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 5-Bromo-N,N-diethyl-3-pyridinecarboxamide is not an established Positron Emission Tomography (PET) radiotracer with publicly available data. This document, therefore, presents a comprehensive, hypothetical framework for the development of such a molecule as a novel PET imaging agent for nicotinic acetylcholine receptors (nAChRs). The protocols and data herein are illustrative, based on established methodologies for analogous pyridine-based radioligands targeting nAChRs.

Introduction: The Quest for Superior nAChR PET Tracers

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are pivotal in neurotransmission and are implicated in a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] The in vivo quantification of nAChR density and distribution with PET offers a powerful tool for understanding disease pathophysiology and for the development of novel therapeutics. The α4β2 subtype is the most abundant nAChR in the mammalian brain, making it a prime target for PET radioligand development.[1][2]

While several PET tracers for nAChRs have been developed, the search for agents with optimal properties—such as rapid brain kinetics, high specific binding, and appropriate metabolic profile—is ongoing.[2] This guide outlines the systematic approach to the development of a novel PET tracer, using the hypothetical candidate, this compound. Its structure, a pyridinecarboxamide derivative, suggests a potential affinity for nAChRs. We will explore its journey from chemical synthesis and radiolabeling to preclinical evaluation.

A Hypothetical Development Pathway for a Novel nAChR PET Tracer

The development of a new PET tracer is a multi-stage process that begins with the synthesis of the "cold" (non-radioactive) standard and a suitable precursor for radiolabeling. This is followed by the development of a robust radiolabeling method, in vitro characterization of its binding properties, and finally, in vivo evaluation in animal models.

Chemical Synthesis

The synthesis of this compound and its potential precursors for radiolabeling is the foundational step. A plausible synthetic route would involve the amidation of a 5-bromonicotinic acid derivative.

Protocol 1: Synthesis of this compound (Cold Standard)

  • Starting Material: 5-bromonicotinic acid.

  • Activation: Convert the carboxylic acid to a more reactive species, such as an acyl chloride, using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: React the resulting 5-bromonicotinoyl chloride with diethylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

  • Purification: The crude product can be purified using column chromatography on silica gel.

Protocol 2: Synthesis of a Des-bromo Precursor for Radiolabeling (for [¹⁸F] labeling)

For radiofluorination, a common strategy is nucleophilic aromatic substitution (SₙAr). A suitable precursor would have a good leaving group at the 5-position of the pyridine ring, such as a nitro (-NO₂) or a trimethylammonium (-N⁺(CH₃)₃) group.

  • Starting Material: 5-nitronicotinic acid.

  • Amidation: Following a similar procedure to Protocol 1, react 5-nitronicotinic acid (after conversion to its acyl chloride) with diethylamine to yield 5-Nitro-N,N-diethyl-3-pyridinecarboxamide. This will serve as the precursor for [¹⁸F] labeling.

Radiolabeling Strategy

The choice of radionuclide is critical. Carbon-11 (t½ ≈ 20.4 min) allows for same-day, multiple scans in the same subject, while Fluorine-18 (t½ ≈ 109.8 min) is better suited for longer imaging protocols and for distribution to satellite PET centers.[3]

For a molecule like this compound, a potential [¹¹C] labeling strategy would be to introduce a [¹¹C]methyl group onto a precursor. However, given the N,N-diethyl group, a more feasible approach might be to synthesize a des-bromo analog and perform a [¹¹C]CO-palladium mediated coupling, though this is a more complex route. A more straightforward hypothetical approach for a similar structure would be N-methylation of a secondary amine precursor.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Hypothetical [¹¹C]Methylation Workflow

Protocol 3: Hypothetical [¹¹C]Methylation of a Secondary Amine Precursor

This protocol assumes a precursor where one of the ethyl groups on the amide is replaced by a hydrogen, allowing for N-[¹¹C]ethylation, or more commonly, a precursor with a secondary amine elsewhere in the molecule if the structure were different.

  • [¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[4] Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a commercial synthesis module (e.g., GE TRACERlab™).

  • Reaction: Trap the [¹¹C]CH₃I in a solution of the des-methyl precursor (1-2 mg) in a suitable solvent (e.g., DMF or DMSO) containing a base (e.g., NaOH or K₂CO₃).

  • Heating: Heat the reaction mixture at 80-120°C for 3-5 minutes.

  • Purification: Quench the reaction and purify the crude product using semi-preparative reverse-phase HPLC.

  • Formulation: Collect the radioactive peak, remove the HPLC solvent via solid-phase extraction (e.g., C18 Sep-Pak cartridge), and formulate in sterile saline with a small percentage of ethanol for injection.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.

Nucleophilic substitution on an electron-deficient pyridine ring is a common and effective strategy for [¹⁸F]fluorination.[3][5][6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

[¹⁸F]Fluorination Workflow

Protocol 4: [¹⁸F]Radiofluorination of a Nitro-Precursor

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using ¹⁸O-enriched water.

  • [¹⁸F]Fluoride Activation: Trap the [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. Dry the mixture azeotropically to obtain the reactive, anhydrous [K/K2.2.2]⁺[¹⁸F]F⁻ complex.[3]

  • Nucleophilic Substitution: Add a solution of the 5-nitro-N,N-diethyl-3-pyridinecarboxamide precursor (2-5 mg) in anhydrous DMSO to the dried [¹⁸F]fluoride.

  • Heating: Heat the reaction mixture at 120-160°C for 10-20 minutes. Microwave heating can significantly shorten the reaction time.[6]

  • Purification and Formulation: Follow steps 4-6 as described in Protocol 3.

Radiolabeling Parameter Hypothetical [¹¹C]Tracer Hypothetical [¹⁸F]Tracer
Precursor Des-methyl analog5-Nitro or 5-trimethylammonium analog
Radionuclide Half-life ~20.4 min~109.8 min
Typical Radiochemical Yield 15-40% (from [¹¹C]CO₂)20-50% (from [¹⁸F]F⁻)
Molar Activity (end of synthesis) > 37 GBq/µmol (>1000 Ci/mmol)> 74 GBq/µmol (>2000 Ci/mmol)
Synthesis Time 25-40 min50-90 min

Table 1: Hypothetical Radiolabeling Parameters

In Vitro Characterization

Before proceeding to in vivo studies, it is crucial to determine the tracer's binding affinity and selectivity for the target receptor subtypes.

Protocol 5: In Vitro Competitive Binding Assay

  • Tissue/Cell Preparation: Use cell lines stably expressing human nAChR subtypes (e.g., α4β2, α3β4, α7) or rodent brain homogenates (e.g., from thalamus, rich in α4β2).

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

  • Competition Assay: Incubate the cell/tissue homogenates with a known concentration of a high-affinity radioligand (e.g., [³H]epibatidine or [¹²⁵I]epibatidine) and increasing concentrations of the "cold" this compound.

  • Incubation: Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Receptor Subtype Hypothetical Kᵢ (nM)
α4β2 nAChR 1.5
α3β4 nAChR 150
α7 nAChR > 1000
5-HT₁ₐ Receptor > 1000
Dopamine D₂ Receptor > 1000

Table 2: Hypothetical In Vitro Binding Affinity and Selectivity Profile

A desirable profile would show high affinity (low nanomolar or sub-nanomolar Kᵢ) for the target (α4β2 nAChR) and at least 100-fold selectivity over other relevant receptor subtypes.

Preclinical In Vivo Evaluation

The final preclinical step is to evaluate the radiotracer's behavior in living organisms, typically rodents or non-human primates, using microPET imaging.[7][8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

In Vivo PET Imaging Workflow

Protocol 6: Small Animal PET Imaging in Rodents

  • Animal Preparation: Anesthetize a healthy rodent (e.g., Wistar rat) with isoflurane (2-2.5% in O₂).[9] Place a catheter in the lateral tail vein for tracer injection. Position the animal on the scanner bed, ensuring the brain is in the center of the field of view.

  • Tracer Administration: Inject a bolus of the radiotracer (e.g., 5-10 MBq of the [¹⁸F]-labeled tracer) via the tail vein catheter over 20-30 seconds.[7]

  • Dynamic PET Acquisition: Start a dynamic PET scan immediately upon injection and acquire data for 90-120 minutes.[7]

  • CT Scan: Following the PET scan, perform a CT scan for attenuation correction and anatomical co-registration.[7]

  • Blocking Study: To demonstrate specificity, a separate scan is performed on a different day in the same animal. Pre-treat the animal with a high dose of a known nAChR ligand (e.g., nicotine or a non-radioactive version of a known tracer like 2-FA) 15-30 minutes before injecting the radiotracer. A significant reduction in brain uptake in nAChR-rich regions compared to the baseline scan indicates specific binding.

  • Image Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with an MRI or CT atlas of the rat brain.

    • Draw regions of interest (ROIs) on nAChR-rich areas (e.g., thalamus, cortex) and a reference region with low receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI, plotting radioactivity concentration over time.[10]

    • Analyze the TACs using kinetic modeling to estimate binding parameters like the distribution volume (Vₜ). The reduction in Vₜ in the blocking scan confirms specific binding.

Data Interpretation and Future Directions

The ideal tracer would exhibit:

  • High and rapid brain uptake: Indicating good blood-brain barrier penetration.

  • Heterogeneous distribution: Uptake should correlate with the known distribution of α4β2 nAChRs (Thalamus > Cortex > Cerebellum).[1]

  • Reversible kinetics: The tracer should wash out from the brain at a reasonable rate, allowing for equilibrium modeling within a practical scan time (e.g., 90-120 minutes).[1]

  • High specific binding: A significant reduction in uptake (>70%) in target regions during the blocking study.

  • Favorable metabolism: Minimal formation of brain-penetrant radiometabolites.

If the hypothetical this compound tracer demonstrates these properties, the next steps would involve evaluation in non-human primates and, ultimately, human clinical trials.

Conclusion

The development of a novel PET radiotracer is a rigorous, multi-disciplinary endeavor. While this compound is not a known PET ligand, this guide provides a scientifically grounded, logical framework for its potential development. By following systematic protocols for synthesis, radiolabeling, and in vitro/in vivo evaluation, researchers can thoroughly characterize new molecular entities and identify promising candidates for clinical translation in the vital field of neuroreceptor imaging.

References

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Jan, S. (2024).
  • Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PLoS ONE.
  • Smith, A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.
  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
  • Horti, A. G., et al. (2021). Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications.
  • Horti, A. G., et al. (2013). PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18 F-AZAN, a Radioligand with Optimal Brain Kinetics. Journal of Nuclear Medicine.
  • Richards, D. A., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience.
  • Kamal, A., et al. (2015). Three-component synthesis of nicotinamide derivatives.
  • Gouverneur, V., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews.
  • Guedj, E., et al. (2022). EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3. European Journal of Nuclear Medicine and Molecular Imaging.
  • Bongarzone, S., et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews.
  • Mukherjee, J., et al. (2011). Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors. Current Topics in Medicinal Chemistry.
  • Sari, H., et al. (2024). Brain PET Imaging in Small Animals: Tracer Formulation, Data Acquisition, Image Reconstruction, and Data Analysis. Methods in Molecular Biology.
  • Li, G., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry.
  • Wikipedia contributors. (2023). 3-Pyridylnicotinamide. Wikipedia, The Free Encyclopedia.
  • Zhang, L., et al. (2008). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica.
  • Chen, C., et al. (2024). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. Advanced Science.
  • Zhang, X., et al. (2021). The Availability of the α7-Nicotinic Acetylcholine Receptor in Early Identification of Vulnerable Atherosclerotic Plaques: A Study Using a Novel 18F-Label Radioligand PET. Frontiers in Cardiovascular Medicine.
  • Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules.
  • Liu, W., et al. (2023). Synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET tracer for imaging of PI3K/mTOR in cancer.
  • Coulthard, T. (2021). SuperArgus PET/CT: Advanced Pre-Clinical Imaging for Small to Medium Animals.
  • Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks.
  • Smith, A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • Sounni, K., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals.
  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
  • Mike, A., et al. (2008). Gating of nicotinic ACh receptors: latest insights into ligand binding and function. Annals of the New York Academy of Sciences.
  • Croteau, E., et al. (2019).

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Application Notes and Protocols for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical research and drug development. Its structural similarity to nicotinamide (Vitamin B3) and related compounds suggests its potential role as a modulator of various biological pathways. The presence of a bromine atom on the pyridine ring can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This document provides a comprehensive guide to the preparation of solutions of this compound, an in-depth analysis of its stability under various conditions, and protocols for its quantification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to the successful design of experimental protocols. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 104290-44-0[1]
Molecular Formula C₁₀H₁₃BrN₂O[2]
Molecular Weight 257.13 g/mol [2]
Calculated logP 2.326
Predicted pKa Data not available-

Solution Preparation: A Step-by-Step Guide

The choice of solvent is critical for ensuring the complete dissolution and stability of this compound. While experimental solubility data for this specific compound is limited, information from its non-brominated analog, N,N-diethylnicotinamide, suggests good solubility in polar organic solvents and aqueous solutions.

Recommended Solvents

Based on the properties of structurally similar compounds, the following solvents are recommended for the preparation of solutions of this compound:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of compounds.

  • Ethanol (EtOH): A polar protic solvent commonly used in biological assays.

  • Water: The high water solubility of N,N-diethylnicotinamide suggests that the target compound may also have appreciable aqueous solubility, potentially enhanced at acidic pH.

Protocol for Preparing a Stock Solution (10 mM in DMSO)
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a fume hood using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.57 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of HPLC-grade DMSO to the tube.

  • Mixing: Vortex the solution for 30-60 seconds to ensure complete dissolution. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing a stock solution.

Stability Considerations and Assessment

The stability of this compound in solution is influenced by several factors, including pH, temperature, and light exposure. Understanding these factors is crucial for accurate and reproducible experimental results.

Potential Degradation Pathways
  • Hydrolysis: The amide bond in the molecule is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield 5-bromonicotinic acid and diethylamine. Studies on nicotinamide riboside, a related compound, have shown that it undergoes base-catalyzed hydrolysis.[3][4]

  • Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[4]

Recommended Storage and Handling
  • pH: For aqueous solutions, maintaining a pH range of 4-7 is recommended to minimize hydrolysis.

  • Temperature: Store stock solutions at -20°C or lower. When in use, keep solutions on ice. Avoid prolonged exposure to elevated temperatures.

  • Light: Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.[5]

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store at 60°C

    • Photolytic: Expose to UV light (e.g., 254 nm)

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours), taking samples at regular intervals.

  • Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a suitable analytical method, such as HPLC, to quantify the parent compound and detect any degradation products.

G cluster_0 Stress Conditions cluster_1 Analysis Acid 0.1 M HCl HPLC HPLC Analysis Acid->HPLC Base 0.1 M NaOH Base->HPLC Oxidative 3% H₂O₂ Oxidative->HPLC Thermal 60°C Thermal->HPLC Photolytic UV Light Photolytic->HPLC Compound 5-Bromo-N,N-diethyl-3- pyridinecarboxamide Solution Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photolytic

Caption: Forced degradation study workflow.

Analytical Quantification

Proposed HPLC Method for Quantification

This proposed method serves as a starting point for method development and validation.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for pyridine-containing compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the range of 260-270 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol for Method Validation

A full validation of the HPLC method should be performed according to ICH guidelines and should include the following parameters:

  • Specificity: Demonstrate that the method can accurately quantify the analyte in the presence of potential impurities and degradation products. This can be achieved by analyzing samples from the forced degradation study.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive framework for the preparation and stability assessment of this compound solutions. By following the detailed protocols and considering the stability factors outlined, researchers can ensure the integrity of their experimental results. The proposed analytical method provides a solid foundation for the development of a validated quantification assay. Further studies to determine the precise solubility in various solvents and to fully characterize the degradation products will be beneficial for the broader scientific community.

References

  • Zhou, Y., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. bioRxiv. [Link]

  • Stadler, M., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs. [Link]

  • El-Sayed, G. O., et al. (2020). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Drug Development and Industrial Pharmacy. [Link]

  • Pinto, B. S., et al. (2021). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. ACS Chemical Biology. [Link]

  • Paul, I. J., & Sanford, J. K. (1973). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. The Journal of Organic Chemistry. [Link]

  • Paul, I. J., & Sanford, J. K. (1973). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. [Link]

  • Li, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Patel, K., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]

  • Stadler, M., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

  • Scribd. (n.d.). Validated RP-HPLC Method For Determination of Brom. Scribd. [Link]

  • The Journal of Organic Chemistry. (1955). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry. [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1954). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc. [Link]

  • Google Patents. (2018). Bromination of pyridine derivatives.
  • Delgado, D. R., & Martínez, F. (2014). Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures of N , N -Dimethylformamide Plus Methanol/Ethanol/ n -Propanol and Dimethyl Sulfoxide Plus Water. Journal of Chemical & Engineering Data. [Link]

  • Płachta, D., et al. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Molecules. [Link]

  • Ferreira, O., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data. [Link]

  • Li, Y., et al. (2011). Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures. Journal of Chemical & Engineering Data. [Link]

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Troubleshooting & Optimization

optimizing 5-Bromo-N,N-diethyl-3-pyridinecarboxamide synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing

5-Bromo-N,N-diethyl-3-pyridinecarboxamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by addressing specific challenges you may encounter.

I. Synthesis Overview: The Amide Bond Formation

The synthesis of this compound is fundamentally an amide bond formation reaction. This involves the coupling of 5-bromonicotinic acid with diethylamine.[1] The most common and effective method involves a two-step, one-pot process:

  • Activation of the Carboxylic Acid: 5-bromonicotinic acid is first activated to make it more susceptible to nucleophilic attack. This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride.[2][3]

  • Nucleophilic Acyl Substitution: The activated acyl intermediate then reacts with diethylamine, a secondary amine, to form the desired amide product.[2]

Reaction Scheme:

Reaction_Scheme General Reaction Scheme cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Acyl_Chloride 5-Bromonicotinoyl Chloride 5-Bromonicotinic_Acid->Acyl_Chloride Activating Agent (e.g., Oxalyl Chloride, SOCl₂) Diethylamine Diethylamine Product 5-Bromo-N,N-diethyl-3- pyridinecarboxamide Acyl_Chloride->Product Diethylamine, Base (e.g., Pyridine, TEA)

Caption: General synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields can stem from several factors throughout the experimental process. Here’s a breakdown of potential issues and how to address them:

A. Incomplete Activation of 5-Bromonicotinic Acid:

  • The "Why": The conversion of the carboxylic acid to the acyl chloride is a critical step. If this activation is incomplete, you will have unreacted starting material, which will not proceed to the final product.

  • Troubleshooting Steps:

    • Choice of Activating Agent: While thionyl chloride (SOCl₂) is commonly used, oxalyl chloride ((COCl)₂) is often more effective and produces gaseous byproducts that are easily removed.[2]

    • Use of a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride.[2]

    • Anhydrous Conditions: Activating agents like oxalyl chloride and thionyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the activating agent, reducing its effectiveness.

    • Reaction Time and Temperature: The activation step is typically performed at room temperature for several hours.[2] Ensure the reaction has proceeded to completion before adding the amine. You can monitor the reaction progress by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing it by TLC or LC-MS.

B. Side Reactions and Degradation:

  • The "Why": The activated acyl chloride is highly reactive and can participate in unwanted side reactions if not handled correctly.

  • Troubleshooting Steps:

    • Temperature Control during Amine Addition: The reaction between the acyl chloride and diethylamine is exothermic. Adding the amine too quickly or at a high temperature can lead to side reactions. It is crucial to add the diethylamine solution dropwise at a reduced temperature (e.g., 0 °C).[2]

    • Use of a Non-Nucleophilic Base: A base is required to neutralize the HCl generated during the reaction.[3] Using a tertiary amine like triethylamine (TEA) or pyridine is recommended as they are non-nucleophilic and will not compete with the diethylamine in reacting with the acyl chloride.[2]

C. Inefficient Purification:

  • The "Why": The desired product might be lost during the workup and purification steps.

  • Troubleshooting Steps:

    • Extraction pH: During the aqueous workup, ensure the pH of the aqueous layer is basic before extracting with an organic solvent. This will keep any unreacted 5-bromonicotinic acid in the aqueous layer as its carboxylate salt.

    • Choice of Extraction Solvent: Dichloromethane (DCM) or ethyl acetate are commonly used and effective for extracting the product.[4]

    • Purification Method: Column chromatography on silica gel is a standard method for purifying the final product.[4] A solvent system of ethyl acetate and hexanes is often effective.[4]

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Here are the most probable identities of these spots and how to minimize their formation:

Probable IdentityRf Value (Typical)Reason for FormationHow to Minimize
This compound (Product) Intermediate--
5-Bromonicotinic Acid (Starting Material) LowIncomplete activation or quenching of the acyl chloride.Ensure complete activation; use anhydrous conditions.
Dicyclohexylurea (DCU) or Diisopropylurea High (often insoluble)If using carbodiimide coupling agents like DCC or DIC.Use alternative coupling agents or filter off the urea byproduct.
N-acylurea VariableRearrangement of the O-acylisourea intermediate when using carbodiimides.[3]Add a coupling additive like HOBt or use phosphonium/aminium salt reagents.[1]

Troubleshooting Workflow for Byproduct Identification:

Byproduct_Identification Byproduct Identification Workflow Start Multiple Spots on TLC Check_SM Co-spot with 5-Bromonicotinic Acid? Start->Check_SM Yes_SM Incomplete Reaction/ Activation Failure Check_SM->Yes_SM Yes No_SM Potential Side Product Check_SM->No_SM No Coupling_Reagent What coupling chemistry was used? No_SM->Coupling_Reagent Carbodiimide Carbodiimide (DCC/DIC) Coupling_Reagent->Carbodiimide Other_Reagent Other (e.g., Acyl Chloride) Coupling_Reagent->Other_Reagent Urea_Byproduct Likely Urea or N-acylurea byproduct Carbodiimide->Urea_Byproduct Analyze_Polarity Consider Polarity of Unknown Spots Other_Reagent->Analyze_Polarity

Caption: A logical workflow for identifying byproducts.

Question 3: My purified product has a brownish or yellowish tint. How can I obtain a colorless product?

Answer: A colored product often indicates the presence of impurities. Here are some common causes and solutions:

  • Residual Catalyst or Reagents: If DMF was used as a catalyst, it can be difficult to remove completely and may cause coloration. Thoroughly washing the organic extract with brine during workup can help remove residual DMF.

  • Oxidation: Pyridine-containing compounds can be susceptible to oxidation, which can lead to colored impurities. Storing the final product under an inert atmosphere and in the dark can help prevent this.

  • Recrystallization: If column chromatography does not yield a colorless product, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different coupling reagent instead of forming the acyl chloride?

A1: Yes, several other coupling reagents can be used for amide bond formation.[1] These are particularly useful if your substrate is sensitive to the harsh conditions of acyl chloride formation.[1] Some common alternatives include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can lead to the formation of urea byproducts and potential racemization if chiral centers are present.[3]

  • Phosphonium Salts: Reagents like BOP and PyBOP are highly efficient and reduce the risk of racemization.[1]

  • Aminium/Uronium Salts: HATU and HBTU are also very effective, providing rapid reaction times and minimal side reactions.[5]

Q2: What is the optimal molar ratio of reactants?

A2: A slight excess of the amine and coupling reagent relative to the carboxylic acid is generally recommended to drive the reaction to completion. A typical starting point would be:

  • 5-Bromonicotinic Acid: 1.0 equivalent

  • Activating Agent (e.g., Oxalyl Chloride): 1.2 - 1.5 equivalents

  • Diethylamine: 1.2 - 1.5 equivalents

  • Base (e.g., Triethylamine): 1.5 - 2.0 equivalents

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation between your starting material (5-bromonicotinic acid) and your product. The starting material is a carboxylic acid and will have a low Rf value, while the less polar amide product will have a higher Rf. The disappearance of the starting material spot is a good indication that the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

IV. Detailed Experimental Protocol

This protocol is a general guideline. Modifications may be necessary based on your specific experimental setup and scale.

Materials:

  • 5-Bromonicotinic Acid

  • Oxalyl Chloride or Thionyl Chloride

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Diethylamine

  • Triethylamine (TEA) or Pyridine

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Activation:

    • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) dropwise at room temperature under an inert atmosphere.

    • Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases and the solution becomes clear.

  • Amidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the diethylamine/triethylamine solution dropwise to the cold acyl chloride solution.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.

V. References
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Retrieved from

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide (CAS No. 104290-44-0). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during the synthesis and purification of this important pyridine derivative.

Overview of Synthetic Strategy

This compound is a valuable building block in pharmaceutical and agrochemical research. The most prevalent and direct synthetic route involves the amidation of 5-bromonicotinic acid with diethylamine. Due to the low reactivity of the carboxylic acid, an activating agent or coupling reagent is required to facilitate the formation of the amide bond. The choice of this reagent is critical as it directly influences the reaction efficiency, impurity profile, and purification strategy.

The general synthetic workflow is visualized below.

Synthesis_Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification Start 5-Bromonicotinic Acid Activator Activating Agent (e.g., SOCl₂, (COCl)₂) or Coupling Agent (e.g., HATU, DCC) Start->Activator Reagent Addition Intermediate Activated Intermediate (Acyl Chloride or Active Ester) Activator->Intermediate Formation Crude_Product Crude Product Intermediate->Crude_Product Reaction Amine Diethylamine Amine->Crude_Product Purification Purification (Chromatography or Recrystallization) Crude_Product->Purification Process Final_Product Pure 5-Bromo-N,N-diethyl- 3-pyridinecarboxamide Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis.

Q1: What are the most common impurities and where do they come from?

The formation of impurities is highly dependent on the chosen reagents, reaction conditions, and work-up procedures. The most frequently observed impurities are summarized in the table below.

Impurity NameStructureCommon Source(s)
5-Bromonicotinic Acid C₆H₄BrNO₂Incomplete reaction; unreacted starting material.[1]
N,N-Diethylnicotinamide C₁₀H₁₄N₂ODebromination side reaction, potentially caused by trace metals or reductive quenching conditions.
Ethyl 5-bromonicotinate C₈H₈BrNO₂Reaction of the activated intermediate with ethanol, which may be present as a solvent or an impurity in reagents.
By-products from Coupling Reagents Variese.g., Dicyclohexylurea (DCU) from DCC; HOBt/HOAt from HATU/HBTU.
Residual Solvents VariesIncomplete removal of reaction or purification solvents (e.g., THF, Ethyl Acetate, Hexanes).[2]

The pathways leading to some of these common impurities are illustrated in the diagram below.

Impurity_Formation SM 5-Bromonicotinic Acid (Starting Material) Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) SM->Activated_Intermediate Activation Incomplete_Rxn Incomplete Reaction SM->Incomplete_Rxn Product Target Product Activated_Intermediate->Product + Diethylamine Ethanol_Impurity Ethanol (Impurity/Solvent) Activated_Intermediate->Ethanol_Impurity Diethylamine Diethylamine Diethylamine->Product Reductive_Cond Reductive Conditions Product->Reductive_Cond Impurity_SM Impurity: Unreacted Starting Material Impurity_Debrom Impurity: N,N-Diethylnicotinamide (Debromination) Impurity_Ester Impurity: Ethyl 5-bromonicotinate Incomplete_Rxn->Impurity_SM Reductive_Cond->Impurity_Debrom Loss of Br Ethanol_Impurity->Impurity_Ester Esterification Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Corrective Actions Start Experiment Complete Analyze Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze CheckPurity Is Purity >95% and Appearance Acceptable? Analyze->CheckPurity Impure Significant Impurities Present Analyze->Impure Color Product is Discolored Analyze->Color LowYield Low Yield / Incomplete Reaction CheckPurity->LowYield No End Pure Product Obtained CheckPurity->End Yes Optimize Re-run: Check Reagents, Anhydrous Conditions, Temp. LowYield->Optimize Chromatography Purify via Flash Column Chromatography Impure->Chromatography Charcoal Treat with Activated Carbon Then Purify Color->Charcoal Optimize->Analyze Re-analyze Chromatography->Analyze Analyze Fractions Charcoal->Analyze Re-analyze

Sources

Technical Support Center: Purification of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented with probable causes and actionable solutions.

Issue 1: Significant Peak Tailing in Column Chromatography

Question: I'm purifying my crude this compound using silica gel column chromatography with a hexane/ethyl acetate gradient, but I'm observing severe peak tailing for my product. Why is this happening and how can I fix it?

Answer:

Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[1] This creates a secondary, strong interaction that slows down a portion of the analyte molecules, causing them to elute more slowly and resulting in a "tail."

Probable Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction:

    • Solution: Add a competing base to your mobile phase. Incorporating a small amount of triethylamine (TEA), typically 0.1-1% (v/v), into your hexane/ethyl acetate eluent is highly effective. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound and leading to a more symmetrical peak shape.[1]

  • Column Overload:

    • Solution: Injecting too much sample can saturate the stationary phase.[1] Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is to load 1-5% of the silica gel mass.

  • Alternative Stationary Phase:

    • Solution: If peak tailing persists, consider switching to a different stationary phase. Basic alumina can be an excellent alternative to silica gel for purifying basic compounds as it lacks the acidic silanol groups.[2] You will need to re-optimize your solvent system, often requiring a more polar eluent compared to silica.

Issue 2: Co-elution of Impurities with the Product

Question: My TLC analysis shows a single spot, but after running a column, my NMR spectrum indicates the presence of unreacted 5-bromonicotinic acid. How can I improve the separation?

Answer:

This is a classic case where impurities, especially those with very different polarities, can be misleading on TLC. The highly polar 5-bromonicotinic acid might be remaining at the baseline of your TLC plate, appearing as if it's not present in the mobile phase system you've chosen.

Probable Causes & Solutions:

  • Inadequate Work-up: Residual acidic starting material is a common impurity if the initial reaction work-up was incomplete.

    • Solution 1: Aqueous Wash: Before chromatography, dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer, effectively removing the bulk of this impurity.

    • Solution 2: Modified Chromatography: If you must use chromatography to remove it, the addition of a small amount of acetic acid or formic acid to the mobile phase can sometimes help in moving the carboxylic acid off the baseline for better separation, though this can exacerbate tailing of your main product. A better approach is to use the aqueous wash first.

  • Poor Solvent System Selection: The chosen eluent may not have the optimal selectivity to resolve the product from other non-acidic impurities.

    • Solution: Systematically screen different solvent systems. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The change in solvent properties can alter the interactions with the stationary phase and improve separation.

Issue 3: Low Recovery After Purification

Question: After performing column chromatography, the yield of my purified this compound is very low. What could be the cause?

Answer:

Low recovery can stem from several factors, ranging from sample degradation to irreversible adsorption on the column.

Probable Causes & Solutions:

  • Compound Instability on Silica Gel: Although generally stable, some compounds can degrade on acidic silica gel over long exposure times.

    • Solution: Perform a stability test. Spot your compound on a TLC plate, and let it sit for a few hours before eluting. If you see new spots or streaking that wasn't there initially, your compound may be degrading.[3] In this case, switching to a less acidic stationary phase like deactivated silica or alumina is recommended. Also, try to run your column as quickly as possible ("flash chromatography") to minimize contact time.

  • Irreversible Adsorption: A portion of your product may be sticking permanently to the column.

    • Solution: After your product has eluted, flush the column with a very polar solvent, such as 10% methanol in dichloromethane. Collect this flush and analyze it by TLC. If you find your product, it indicates that your eluent was not polar enough. You can either use a steeper gradient during chromatography or consider a different solvent system altogether. The addition of TEA, as mentioned for peak tailing, also helps to reduce strong adsorption and improve recovery.

  • Poor Solubility/Precipitation on Column: If the sample is loaded in a solvent in which it is not fully soluble, or if the initial eluent is too non-polar, the compound can precipitate at the top of the column.

    • Solution: Dry Loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] This powder can then be carefully added to the top of your packed column. This technique ensures that the compound is introduced to the column in a fine, evenly distributed band, improving separation and recovery.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

The synthesis typically involves the reaction of 5-bromonicotinic acid with a coupling agent, followed by the addition of diethylamine.[5] Therefore, the most common impurities are:

  • Unreacted 5-bromonicotinic acid: A polar, acidic solid.

  • Unreacted diethylamine: A volatile, basic liquid.

  • Byproducts from the coupling agent: For example, if using SOCl₂, residual sulfur compounds might be present. If using a carbodiimide like EDC, the corresponding urea byproduct will be present.

Q2: Is recrystallization a viable purification method for this compound?

Yes, recrystallization can be a very effective method, especially for removing minor impurities after an initial purification by chromatography. The key is finding a suitable solvent or solvent system. Your target compound should be highly soluble at an elevated temperature and poorly soluble at room temperature or below.[6]

  • Recommended Solvents to Screen: Start with single solvents like isopropanol, ethyl acetate, or toluene. You can also try solvent pairs like ethyl acetate/hexanes or ethanol/water.

Q3: How can I best monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is the essential tool for monitoring your column.[7]

  • Procedure: Collect fractions from your column. Spot a small amount from each fraction onto a TLC plate. Also spot your crude material and a pure standard (if available) for comparison. Develop the plate in your chosen eluent system and visualize under UV light (254 nm), as the pyridine ring is UV-active.[7]

  • Analysis: Combine the fractions that show a single, clean spot corresponding to your product.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of this compound, incorporating best practices to overcome common issues.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass column with stopcock

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Using TLC, find a solvent system of hexane and ethyl acetate that gives your product an Rf value of approximately 0.3.

    • Prepare your bulk mobile phase. A good starting point is often 30% Ethyl Acetate in Hexanes. To this mixture, add 0.5% (v/v) of Triethylamine (TEA).

  • Column Packing (Slurry Method):

    • Add silica gel to a beaker containing your initial, least polar eluent (e.g., 10% EtOAc/Hexanes + 0.5% TEA) to create a slurry.

    • Pour the slurry into your column and use gentle air pressure or a pump to pack the silica bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to protect the surface.[4]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column and begin elution, applying pressure to achieve a steady flow rate.

    • Start with a less polar solvent mixture (e.g., 20% EtOAc/Hexanes + 0.5% TEA) and gradually increase the polarity (e.g., to 40% or 50% EtOAc/Hexanes + 0.5% TEA) to elute your compound.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general workflow for purifying the title compound by recrystallization.

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount of your compound (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, hexanes) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Gently heat the tubes that showed poor solubility. A suitable solvent will fully dissolve the compound upon heating.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will produce a high yield of crystals.

  • Bulk Recrystallization:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

    • If the solution is colored by impurities, you may perform a hot filtration at this stage.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

To further aid in your troubleshooting process, the following diagrams illustrate key decision-making workflows.

G cluster_0 Purification Troubleshooting Workflow cluster_1 Chromatography Issues start Crude Product Obtained check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes purify Select Purification Method is_pure->purify No col_chrom Run Column Chromatography purify->col_chrom analyze_col Analyze Fractions (TLC) col_chrom->analyze_col tailing Peak Tailing? analyze_col->tailing coelution Co-elution? tailing->coelution No add_tea Add TEA (0.5%) to Eluent tailing->add_tea Yes low_recovery Low Recovery? coelution->low_recovery No change_solvent Change Solvent System coelution->change_solvent Yes low_recovery->is_pure No, Purity OK dry_load Use Dry Loading low_recovery->dry_load Check Loading add_tea->col_chrom change_solvent->col_chrom check_stability Check Stability on Silica dry_load->check_stability check_stability->col_chrom

Caption: A high-level workflow for troubleshooting common chromatography issues.

G start Assess Crude Material is_solid Is the material a solid? start->is_solid is_oil Material is an oil is_solid->is_oil No try_recryst Attempt Recrystallization is_solid->try_recryst Yes col_chrom Perform Column Chromatography is_oil->col_chrom recryst_ok Successful? try_recryst->recryst_ok recryst_ok->col_chrom No / Impure end_node Purified Product recryst_ok->end_node Yes col_chrom->end_node

Caption: Decision tree for selecting a primary purification method.

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis.
  • Fernandaz, G. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? ResearchGate. Retrieved from [Link]

  • Chromedia. Troubleshooting LC, basics. Retrieved from [Link]

  • Sciencemadness.org. (2009). Recrystallisation of Pyridinium Tribromide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). Recrystallization & Purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

Sources

5-Bromo-N,N-diethyl-3-pyridinecarboxamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Introduction: Navigating the Solubility of a Novel Pyridinecarboxamide Derivative

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've seen firsthand how the promising biological activity of a compound can be hampered by a seemingly simple yet critical hurdle: solubility. This guide is designed for our partners in research—scientists and drug development professionals—who are working with this molecule. We will move beyond generic advice to provide a structured, causality-driven approach to solving the specific solubility challenges you may encounter.

This compound (CAS: 104290-44-0) is a derivative of nicotinamide.[1][2] Its chemical structure, featuring a lipophilic bromo group and diethylamide side chain, suggests that it will likely exhibit poor aqueous solubility.[1][3] This guide provides a systematic workflow, from initial dissolution attempts to advanced formulation strategies, ensuring that you can achieve reliable and reproducible concentrations for your experiments.

Section 1: Physicochemical Profile & Solubility Prediction

Understanding the inherent properties of this compound is the first step in designing an effective solubilization strategy. The molecule's structure dictates its interaction with various solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104290-44-0[1][4]
Molecular Formula C₁₀H₁₃BrN₂O[1][2]
Molecular Weight ~257.13 g/mol [1][3]
Calculated LogP ~2.33[1][3]
Structure A pyridine ring with bromo, and N,N-diethylcarboxamide substituents.[1]

The calculated LogP value of ~2.33 indicates a moderate lipophilicity, which is a primary contributor to poor water solubility.[1][3] Furthermore, the planar pyridine ring and amide group can lead to strong crystal lattice energy in the solid state, requiring significant energy to break apart the crystal structure and dissolve the compound.

However, the pyridine ring contains a basic nitrogen atom. This feature is the key to one of our primary solubilization strategies: pH modification.[5] By protonating this nitrogen in an acidic environment, we can form a salt in situ, which is often dramatically more water-soluble than the freebase form.[5]

cluster_0 pH-Dependent Solubility Mechanism Unionized Unionized Compound (Low Aqueous Solubility) Ionized Protonated Compound (High Aqueous Solubility) Unionized->Ionized + H⁺ (Acidic pH) Ionized->Unionized - H⁺ (Basic pH)

Caption: Impact of pH on the ionization and solubility of a basic compound.

Section 2: Troubleshooting Guide: A Step-by-Step Approach

This section is structured to address the most common issues encountered when working with this compound. Each solution is accompanied by a detailed protocol and an explanation of the underlying scientific principles.

Q1: What is the recommended starting point for solubilizing this compound for in vitro assays?

Answer: The universally accepted starting point for a compound with unknown or poor aqueous solubility is to create a concentrated stock solution in a strong organic solvent.[6] Dimethyl sulfoxide (DMSO) is the preferred choice due to its powerful solvating ability and compatibility with many biological assays at low final concentrations.

  • Pre-Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Calculate Solvent Volume: Using the molecular weight (~257.13 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / 257.13 ( g/mol )] / 0.010 (mol/L)

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication in a water bath can be applied.[6]

    • Causality: Heating provides the thermal energy needed to overcome the crystal lattice energy, while sonication uses high-frequency sound waves to create micro-cavitations that physically break apart the solid particles.[6]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.[6]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[6]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer/media. What should I do?

Answer: This is a common phenomenon known as "crashing out." It occurs when the compound, which is stable in the organic stock solvent, is rapidly transferred to an aqueous environment where it is poorly soluble. The key is to manage this transition carefully.

The most direct approach is to ensure the final concentration of the organic solvent (DMSO) in your aqueous medium is as low as possible, typically well below 1% and often below 0.1%, depending on what your experimental system can tolerate.

  • Prepare Intermediate Dilutions: From your 10 mM stock in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[6]

  • Add to Aqueous Medium: Add a small volume of the appropriate intermediate stock to your pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing or stirring gently. This ensures rapid dispersal and prevents the formation of localized high concentrations that can initiate precipitation.

  • Example: To achieve a final concentration of 1 µM in 10 mL of media, add 10 µL of a 1 mM intermediate stock, resulting in a final DMSO concentration of only 0.1%.

For basic compounds like this one, solubility can be dramatically increased in acidic conditions.[5][6]

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.5, 6.5, 7.4). Common buffer systems include citrate for lower pH and phosphate or HEPES for neutral pH.

  • Attempt Dissolution: Add a small, known amount of the solid compound to a set volume of each buffer and stir vigorously for several hours at a controlled temperature.

  • Quantify Solubility: After equilibration, centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Identify Optimal pH: Plot solubility versus pH to determine the conditions that provide the required concentration. For many pyridine derivatives, solubility will be significantly higher at a pH below the pKa of the pyridine nitrogen.

Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more hospitable to lipophilic compounds.[7][8] This technique reduces the interfacial tension between the compound and the aqueous medium.[7]

Table 2: Common Co-solvents for Research Applications

Co-solventTypical Starting ConcentrationNotesSource
Ethanol5-20% (v/v)Widely used, generally well-tolerated in cell culture at low %.[9]
Propylene Glycol (PG)10-40% (v/v)A viscous solvent, effective for many compounds.[9]
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)A low-molecular-weight polymer, excellent solubilizer.[8][9]
Glycerol10-30% (v/v)High viscosity can be a handling challenge.[9]

Section 3: Advanced Solubilization Strategies

If the above methods are insufficient, or if you are developing a formulation for in vivo use, more advanced techniques are required. These methods often involve the use of specialized excipients.[10]

Q3: The basic methods are not sufficient for my required concentration. What are the next steps?

Answer: When standard solvent systems fail, we turn to formulation science. The goal is to create a system that encapsulates the drug molecule, shielding its hydrophobic regions from the aqueous environment.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11] They can form "inclusion complexes" with poorly soluble molecules, where the hydrophobic part of the drug molecule resides within the cyclodextrin cavity, effectively creating a water-soluble complex.[10][12]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Add Compound: Add the pre-weighed solid this compound directly to the HP-β-CD solution.

  • Equilibrate: Stir or shake the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Clarify Solution: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved particles and create a clear, soluble formulation.

This is a powerful but more complex reformulation strategy. It involves dispersing the drug in a hydrophilic polymer matrix in a way that prevents the drug from crystallizing.[12] The amorphous (non-crystalline) form of a drug is typically much more soluble than its crystalline counterpart.[13] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[11] This technique is typically employed in later-stage drug development and requires specialized equipment like spray dryers or hot-melt extruders.[12][13]

Section 4: Frequently Asked Questions (FAQs)

Q1: How should I choose the best solubilization method for my experiment? A1: The choice depends on your experimental constraints. The following decision tree provides a general workflow.

cluster_solutions Troubleshooting Steps Start Start: Received Compound DMSO Attempt to make 10 mM stock in DMSO Start->DMSO SolubleDMSO Is it soluble? DMSO->SolubleDMSO Dilute Dilute into Aqueous Buffer SolubleDMSO->Dilute Yes Fail Insoluble. Contact Supplier SolubleDMSO->Fail No Precipitate Does it precipitate? Dilute->Precipitate Success Success! Proceed with Assay Precipitate->Success No pH Adjust pH (Try pH 4-6.5) Precipitate->pH Yes Cosolvent Add Co-solvent (e.g., 5-10% Ethanol) pH->Cosolvent Still precipitates Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Cosolvent->Cyclodextrin Still precipitates

Caption: Decision workflow for solubilizing a challenging compound.

Q2: Can I use heating to dissolve the compound? A2: Yes, gentle heating (e.g., to 37-40°C) can be an effective way to increase the rate of dissolution.[6] However, you must be cautious, as excessive or prolonged heat can cause chemical degradation.[6] Always perform a visual inspection for color changes or precipitation upon cooling, and for critical experiments, confirm the integrity of the compound via an analytical method like HPLC after heating.

Q3: How should I store my stock solutions? A3: Stock solutions in organic solvents like DMSO should be stored at -20°C or, for long-term storage, at -80°C.[6] It is highly recommended to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and lead to water absorption by the DMSO.[6] Before use, thaw an aliquot completely and vortex it gently to ensure the compound is fully redissolved.[6]

References

  • European Pharmaceutical Review. (2022-02-16). Novel excipients for solubility enhancement. Available from: [Link]

  • Gattefossé. (2020-06-15). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • Pharmaceutical Technology. (2022-11-03). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Pharma Times. (2024-10-30). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Academias. (2025-12-23). Co-solvent: Significance and symbolism. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • PubMed. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]

  • ResearchGate. Co-solvent and Complexation Systems. Available from: [Link]

  • Chemsrc. This compound. Available from: [Link]

  • SpringerLink. Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property. Available from: [Link]

  • SpringerLink. Solubility of nicotinamide in binary ethanol + acetonitrile solvent mixtures at different temperatures. Available from: [Link]

  • Reddit. How to tackle compound solubility issue. Available from: [Link]

  • Slideshare. Methods of solubility enhancements. Available from: [Link]

  • PubChem. 5-Bromonicotinamide. Available from: [Link]

  • Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021-07-26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

  • Chemistry LibreTexts. (2019-01-03). The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available from: [Link]

  • PubChem. 5-Bromo-N-methylpyridine-3-carboxamide. Available from: [Link]

  • PubChem. 5-Bromonicotinic acid. Available from: [Link]

  • ResearchGate. (2023-02-06). Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • ResearchGate. (2023-08-14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Available from: [Link]

  • PubMed. (2004). pH-induced solubility transition of sulfonamide-based polymers. Available from: [Link]

  • Wikipedia. Nikethamide. Available from: [Link]

  • PubMed. (2024-10-23). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. Available from: [Link]

  • Wikipedia. Trip killer. Available from: [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the ¹H and ¹³C NMR spectra of this compound. Here, we address common questions and troubleshooting scenarios to ensure accurate and efficient spectral analysis during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected signals in the ¹H NMR spectrum of this compound?

A1: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the two ethyl groups attached to the amide nitrogen. Due to the electronic effects of the bromine and the carboxamide group, the aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm[1].

A key feature to anticipate is the consequence of restricted rotation around the amide C-N bond.[2][3] This restricted rotation makes the two ethyl groups diastereotopic, meaning they are in chemically non-equivalent environments. As a result, you should expect to see two separate sets of signals for the methylene (-CH₂) and methyl (-CH₃) protons of the diethylamino group.

Here is a breakdown of the expected signals:

  • Aromatic Protons (3H): Three distinct signals in the aromatic region, corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. Their splitting patterns will be influenced by meta- and long-range couplings.

  • Methylene Protons (4H): Two separate quartets, each integrating to 2H, arising from the non-equivalent -CH₂- groups.

  • Methyl Protons (6H): Two separate triplets, each integrating to 3H, from the non-equivalent -CH₃ groups.

Q2: Why do the two ethyl groups on the amide show separate signals?

A2: The observation of separate signals for the two ethyl groups is a classic example of dynamic NMR spectroscopy and is due to the partial double bond character of the amide C-N bond.[2][3] This partial double bond arises from the delocalization of the lone pair of electrons from the nitrogen atom to the carbonyl group. This restricts free rotation around the C-N bond on the NMR timescale.

Consequently, one ethyl group is cis to the carbonyl oxygen, while the other is trans. These two positions are chemically distinct, leading to different chemical shifts for the corresponding methylene and methyl protons. At room temperature, the rate of rotation is slow enough for the NMR spectrometer to detect two different sets of ethyl signals.

G cluster_amide Restricted Amide Bond Rotation cluster_nmr Resulting ¹H NMR Signals C=O C=O N N Et1 Ethyl 1 (cis) Signal_Et1 Quartet (CH₂) & Triplet (CH₃) for Ethyl 1 Et2 Ethyl 2 (trans) Signal_Et2 Quartet (CH₂) & Triplet (CH₃) for Ethyl 2 Py Pyridine Ring

Q3: What are the expected chemical shifts and multiplicities for the aromatic protons?

A3: For a 3,5-disubstituted pyridine ring like in this molecule, we expect three aromatic protons at positions 2, 4, and 6.

  • H-2: This proton is ortho to the nitrogen and meta to the carboxamide group. It is expected to be the most deshielded proton, appearing as a doublet with a small coupling constant due to meta-coupling with H-4. A typical chemical shift would be around 8.5-9.0 ppm.

  • H-6: This proton is also ortho to the nitrogen and meta to the bromine atom. It will also be significantly deshielded and should appear as a doublet due to meta-coupling with H-4. Its chemical shift will likely be in a similar region to H-2, around 8.5-8.8 ppm.

  • H-4: This proton is situated between the two substituents. It will be coupled to both H-2 and H-6, appearing as a triplet (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar). This signal is expected to be more upfield than H-2 and H-6, likely in the range of 7.8-8.2 ppm.

Long-range couplings in aromatic systems are common and can sometimes lead to more complex splitting patterns than simple doublets and triplets.[4]

Q4: What signals are expected in the ¹³C NMR spectrum?

A4: The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, as there are no planes of symmetry in the molecule that would make any carbon atoms chemically equivalent.[5]

Carbon Atom(s)Expected Chemical Shift (ppm)Rationale
Carbonyl (C=O)165-175Typical range for an amide carbonyl carbon.[6]
Aromatic C-Br118-125The carbon directly attached to bromine will be shifted to this region.
Aromatic C-CONEt₂130-140The carbon bearing the amide group.
Aromatic C-2, C-6148-155Carbons adjacent to the electronegative nitrogen atom are significantly deshielded.
Aromatic C-4135-145The remaining aromatic carbon.
Methylene (-CH₂)40-50Two distinct signals are expected in this region due to restricted amide bond rotation.
Methyl (-CH₃)12-16Two distinct signals are expected in this region.

Troubleshooting Guide

Problem 1: My aromatic signals are broad and poorly resolved.
  • Possible Cause 1: Poor Shimming. The magnetic field homogeneity across the sample may be suboptimal.

    • Solution: Carefully re-shim the spectrometer. This is often the most common cause of broad peaks.[7]

  • Possible Cause 2: Sample Concentration. The sample may be too concentrated, leading to viscosity-related broadening.

    • Solution: Dilute your sample. If solubility is an issue, consider a different deuterated solvent.

  • Possible Cause 3: Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If the starting materials or reagents could contain metal contaminants, consider purification steps like filtration through a small plug of silica gel.

Problem 2: I only see one broad set of signals for the ethyl groups, not two distinct sets.
  • Possible Cause: Elevated Temperature. The NMR experiment might be running at a higher than ambient temperature. Increased temperature can increase the rate of rotation around the amide C-N bond, causing the signals for the two ethyl groups to coalesce.

    • Solution: Check the temperature setting of the spectrometer. If possible, run the experiment at a lower temperature to slow down the rotation and resolve the two sets of signals. This is a common technique in dynamic NMR studies.[8]

G

Problem 3: I see unexpected peaks in my spectrum.
  • Possible Cause 1: Residual Solvents. Common laboratory solvents like acetone, ethyl acetate, or dichloromethane are often present in samples.

    • Solution: Ensure your sample is thoroughly dried under high vacuum. If a solvent is persistent, co-evaporation with a different, more volatile solvent can be effective.[8] Cross-reference the chemical shifts of any unexpected peaks with standard solvent impurity tables.

  • Possible Cause 2: Water. Deuterated solvents can absorb atmospheric moisture.

    • Solution: Use freshly opened or properly stored deuterated solvents. Storing solvents over molecular sieves can help. The water peak is typically broad and its chemical shift is highly dependent on the solvent and temperature.

  • Possible Cause 3: Spinning Sidebands. These are small peaks that appear symmetrically on either side of a large signal, at a distance equal to the spinning rate of the sample tube.

    • Solution: Reduce the spinning rate or improve the shimming of the magnet.[7]

Problem 4: The integration of my aromatic region does not add up to 3 protons.
  • Possible Cause: Incorrect Phasing or Baseline Correction. An improperly phased spectrum or a rolling baseline can lead to significant integration errors.

    • Solution: Carefully re-process the spectrum, ensuring correct phasing and applying a baseline correction algorithm.[7] The aromatic and aliphatic regions should be integrated separately and then normalized.

Experimental Protocol: Sample Preparation

For optimal results, follow this standardized sample preparation protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of your purified this compound.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be employed.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent issues with shimming.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.

By understanding the expected spectral features and being aware of common pitfalls, you can confidently interpret the NMR spectra of this compound and troubleshoot any issues that may arise during your analysis.

References

  • Experimental ¹H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.). Retrieved from [Link]

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 227-236. [Link]

  • ¹³C-NMR. (n.d.). Retrieved from [Link]

  • ¹H NMR Spectrum (PHY0074798). (n.d.). PhytoBank. Retrieved from [Link]

  • Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes. (2013). PLoS ONE, 8(1), e53832. [Link]

  • Carbon-13 NMR Spectroscopy. (2019, January 21). The Organic Chemistry Tutor. [Link]

  • Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • ¹³C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • ¹H–¹H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

  • Troubleshooting ¹H NMR Spectroscopy. (n.d.). University of Rochester Chemistry. Retrieved from [Link]

  • ¹³-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. [Link]

  • NMR Artifacts. (n.d.). Michigan State University NMR Facility. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices and to offer solutions for challenges you may encounter during your analysis.

I. Understanding the Molecule: this compound

This compound is a small molecule with the chemical formula C₁₀H₁₃BrN₂O.[1][2][3] Its molecular weight is approximately 257.13 g/mol .[1][2] The structure consists of a pyridine ring substituted with a bromine atom and an N,N-diethylcarboxamide group. This combination of a halogen, an aromatic ring, and an amide functional group dictates its behavior in a mass spectrometer.

Key Molecular Information:

PropertyValueSource
CAS Number 104290-44-0[1]
Molecular Formula C₁₀H₁₃BrN₂O[1][2][3]
Molecular Weight ~257.13 g/mol [1][2]
Exact Mass ~256.021 g/mol [2][3]

II. Predicted Fragmentation Pattern

The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in a characteristic M+2 isotope pattern for the molecular ion and any bromine-containing fragments.

Fragmentation_of_this compound M [M]⁺˙ m/z 257/259 F1 Fragment 1 [M - C₂H₅]⁺ m/z 228/230 M->F1 - •C₂H₅ F2 Fragment 2 [M - N(C₂H₅)₂]⁺ m/z 184/186 M->F2 - •N(C₂H₅)₂ F3 Fragment 3 [Br-Py-CO]⁺ m/z 184/186 M->F3 - •N(C₂H₅)₂ F4 Fragment 4 [Br-Py]⁺ m/z 156/158 F2->F4 - CO F3->F4 - CO

Caption: Predicted electron ionization (EI) fragmentation pathway for this compound.

Predicted Fragments:

Fragment IonProposed StructureKey Fragmentation
m/z 257/259 Molecular Ion [C₁₀H₁₃BrN₂O]⁺˙Intact molecule
m/z 228/230 [M - C₂H₅]⁺Loss of an ethyl radical
m/z 184/186 [M - N(C₂H₅)₂]⁺Cleavage of the amide bond
m/z 156/158 [Br-Py]⁺Loss of carbon monoxide from m/z 184/186

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the mass spectrometry analysis of this compound.

Problem 1: No or Poor Signal Intensity

  • Question: I am not seeing any peaks, or the signal for my compound is very weak. What could be the issue?

  • Answer: Poor signal intensity is a common issue in mass spectrometry.[4] Several factors can contribute to this problem:

    • Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, you may not observe a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[4]

    • Ionization Efficiency: The choice of ionization technique is critical. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) could be viable. If one method yields a poor signal, consider trying the other. With ESI, ensure the mobile phase composition is suitable for efficient ionization (e.g., acidified for positive ion mode).

    • Instrument Tuning and Calibration: Regular tuning and calibration of your mass spectrometer are essential for optimal performance. Verify that the instrument is properly tuned and calibrated for the mass range of interest.[4]

    • Sample Degradation: Although generally stable, consider the possibility of sample degradation, especially if the sample has been stored for an extended period or exposed to harsh conditions.

Problem 2: Inaccurate Mass Measurement

  • Question: The observed mass of my molecular ion is different from the expected theoretical mass. Why is this happening?

  • Answer: Mass accuracy is crucial for confident compound identification. Discrepancies can arise from:

    • Mass Calibration: The most common cause is improper or infrequent mass calibration.[4] Ensure you have recently calibrated your instrument using an appropriate calibration standard that covers the mass range of your analyte.

    • Instrument Contamination: Contamination within the mass spectrometer can affect mass accuracy.[4] Follow your instrument's recommended cleaning and maintenance procedures.

    • Adduct Formation (ESI): In Electrospray Ionization, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This will result in a higher observed mass. Check for peaks that correspond to these common adducts.

Problem 3: Unexpected Peaks in the Spectrum

  • Question: I am seeing peaks in my mass spectrum that I cannot attribute to the fragmentation of my compound. What are these?

  • Answer: Extraneous peaks can originate from several sources:

    • Contaminants: Contaminants can be introduced from your sample, solvent, or the instrument itself. Common contaminants include plasticizers, slip agents from vials, and previously analyzed compounds. Running a blank (injecting only the solvent) can help identify system-related contaminants.

    • In-source Fragmentation: This occurs when molecules fragment within the ionization source before mass analysis. This can sometimes be a desired effect to aid in structural elucidation, but excessive in-source fragmentation can complicate the spectrum.

    • Metabolites or Degradation Products: If you are analyzing a sample from a biological matrix or one that has been stored for a long time, you may be observing metabolites or degradation products of your target compound.

Problem 4: Absence of the M+2 Isotope Peak

  • Question: My compound contains bromine, but I am not seeing the characteristic 1:1 ratio for the M and M+2 peaks. What does this mean?

  • Answer: The absence or incorrect ratio of the M+2 peak for a bromine-containing compound is a significant diagnostic clue.

    • Low Signal-to-Noise: If the overall signal intensity is low, the M+2 peak may be lost in the baseline noise. Try to improve the signal intensity by optimizing your experimental conditions.

    • Interference: A co-eluting compound or background ion with a similar m/z value as your molecular ion could be obscuring the isotopic pattern. Improve your chromatographic separation to resolve any interfering species.

    • Incorrect Compound: In the absence of a clear bromine isotope pattern, you should critically re-evaluate the identity of your compound.

IV. Frequently Asked Questions (FAQs)

  • Q1: What is the best ionization technique for this compound?

    • A1: Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be suitable. EI is a hard ionization technique that will likely produce more extensive fragmentation, which can be useful for structural elucidation. ESI is a softer ionization technique that is more likely to yield an intact molecular ion, which is beneficial for accurate mass determination. The choice will depend on your analytical goals.

  • Q2: How can I confirm the identity of the fragments in my mass spectrum?

    • A2: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing you to determine the elemental composition of your fragment ions. Additionally, tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment and induce further fragmentation, providing more detailed structural information.

  • Q3: My sample is in a complex matrix (e.g., plasma, tissue). How can I improve my analysis?

    • A3: For complex matrices, sample preparation is key to removing interferences. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up your sample before analysis. Coupling your mass spectrometer with a liquid chromatography (LC) system will also help to separate your analyte from matrix components.

  • Q4: Can mass spectrometry distinguish between isomers of this compound?

    • A4: Mass spectrometry alone generally cannot distinguish between isomers, as they have the same molecular weight.[5] However, when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), isomers can often be separated based on their different retention times, allowing for their individual detection by the mass spectrometer.

V. Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_troubleshoot Troubleshooting P1 Dissolve Sample in Appropriate Solvent P2 Filter Sample P1->P2 A1 Inject Sample into LC-MS or GC-MS P2->A1 A2 Acquire Mass Spectrum A1->A2 D1 Identify Molecular Ion (m/z 257/259) A2->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Predicted Fragments D2->D3 T1 Address Issues (e.g., low signal, extra peaks) D3->T1

Caption: A general workflow for the mass spectrometry analysis of this compound.

References

  • Chemsrc. This compound. Available from: [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. 2023. Available from: [Link]

  • GenTech Scientific. A Guide To Troubleshooting Mass Spectrometry. 2021. Available from: [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Available from: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

  • Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Available from: [Link]

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improving the stability and storage of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability and storage of this compound, along with troubleshooting common experimental issues. The information herein is synthesized from available data on analogous chemical structures and established principles of organic chemistry to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common questions regarding the handling and storage of this compound to maintain its integrity and ensure experimental reproducibility.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a dry, cool, and well-ventilated place.[1][2] The container must be tightly closed to prevent exposure to moisture and air.[1][2] For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) in an amber-colored vial is recommended to mitigate potential degradation from light and atmospheric oxygen, similar to other light and air-sensitive brominated pyridines.[3]

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, two primary degradation pathways can be anticipated:

  • Hydrolysis of the Amide Bond: The N,N-diethylcarboxamide group can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield 5-bromonicotinic acid and diethylamine.

  • Reactivity of the Bromo-Pyridine Ring: The bromine atom on the pyridine ring can be susceptible to nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Additionally, exposure to light or radical initiators could potentially lead to debromination or other side reactions.

Q4: Can I store solutions of this compound? If so, what are the recommended solvents and conditions?

A4: Preparing fresh solutions for immediate use is always the best practice. If short-term storage of a solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials with an inert gas headspace. Avoid protic solvents like methanol or water for long-term storage, as they can participate in hydrolysis.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments involving this compound.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered (e.g., unexpected results, poor yield) check_purity Step 1: Verify Purity of Starting Material start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Test Pass purity_bad Impurity Detected check_purity->purity_bad Test Fail review_protocol Step 2: Review Experimental Protocol purity_ok->review_protocol purify Action: Purify the compound (e.g., recrystallization, chromatography) purity_bad->purify recheck_purity Re-verify Purity purify->recheck_purity recheck_purity->purity_ok protocol_ok Protocol Correct review_protocol->protocol_ok No Issues protocol_bad Potential Issue Identified review_protocol->protocol_bad Issues Found investigate_stability Step 3: Investigate Compound Stability in Reaction Conditions protocol_ok->investigate_stability modify_protocol Action: Modify Protocol (e.g., change solvent, temperature, reaction time) protocol_bad->modify_protocol rerun_experiment Rerun Experiment modify_protocol->rerun_experiment stability_ok Compound Stable investigate_stability->stability_ok No Degradation stability_bad Degradation Observed investigate_stability->stability_bad Degradation stability_ok->rerun_experiment adjust_conditions Action: Adjust Reaction Conditions (e.g., use inert atmosphere, protect from light) stability_bad->adjust_conditions adjust_conditions->rerun_experiment

Caption: A workflow diagram for troubleshooting experimental issues with this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent biological activity or reaction yield. Degradation of the compound due to improper storage.Verify the purity of your stock using an appropriate analytical method (see Section III). If impurities are detected, purify the material. Always use freshly opened or properly stored material.
Appearance of new, unexpected peaks in HPLC or NMR analysis after a reaction. Decomposition of the compound under the experimental conditions (e.g., pH, temperature, presence of nucleophiles).Run a control experiment with this compound under the reaction conditions without other reagents to check for stability. If degradation is observed, consider modifying the conditions (e.g., lower temperature, use of a non-nucleophilic base, inert atmosphere).
Discoloration of the solid compound or solutions over time. Photodegradation or oxidation.Store the solid compound and any solutions protected from light and under an inert atmosphere. Discolored material should be re-analyzed for purity before use.
Poor solubility in a desired solvent. The compound may have limited solubility in certain solvents.Consult solubility data if available, or perform small-scale solubility tests. Sonication or gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.

III. Experimental Protocols for Purity and Stability Assessment

To ensure the integrity of your experimental results, it is crucial to periodically assess the purity of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of the compound and detecting non-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 20% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the area percent of the main peak corresponding to this compound.

    • Quantify any impurity peaks relative to the main peak.

Protocol 2: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure and detecting proton-containing impurities.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate all peaks in the spectrum.

    • Compare the observed chemical shifts and coupling patterns with the expected structure of this compound.

    • The presence of unexpected signals may indicate impurities.

Visualizing a Potential Degradation Pathway

DegradationPathway compound This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) compound->hydrolysis product1 5-Bromonicotinic Acid hydrolysis->product1 product2 Diethylamine hydrolysis->product2

Caption: A simplified diagram illustrating the potential hydrolysis of this compound.

IV. References

  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. Available at: [Link]

Sources

Technical Support Center: Identifying Degradation Products of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the stability testing and impurity profiling of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. As specific degradation data for this compound is not extensively published, this document synthesizes first-principle chemical knowledge with established pharmaceutical industry best practices for forced degradation studies. The methodologies described herein are grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am initiating a stability study on this compound. What are the primary structural liabilities I should be concerned about?

When evaluating the stability of this compound, a critical first step is to identify the functional groups most susceptible to chemical degradation under typical storage and stress conditions. The molecule possesses two primary areas of interest:

  • The N,N-diethylcarboxamide Moiety: The amide bond is a well-known site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide into a carboxylic acid and an amine. This is often a primary degradation pathway for many pharmaceutical compounds.[1]

  • The Bromo-Pyridine Ring: Aromatic halides, particularly bromo- and iodo- derivatives, can be susceptible to photolytic degradation.[2] Exposure to light, especially UV radiation, can provide the energy needed to induce cleavage of the Carbon-Bromine (C-Br) bond, a process known as dehalogenation. Furthermore, the pyridine nitrogen introduces the possibility of N-oxidation under oxidative stress.

Given the absence of specific stability data in public literature[3], a comprehensive experimental approach is not just recommended but essential to map the stability profile of this molecule accurately.

FAQ 2: Based on its structure, what are the most probable degradation pathways for this compound?

Understanding the likely chemical transformations is key to designing effective analytical methods. Based on the structural liabilities identified, we can postulate three primary degradation pathways. These hypotheses form the basis for designing a targeted forced degradation study.

  • Pathway A: Hydrolysis (Acidic/Basic)

    • Reaction: Cleavage of the amide C-N bond.

    • Products: This pathway is expected to yield 5-bromonicotinic acid and diethylamine . This is often the most common degradation route for carboxamide-containing drugs.

  • Pathway B: Photolysis (Reductive Debromination)

    • Reaction: Cleavage of the C-Br bond, typically followed by abstraction of a hydrogen atom from the solvent or another molecule.

    • Product: The expected product is N,N-diethyl-3-pyridinecarboxamide . Studies on other brominated aromatic compounds have shown that the C-Br bond is often the most photosensitive site.[2][4]

  • Pathway C: Oxidation

    • Reaction: Introduction of oxygen.

    • Products: The pyridine nitrogen is susceptible to oxidation, which would form This compound-N-oxide . Other oxidative reactions could potentially occur on the diethylamino group, but N-oxidation of the heterocyclic ring is a common metabolic and degradation route.

G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_oxidation Oxidation parent This compound prodA1 5-Bromonicotinic Acid parent->prodA1 Acid / Base prodB N,N-diethyl-3-pyridinecarboxamide (Debrominated Product) parent->prodB UV Light prodC This compound N-oxide parent->prodC H₂O₂ prodA2 Diethylamine

Caption: Postulated degradation pathways for this compound.

FAQ 3: How should I design a forced degradation (stress testing) study to identify potential impurities?

Forced degradation studies are a regulatory requirement and a cornerstone of drug development, designed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[5] The goal is to achieve a target degradation of 5-20% to avoid the generation of secondary and tertiary degradation products that may not be relevant to formal stability.[6]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions in parallel. Include a control sample (protected from stress) for comparison.

Stress ConditionReagent / ConditionTemperatureDuration (Recommended Starting Point)Quenching / Neutralization
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursNeutralize with equal molarity NaOH
Base Hydrolysis 0.1 M NaOH60 °C4 - 24 hoursNeutralize with equal molarity HCl
Oxidation 3% H₂O₂Room Temp24 hoursN/A
Thermal Dry Heat (Solid State) & In Solution80 °C72 hoursN/A
Photolytic UV (254 nm) & Visible LightRoom TempICH Q1B compliant exposure*Protect from light post-exposure

*ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, using a suitable stability-indicating HPLC-UV/PDA method.

workflow cluster_stress Forced Degradation Conditions cluster_neutralize start Prepare Drug Substance Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo n_acid Neutralize acid->n_acid n_base Neutralize base->n_base analysis Analyze via HPLC-PDA oxid->analysis therm->analysis photo->analysis n_acid->analysis n_base->analysis

Caption: General workflow for a forced degradation study.

FAQ 4: My chromatogram shows several new peaks after stress testing. What is the systematic approach to identify them?

The appearance of new peaks is the expected outcome of a successful forced degradation study. The challenge lies in systematically identifying these unknown compounds. The modern analytical workflow for this process combines chromatographic separation with mass spectrometry.[7][8]

Step-by-Step Identification Workflow:

  • Confirm Method Specificity: Use the Photo-Diode Array (PDA) detector to perform a peak purity analysis on the parent compound peak in the stressed samples. This ensures that no degradation product is co-eluting, which is a fundamental requirement for a stability-indicating method.[5]

  • Obtain Mass Data via LC-MS: Analyze the samples using a High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) system. This is the most powerful technique for this purpose, providing the mass-to-charge ratio (m/z) of the parent drug and each new impurity.[7]

  • Correlate Mass with Predicted Structures: Compare the measured m/z values with the calculated molecular weights of the potential degradation products from FAQ 2. High-resolution mass spectrometry (HRMS) can provide exact mass data, allowing for the calculation of the elemental formula, which greatly increases confidence in the proposed structure.

Table of Potential Degradation Products and Their Expected Masses:

Potential Degradation ProductDegradation PathwayMolecular FormulaExact MassExpected [M+H]⁺ (m/z)
Parent Compound -C₁₀H₁₃BrN₂O256.0211257.0289
5-Bromonicotinic AcidHydrolysisC₆H₄BrNO₂200.9429201.9507
N,N-diethyl-3-pyridinecarboxamidePhotolysisC₁₀H₁₄N₂O178.1106179.1184
This compound-N-oxideOxidationC₁₀H₁₃BrN₂O₂272.0160273.0238
  • Structural Elucidation (If Required): If a significant degradant does not match any predicted structure, or if definitive confirmation is required for regulatory submissions, the impurity may need to be isolated. This is typically done using preparative HPLC. The purified fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure determination.[8]

FAQ 5: What are the regulatory requirements for reporting and qualifying these degradation products?

The ICH provides clear guidelines (specifically ICH Q3A for drug substances and Q3B for drug products) on the thresholds for reporting, identifying, and qualifying impurities.[9][10] These thresholds are based on the Maximum Daily Dose (MDD) of the drug.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[11][12]

Table of ICH Q3A/Q3B Thresholds:

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI = Total Daily Intake

Causality in Practice: If your forced degradation study reveals a new impurity, and subsequent formal stability studies show this impurity exceeds the identification threshold (e.g., 0.12% for a drug with an MDD of 500 mg), you are required by regulatory bodies to determine its chemical structure. If it further exceeds the qualification threshold (e.g., 0.18%), you must provide data to demonstrate it is safe at that level.[9][11] This is why proactively identifying potential degradation products early in development is a critical, time-saving, and safety-driven activity.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. AMSbiopharma. Available at: [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. LinkedIn. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. IKEV. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]

  • Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. PubMed. Available at: [Link]

Sources

overcoming challenges in 5-Bromo-N,N-diethyl-3-pyridinecarboxamide handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. This guide, designed for researchers, scientists, and professionals in drug development, offers in-depth troubleshooting advice and frequently asked questions to facilitate the smooth handling and reaction of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring both success and safety in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, safety, and handling of this compound.

Q1: What are the primary safety concerns when handling this compound?

A1: Based on available safety data sheets, this compound is classified as harmful if swallowed and causes serious eye damage. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid creating dust, and in case of accidental contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.

Q2: How should I properly store this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is advisable to store it away from incompatible materials, such as strong oxidizing agents.

Q3: What is the general solubility profile of this compound?

A3: While quantitative solubility data is not extensively published, based on its structure (a polar pyridine ring and amide group combined with nonpolar diethyl and bromo substituents), a qualitative solubility profile can be inferred. The compound is expected to have good solubility in polar aprotic solvents and chlorinated solvents, and moderate solubility in some polar protic solvents.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMF, DMSO, THF, 1,4-DioxaneHighThe polar nature of these solvents can effectively solvate the polar regions of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformHighGood for dissolving moderately polar organic compounds.
Polar Protic Methanol, EthanolModerate to LowThe diethyl groups may limit solubility in highly polar protic solvents.
Nonpolar Hexanes, TolueneLowThe polar pyridine and amide functionalities will limit solubility in nonpolar solvents.

Q4: Is the amide bond in this compound stable to hydrolysis?

A4: Amide bonds are generally robust. However, they can be hydrolyzed under harsh acidic or basic conditions, typically requiring prolonged heating. For most cross-coupling reactions, which are often run under basic conditions at elevated temperatures, the amide is expected to be stable. However, if very strong bases or highly aqueous conditions with extended reaction times are used, hydrolysis to 5-bromonicotinic acid could be a potential side reaction.

Section 2: Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for common issues encountered during palladium-catalyzed cross-coupling reactions, a primary application for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, several factors can lead to low yield or reaction failure.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Explanation & Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to oxygen. Solution: Ensure all reagents and solvents are properly degassed. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Consider using a pre-catalyst that is more air-stable.
Poor Solubility If the starting material or boronic acid is not fully dissolved, the reaction will be slow or incomplete. Solution: Choose a solvent system in which all components are soluble at the reaction temperature. For this compound, a mixture like 1,4-dioxane/water or DMF could be effective.[2][3]
Inappropriate Base The base is crucial for the transmetalation step.[4] An incorrect choice can halt the catalytic cycle. Solution: For bromopyridines, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If using a boronic ester, a stronger base might be necessary. A screening of bases is often beneficial.
Low Reaction Temperature Oxidative addition to the C-Br bond of an electron-deficient pyridine ring can be sluggish at lower temperatures. Solution: Gradually increase the reaction temperature, typically in the range of 80-100 °C, while monitoring for decomposition.[2][3]

Problem 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)

Potential Cause Explanation & Solution
Protodeboronation of Boronic Acid The boronic acid can be unstable, especially in the presence of water and base, leading to its decomposition. Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the reaction is run under a strict inert atmosphere. In some cases, using anhydrous conditions with a base like KF can mitigate this issue.
Homocoupling of Boronic Acid This side reaction can be promoted by oxygen or high catalyst loading. Solution: Thoroughly degas the reaction mixture. Use the minimum effective catalyst loading (typically 1-5 mol%).
Reductive Dehalogenation The bromo group is replaced by a hydrogen atom. Solution: This can be caused by certain phosphine ligands or impurities.[5] Ensure high-purity starting materials and consider screening different phosphine ligands.
Troubleshooting Workflow for a Failed Suzuki Coupling

G start Reaction Failed: Low Conversion or Side Products check_inert 1. Verify Inert Atmosphere - Degassed solvents? - Proper purging? start->check_inert check_reagents 2. Check Reagent Quality - Fresh boronic acid? - Anhydrous base? check_inert->check_reagents If atmosphere is good check_solubility 3. Assess Solubility - All components dissolved at reaction temp? check_reagents->check_solubility If reagents are pure screen_conditions 4. Screen Reaction Parameters check_solubility->screen_conditions If solubility is confirmed screen_base 4a. Vary Base (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_conditions->screen_base screen_solvent 4b. Change Solvent (Dioxane/H₂O, DMF, Toluene) screen_conditions->screen_solvent screen_catalyst 4c. Try Different Catalyst/Ligand (e.g., Pd(dppf)Cl₂, SPhos-based) screen_conditions->screen_catalyst increase_temp 5. Increase Temperature (e.g., 80°C -> 100°C) screen_base->increase_temp screen_solvent->increase_temp screen_catalyst->increase_temp success Reaction Successful increase_temp->success If optimization works

Sources

Validation & Comparative

A Comparative Guide to 5-Bromo-Pyridinecarboxamide Analogs and Other Nicotinic Agonists for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a representative 5-bromo-pyridinecarboxamide analog, 5-bromonicotine, with other prominent nicotinic acetylcholine receptor (nAChR) agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles of these compounds, supported by experimental data, to inform compound selection and experimental design in the study of nicotinic systems.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and Their Agonists

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to fast synaptic transmission in both the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a variety of subunits (α2-α10, β2-β4), giving rise to a diverse range of receptor subtypes with distinct pharmacological and physiological properties.[3] The most abundant and well-characterized subtypes in the mammalian brain are the α4β2 and α7 nAChRs.[3]

The activation of nAChRs by agonists, such as the endogenous neurotransmitter acetylcholine or exogenous compounds like nicotine, leads to the opening of a central ion channel, resulting in an influx of cations (primarily Na+ and Ca2+).[2] This cation influx depolarizes the cell membrane, leading to neuronal excitation and the modulation of neurotransmitter release.[2] The diverse expression patterns and functions of nAChR subtypes make them critical targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2][3]

Nicotinic agonists can be broadly categorized based on their efficacy:

  • Full Agonists: These compounds, like nicotine and epibatidine, bind to and fully activate the receptor, eliciting a maximal response.

  • Partial Agonists: Compounds like varenicline bind to the receptor but produce a submaximal response compared to a full agonist. This dual action of partial agonism and competitive antagonism in the presence of a full agonist is a key therapeutic principle.[4]

  • Allosteric Modulators: These molecules bind to a site on the receptor distinct from the agonist binding site and can positively or negatively modulate the receptor's response to an agonist.[5]

This guide will focus on a comparative analysis of the binding and functional properties of 5-bromonicotine as a representative of 5-bromo-pyridinecarboxamide derivatives, alongside the well-established nicotinic agonists: nicotine, varenicline, and epibatidine.

Profile of a 5-Bromo-Pyridinecarboxamide Analog: 5-Bromonicotine

Due to the limited availability of public pharmacological data for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, this guide will utilize its close structural analog, 5-bromonicotine, for which experimental data is available. The substitution at the 5-position of the pyridine ring is a common strategy in medicinal chemistry to explore the structure-activity relationships of nicotinic ligands.[6]

5-bromonicotine is a derivative of nicotine with a bromine atom at the 5-position of the pyridine ring. This modification has been shown to significantly influence the pharmacological profile of the parent compound.[7]

Comparative Analysis of Nicotinic Agonists

The following sections provide a detailed comparison of 5-bromonicotine with nicotine, varenicline, and epibatidine, focusing on their chemical structures, receptor binding affinities, and functional activities at key nAChR subtypes.

Chemical Structures

The chemical structures of the compared nicotinic agonists are presented below.

G cluster_0 5-Bromonicotine cluster_1 Nicotine cluster_2 Varenicline cluster_3 Epibatidine img0 img0 img1 img1 img2 img2 img3 img3

Caption: Chemical structures of the compared nicotinic agonists.

Receptor Binding Affinity and Functional Activity

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of the selected nicotinic agonists at various nAChR subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of ACh/Nicotine)Reference(s)
5-Bromonicotine High-affinity rat brain6.9-Partial Agonist[7][8]
α4β2--Partial Agonist[7]
α3-containing--Partial Agonist[7]
Nicotine High-affinity rat brain2.4-Full Agonist[7][8]
α4β20.5 - 1100 - 300100%
α71000 - 30001000 - 5000Full Agonist
α3β450 - 1001000 - 2000Full Agonist
Varenicline α4β20.06 - 0.52 - 20Partial Agonist (~40-60%)[4]
α7320 - 500>10,000Antagonist
α3β418130Partial Agonist
Epibatidine α4β20.01 - 0.10.1 - 1Full Agonist[9]
α710 - 5010 - 100Full Agonist[9]
α3β40.1 - 11 - 10Full Agonist

Note: Data is compiled from various sources and experimental conditions may vary. The values for Nicotine, Varenicline, and Epibatidine are representative ranges from the literature. Data for 5-Bromonicotine is more limited.

Key Observations:

  • 5-Bromonicotine exhibits high affinity for nAChRs in the rat brain, comparable to nicotine, though slightly lower.[7][8] Importantly, it acts as a partial agonist at α4β2 and α3-containing receptor subtypes.[7] This pharmacological profile distinguishes it from the full agonist activity of nicotine. The partial agonism suggests that 5-bromonicotine may have a ceiling effect, producing a lower maximal response than nicotine, which could be advantageous in therapeutic applications by reducing the potential for overstimulation and desensitization.

  • Nicotine is a full agonist at most nAChR subtypes, with a preference for heteromeric receptors like α4β2. Its widespread activity is responsible for its complex physiological and behavioral effects.[7][8]

  • Varenicline is a high-affinity partial agonist at α4β2 nAChRs, which is central to its efficacy as a smoking cessation aid.[4] It has significantly lower affinity and acts as an antagonist at the α7 subtype.

  • Epibatidine is a very potent, non-selective full agonist at most nAChR subtypes.[9] Its high potency and lack of selectivity contribute to its significant toxicity, limiting its therapeutic use but making it a valuable research tool.

Experimental Methodologies

The characterization of nicotinic agonists relies on a suite of in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

G prep Receptor Preparation (e.g., brain homogenate, cell membranes) incubation Incubation (Receptor + Radioligand + Competitor) prep->incubation radioligand Radioligand (e.g., [3H]Epibatidine, [3H]Cytisine) radioligand->incubation competitor Test Compound (e.g., 5-Bromonicotine) competitor->incubation separation Separation of Bound/Free Ligand (Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 determination, Cheng-Prusoff for Ki) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare membranes from tissues (e.g., rat brain) or cells expressing the nAChR subtype of interest.

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]Epibatidine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (potency and efficacy) of a compound on nAChRs expressed in Xenopus oocytes.

G injection Oocyte Preparation & cRNA Injection expression Receptor Expression (2-7 days) injection->expression clamping Two-Electrode Voltage Clamp expression->clamping perfusion Agonist Application (Perfusion) clamping->perfusion recording Current Recording perfusion->recording analysis Data Analysis (EC50, Imax) recording->analysis

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest and prepare oocytes from Xenopus laevis.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits.

  • Receptor Expression: Incubate the oocytes for 2-7 days to allow for the expression of functional receptors on the cell surface.

  • Voltage Clamping: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with solutions containing varying concentrations of the test agonist.

  • Current Recording: Record the agonist-induced inward currents, which are a measure of receptor activation.

  • Data Analysis: Plot the current amplitude against the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Imax (the maximal current response, indicative of efficacy).

Conclusion

The partial agonist profile of 5-bromonicotine at α4β2 and α3-containing nAChRs contrasts with the full agonism of nicotine and epibatidine, and the subtype-selective partial agonism of varenicline. This highlights the potential for 5-bromo-pyridinecarboxamide derivatives to act as modulators of the nicotinic system with a potentially distinct therapeutic window.

For researchers in drug discovery and development, the choice of a nicotinic agonist for a particular study should be guided by a thorough understanding of its pharmacological profile. The data and experimental protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the exploration of the multifaceted roles of nicotinic acetylcholine receptors in health and disease.

References

  • A Comparative In Vitro and In Vivo Investigation of 5-Substituted Nicotine Analogs. Benchchem.
  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & medicinal chemistry letters, 11(5), 631–633.
  • Damaj, M. I., Creasy, K. R., Martin, B. R., & Glennon, R. A. (1999). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. The Journal of pharmacology and experimental therapeutics, 291(1), 390–398.
  • Wang, D. X., Booth, H., & Abood, L. G. (1998). Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Drug development research, 45(1), 18-28.
  • Xing, H., Andrud, K., Sóti, F., Kem, W. R., & Papke, R. L. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular pharmacology, 97(4), 237–248.
  • Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. (2020). Molecules, 25(19), 4539.
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A Comparative Benchmarking Guide to 5-Bromo-N,N-diethyl-3-pyridinecarboxamide and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and proposed biological evaluation of these compounds, underpinned by established principles of medicinal chemistry and structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, and its derivatives are pivotal in cellular metabolism and signaling, primarily as precursors to nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme for numerous enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are implicated in a wide range of physiological and pathological processes such as aging, metabolic diseases, and cancer. The modification of the nicotinamide scaffold has been a fruitful strategy in the quest for novel therapeutic agents.

This compound, a derivative of nicotinic acid, presents an intriguing scaffold for chemical exploration. The presence of a bromine atom at the 5-position and a diethylamide group at the 3-position of the pyridine ring offers opportunities for modulating the molecule's electronic properties, lipophilicity, and steric bulk, all of which can significantly influence its biological activity. This guide will compare this compound with two key analogs: the parent amide, 5-Bromonicotinamide, and the corresponding aldehyde, 5-Bromo-3-pyridinecarboxaldehyde, to elucidate the impact of these structural modifications.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The introduction of different functional groups can alter properties such as molecular weight, lipophilicity (LogP), and polar surface area (PSA), which in turn affect absorption, distribution, metabolism, and excretion (ADME).

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogPPSA (Ų)
This compound this compoundC₁₀H₁₃BrN₂O257.13[1]2.32610[1]33.20[1]
5-Bromonicotinamide 5-BromonicotinamideC₆H₅BrN₂O201.02[2]0.469.36[2]
5-Bromo-3-pyridinecarboxaldehyde 5-Bromo-3-pyridinecarboxaldehydeC₆H₄BrNO186.011.329.96

Expert Interpretation: The substitution of the primary amide in 5-Bromonicotinamide with a diethylamide in the target compound significantly increases its lipophilicity (LogP) and molecular weight, while decreasing its polar surface area. These modifications are anticipated to enhance membrane permeability and potentially alter the compound's interaction with biological targets. The aldehyde analog, being the most compact and least polar of the three, will likely exhibit distinct ADME properties.

Synthesis Strategy: A Validated Approach to Novel Analogs

The synthesis of this compound and its analogs can be efficiently achieved from the common precursor, 5-Bromonicotinic acid. This synthetic route provides a reliable and scalable method for producing a library of analogs for comparative studies.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard and robust method for the amidation of 5-Bromonicotinic acid.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 5-Bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of diethylamine (1.5 eq) and triethylamine (2.0 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

A similar approach can be used to synthesize 5-Bromonicotinamide by substituting diethylamine with ammonia in the amide coupling step. 5-Bromo-3-pyridinecarboxaldehyde can be synthesized from 5-bromonicotinic acid via reduction of the corresponding acid chloride or ester.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 5-Bromonicotinic Acid Activation Acid Activation (Oxalyl Chloride, DMF) Start->Activation Coupling Amide Coupling (Diethylamine, Triethylamine) Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product This compound Purification->Product

Caption: General synthetic workflow for the preparation of this compound.

Proposed Biological Evaluation: A Framework for Comparative Analysis

Given the limited publicly available biological data for this compound, this section proposes a series of in vitro assays to systematically evaluate and compare its biological activity against its analogs. This experimental framework is designed to provide a comprehensive understanding of the structure-activity relationships.

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.

Experimental Protocol:

  • Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Expected Outcome and Rationale: The increased lipophilicity of this compound may lead to enhanced cell permeability and potentially greater cytotoxicity compared to the more polar 5-Bromonicotinamide. The aldehyde analog's reactivity could also result in significant cytotoxicity through different mechanisms.

PARP-1 Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against PARP-1, a key enzyme in DNA repair and a validated cancer target.

Experimental Protocol:

  • Utilize a commercially available colorimetric or chemiluminescent PARP-1 assay kit.

  • In a 96-well plate, combine recombinant PARP-1 enzyme, activated DNA, and the test compounds at various concentrations.

  • Add biotinylated NAD+ to initiate the PARP-1 reaction and incubate.

  • Add streptavidin-HRP and a colorimetric or chemiluminescent substrate.

  • Measure the absorbance or luminescence to quantify PARP-1 activity.

  • Calculate the IC₅₀ values for each compound.

Expert Insight: The nicotinamide moiety is a known pharmacophore for PARP inhibitors. The substituents on the pyridine ring and the amide nitrogen will influence the binding affinity to the nicotinamide-binding pocket of PARP-1. The bulkier diethylamide group in the target compound may either enhance binding through favorable hydrophobic interactions or cause steric hindrance, leading to a change in inhibitory potency compared to 5-Bromonicotinamide.

Sirtuin Activity Assay

Objective: To evaluate the effect of the compounds on the activity of sirtuins (e.g., SIRT1), a class of NAD+-dependent deacetylases involved in various cellular processes.

Experimental Protocol:

  • Employ a fluorometric sirtuin activity assay kit.

  • Combine recombinant sirtuin enzyme, a fluorogenic acetylated peptide substrate, and the test compounds in a 96-well plate.

  • Initiate the reaction by adding NAD+.

  • After incubation, add a developer solution that releases a fluorescent signal from the deacetylated peptide.

  • Measure the fluorescence intensity to determine sirtuin activity.

  • Determine the IC₅₀ or EC₅₀ values for each compound.

Rationale for Experimental Design: Nicotinamide itself is a known inhibitor of sirtuins. This assay will reveal how modifications at the 3- and 5-positions of the pyridine ring affect this inhibitory activity. Understanding the selectivity profile against different enzyme families (PARPs vs. sirtuins) is crucial for developing targeted therapies.

Experimental Workflow Diagram

Biological_Evaluation_Workflow cluster_workflow Comparative Biological Evaluation Compounds Test Compounds (Target & Analogs) Cytotoxicity Cytotoxicity Assay (MTT) Compounds->Cytotoxicity PARP_Assay PARP-1 Inhibition Assay Compounds->PARP_Assay Sirtuin_Assay Sirtuin Activity Assay Compounds->Sirtuin_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis PARP_Assay->Data_Analysis Sirtuin_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Proposed workflow for the comparative biological evaluation of the pyridinecarboxamide analogs.

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed comparative analysis will provide valuable SAR data. It is hypothesized that:

  • The N,N-diethylamide group will significantly impact cell-based activity, likely through improved membrane permeability. Its influence on target engagement will depend on the specific topology of the enzyme's binding pocket.

  • The 5-bromo substituent is expected to influence the electronic nature of the pyridine ring and may engage in halogen bonding with the target protein, potentially enhancing binding affinity.

  • The primary amide in 5-Bromonicotinamide is a key hydrogen bonding motif in many enzyme-ligand interactions. Its replacement with a tertiary amide will probe the importance of this interaction for biological activity.

The results from these studies will guide the next phase of drug discovery, including lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Future work could involve the synthesis of a broader range of analogs with varying N-substituents and alternative substitutions at the 5-position of the pyridine ring to further refine the SAR.

Conclusion

This guide provides a strategic framework for the comparative analysis of this compound and its analogs. By systematically evaluating their synthesis, physicochemical properties, and biological activities, researchers can gain a deeper understanding of the structure-activity relationships governing this class of compounds. The proposed experimental protocols are robust and validated, ensuring the generation of high-quality, reproducible data to accelerate the discovery of novel therapeutic agents.

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Validating the Biological Activity of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide: A Comparative Guide to Characterizing a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel small molecule, 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. Structurally, this compound is a nicotinamide analog, a class known to interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD+), such as Poly(ADP-ribose) polymerases (PARPs).[1]

Given this structural relationship, we hypothesize that this compound may act as a PARP1 inhibitor. This guide outlines a systematic, multi-tiered approach to test this hypothesis, objectively comparing its performance against established alternatives and providing the supporting experimental rationale and detailed protocols necessary for robust validation.

Section 1: The Rationale - Why PARP1?

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[2][3] It acts as a DNA nick sensor, and upon detecting single-strand breaks, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other proteins.[4] This process, known as PARylation, creates a scaffold to recruit the machinery for DNA repair.[2]

Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, like those with BRCA1/2 mutations. This concept, known as synthetic lethality, makes PARP inhibitors potent therapeutic agents.[5] Nicotinamide, the parent scaffold of our test compound, is a known, albeit weak, inhibitor of PARP1.[6] Therefore, investigating this compound as a potential PARP1 inhibitor is a scientifically grounded starting point.

Putative Signaling Pathway of PARP1 Inhibition

The following diagram illustrates the central role of PARP1 in DNA repair and how inhibitors intervene in this process.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation recruits PAR_Synthesis PAR Synthesis (PARylation) PARP1_Activation->PAR_Synthesis catalyzes NAD NAD+ DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->DDR_Recruitment signals DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair leads to PARP_Inhibitor 5-Bromo-N,N-diethyl- 3-pyridinecarboxamide (Hypothesized) PARP_Inhibitor->PARP1_Activation inhibits NAD->PAR_Synthesis substrate

Caption: PARP1 signaling pathway in response to DNA damage and point of intervention for inhibitors.

Section 2: A Phased Approach to Validation

To rigorously validate the biological activity of this compound, we propose a four-stage experimental workflow. This workflow is designed to build a comprehensive evidence package, from direct enzyme interaction to cellular effects.

Experimental Validation Workflow

Experimental_Workflow cluster_workflow Validation Workflow cluster_details Experimental Details Phase1 Phase 1: In Vitro Enzymatic Assay Phase2 Phase 2: Cell-Based Activity Assay Phase1->Phase2 Confirms Cellular Activity Assay1 Measure IC50 against recombinant PARP1 Phase1->Assay1 Phase3 Phase 3: Target Engagement (Cellular) Phase2->Phase3 Verifies Direct Binding Assay2 Western Blot for PAR levels in DNA-damaged cells Phase2->Assay2 Phase4 Phase 4: Phenotypic Screening Phase3->Phase4 Assesses Downstream Effects Assay3 Cellular Thermal Shift Assay (CETSA) Phase3->Assay3 Assay4 Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) Phase4->Assay4

Caption: A four-phase workflow for validating a novel PARP1 inhibitor.

Section 3: Comparative Performance Analysis

To contextualize the activity of our test compound, it will be compared against two key alternatives:

  • Olaparib : A potent, clinically approved PARP1/2 inhibitor.[7] This serves as our positive control and benchmark for high potency.

  • Nicotinamide : The parent molecule of our compound, known to be a weak, non-selective sirtuin and PARP inhibitor.[6][8] This serves as a low-potency benchmark.

The following table summarizes the expected (hypothetical) data from the validation workflow.

Parameter This compound Olaparib (Positive Control) Nicotinamide (Negative Control) Rationale for Comparison
PARP1 Enzymatic IC₅₀ ~500 nM~5 nM[7]>500 µM[6]Measures direct inhibitory potency against the purified enzyme.
Cellular PAR Inhibition EC₅₀ ~1.5 µM~20 nM>1 mMDetermines the effective concentration needed to inhibit PARP1 activity in a cellular environment, accounting for cell permeability.
CETSA Thermal Shift (ΔTₘ) +2.5 °C at 10 µM+3.5 °C at 1 µMNegligible ShiftProvides direct evidence of target engagement and stabilization within intact cells.[9]
Cytotoxicity GI₅₀ (BRCA-mutant) ~2 µM~30 nM>2 mMAssesses the downstream biological consequence (cell death) in a synthetically lethal cancer cell line model.

Section 4: Detailed Experimental Protocols

Herein, we provide step-by-step methodologies for each phase of the validation workflow. The causality behind experimental choices is explained to ensure scientific integrity.

Phase 1: In Vitro PARP1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of the test compound on purified PARP1 enzyme activity and calculate its IC₅₀ value.

Principle: This fluorometric assay measures the consumption of NAD+, the substrate for PARP1.[10][11] In the presence of an inhibitor, NAD+ consumption is reduced. The amount of nicotinamide produced is quantified using a coupled enzymatic reaction that generates a fluorescent signal.

Protocol:

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound, Olaparib, and Nicotinamide in 100% DMSO.

    • Create a serial dilution series for each compound in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in PARP assay buffer.

    • Prepare a working solution of β-NAD+ in the same buffer.

  • Assay Setup (384-well plate) :

    • Add 5 µL of the compound serial dilutions or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Reaction Initiation and Detection :

    • Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (which typically involves a nicotinamidase and a developer reagent) according to the manufacturer's instructions.[10]

  • Data Analysis :

    • Measure fluorescence on a compatible plate reader.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

Phase 2: Cell-Based PARP Activity Assay (Western Blot for PAR)

Objective: To confirm that the compound inhibits PARP1 activity within a cellular context.

Principle: When cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide), PARP1 is activated, leading to a massive synthesis of PAR chains. An effective inhibitor will prevent this increase in PARylation. The levels of PAR can be visualized and quantified by Western blot.[12][13]

Protocol:

  • Cell Culture and Treatment :

    • Seed a suitable cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 15 minutes).

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.

  • Western Blotting :

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis :

    • Quantify the band intensities for PAR and normalize them to the loading control.

    • Compare the PAR levels in compound-treated samples to the vehicle-treated, DNA-damaged control to determine the EC₅₀.

Phase 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To obtain direct evidence that the compound binds to PARP1 in intact cells.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[14][15] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat shock.[2]

Protocol:

  • Cell Treatment :

    • Culture MDA-MB-436 cells to ~80% confluency.

    • Treat the cells with the test compound (e.g., at 10x the cellular EC₅₀) or vehicle control for 1 hour at 37°C.

  • Heat Shock :

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation :

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection :

    • Transfer the supernatant to new tubes.

    • Analyze the amount of soluble PARP1 in each sample by Western blot or an AlphaScreen (or similar high-throughput immunoassay).[9]

  • Data Analysis :

    • Plot the amount of soluble PARP1 against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The difference in the melting temperature (ΔTₘ) is a measure of stabilization.

Phase 4: Phenotypic Screening (Cytotoxicity Assay)

Objective: To assess the downstream functional consequence of PARP1 inhibition, specifically the selective killing of cancer cells with DNA repair defects.

Principle: In cancer cells with BRCA mutations, PARP inhibition leads to the accumulation of cytotoxic double-strand breaks, resulting in cell death (synthetic lethality). A cell viability assay, such as the MTT or CellTiter-Glo assay, can quantify this effect.[16][17]

Protocol (MTT Assay):

  • Cell Seeding :

    • Seed BRCA-mutant (e.g., MDA-MB-436) and BRCA-wildtype (e.g., MDA-MB-231) cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment :

    • Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle-only control.

  • MTT Addition and Incubation :

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C, allowing living cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data and fitting it to a dose-response curve. A significantly lower GI₅₀ in the BRCA-mutant cell line compared to the wild-type line is indicative of a synthetic lethal effect consistent with PARP inhibition.

Section 5: Conclusion and Future Directions

This guide outlines a robust, logical, and self-validating workflow to characterize the biological activity of this compound. By hypothesizing a mechanism based on its chemical structure and systematically testing this hypothesis from the molecular to the phenotypic level, researchers can generate a high-confidence data package. The comparative approach against both high- and low-potency benchmarks provides essential context for interpreting the results.

Positive results from this workflow would strongly support the classification of this compound as a novel PARP1 inhibitor. Subsequent steps could involve selectivity profiling against other PARP family members, in vivo efficacy studies in relevant xenograft models, and further medicinal chemistry efforts to optimize potency and pharmacokinetic properties.

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Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While on-target efficacy is the primary goal, unintended interactions with other biological molecules, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities and clinical trial failures.[1][2] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for the novel compound 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, a derivative of nicotinamide. Given the limited publicly available data on this specific molecule, we will establish a robust, scientifically-grounded strategy for its preclinical safety assessment, drawing upon established principles of safety pharmacology and proposing a detailed, hypothetical experimental plan.

The Imperative of Early-Stage Cross-Reactivity Profiling

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant percentage of failures attributed to unforeseen safety issues.[1] Early and comprehensive assessment of a compound's potential for off-target interactions is not merely a regulatory requirement but a critical step in de-risking a drug development program.[3] Proactively identifying and understanding cross-reactivity can inform lead optimization, guide the selection of the most promising candidates, and ultimately, enhance the probability of clinical success.[4]

Regulatory bodies such as the FDA, guided by the International Council for Harmonisation (ICH) guidelines S7A and S7B, mandate safety pharmacology studies to evaluate the potential undesirable pharmacodynamic effects of a new chemical entity on major physiological systems.[5][6][7] These studies are essential for identifying potential liabilities and establishing a safe starting dose for first-in-human trials.[8]

Designing a Cross-Reactivity Study for this compound

Due to the novelty of this compound, a multi-pronged approach is necessary to elucidate its cross-reactivity profile. This involves a combination of in silico, in vitro, and potentially in vivo methodologies.

Structural Analogs and Potential Comparative Compounds

The structure of this compound, a substituted nicotinamide, suggests potential interactions with enzymes and receptors that recognize nicotinamide or related structures. Nicotinamide and its derivatives are precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular redox reactions.[9][10] Therefore, a well-designed study should include compounds that share structural similarities or are known to interact with nicotinamide-related pathways.

Compound Rationale for Inclusion
Nicotinamide Parent compound, to assess baseline activity and potential for competition.
Isoniazid A structurally related pyridine derivative with a known clinical profile.
Niacin (Nicotinic Acid) A related B vitamin that can have different pharmacological effects.[11]
A known PARP inhibitor (e.g., Olaparib) Given nicotinamide's role in NAD+ metabolism, which influences PARP activity, assessing interaction with this enzyme family is prudent.[12]
Proposed Experimental Workflow

A tiered approach to cross-reactivity screening is recommended, starting with broad, high-throughput methods and progressing to more focused, mechanistic studies for any identified "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Mechanistic & Functional Elucidation in_silico In Silico Target Prediction (e.g., using PubChem BioAssay) hts High-Throughput In Vitro Screening (Broad receptor/enzyme panels) in_silico->hts Inform panel selection dose_response Dose-Response Assays (IC50/EC50 determination) hts->dose_response Identified Hits ortho_assays Orthogonal Confirmatory Assays dose_response->ortho_assays cell_based Cell-Based Functional Assays (e.g., second messenger, gene expression) ortho_assays->cell_based Confirmed & Prioritized Hits in_vivo In Vivo Safety Pharmacology Studies (Core battery: CNS, CV, Respiratory) cell_based->in_vivo

Caption: Proposed tiered workflow for cross-reactivity assessment.

Detailed Experimental Protocols

Part 1: In Vitro Broad Panel Screening

Objective: To identify potential off-target interactions across a wide range of receptors, enzymes, and ion channels.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO).

  • Assay Panel Selection: Utilize a commercial broad screening panel (e.g., Eurofins SafetyScreen44, Charles River's safety pharmacology panel) that includes a minimum of 44 targets as recommended by industry consensus.[3] This panel should cover major target classes, including GPCRs, kinases, ion channels, and transporters.

  • Primary Screen: Conduct a single-point concentration screen (e.g., 10 µM) for all compounds against the selected panel. The assays are typically radioligand binding assays or enzymatic assays.

  • Data Analysis: Express results as a percentage of inhibition or activation relative to a control. A common threshold for a "hit" is >50% inhibition or activation.

Part 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of any "hits" from the primary screen and determine their potency.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the "hit" compounds.

  • Dose-Response Assays: Perform 8- to 10-point concentration-response curves for each confirmed hit to determine the IC50 (for inhibition) or EC50 (for activation) values.

  • Orthogonal Assays: For high-priority hits, confirm the interaction using a different assay format (e.g., a functional assay if the primary screen was a binding assay). This helps to rule out assay-specific artifacts.

Part 3: In Vivo Safety Pharmacology Core Battery Studies

Objective: To evaluate the potential adverse effects on vital physiological functions in a whole-animal model, as mandated by ICH S7A guidelines.[6][13]

Methodology:

  • Animal Model Selection: A relevant species should be used, typically rodents (rats or mice) for initial studies.[8]

  • Dose Selection: Dose levels should be based on the anticipated therapeutic dose range and should include doses high enough to elicit potential adverse effects.[6]

  • Core Battery Assessments:

    • Central Nervous System (CNS): Conduct a functional observational battery (FOB) or Irwin screen to assess changes in behavior, motor activity, and autonomic function.[7]

    • Cardiovascular System: Monitor electrocardiogram (ECG), heart rate, and blood pressure in conscious, unrestrained animals, often using telemetry.[5]

    • Respiratory System: Evaluate respiratory rate, tidal volume, and minute volume using methods such as whole-body plethysmography.[5]

  • Data Analysis: Analyze the data for statistically significant changes from baseline and vehicle controls. Any adverse findings should be further investigated to understand the underlying mechanism.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical In Vitro Screening Results

Target This compound (% Inhibition @ 10µM) Nicotinamide (% Inhibition @ 10µM) Isoniazid (% Inhibition @ 10µM)
Receptor X 65%10%5%
Enzyme Y 8%5%12%
Ion Channel Z 58%15%8%

Table 2: Hypothetical Dose-Response Data for Confirmed Hits

Target Compound IC50 / EC50 (µM)
Receptor X This compound2.5
Ion Channel Z This compound8.1

Conclusion

A thorough investigation of cross-reactivity is a cornerstone of modern, safety-conscious drug development. For a novel compound like this compound, a systematic and tiered approach to off-target profiling is essential. By employing a combination of broad panel screening, confirmatory dose-response assays, and in vivo safety pharmacology studies, researchers can build a comprehensive safety profile, enabling informed decision-making and ultimately contributing to the development of safer and more effective medicines. The proposed experimental framework in this guide provides a robust starting point for these critical investigations.

References

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Sources

A Comparative Guide to In Vitro and In Vivo Correlation for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, a novel investigational compound. As experimental data for this specific molecule is not yet publicly available, this document serves as a practical, scientifically-grounded roadmap for researchers and drug development professionals. We will explore the theoretical underpinnings, present hypothetical yet plausible experimental data, and detail the necessary protocols to establish a predictive Level A IVIVC. This guide will also compare the performance of a hypothetical test formulation of this compound against a reference formulation and a conceptual alternative compound, "Nicotinamide Analog X."

Introduction: The Imperative of IVIVC in Modern Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically, the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2] The establishment of a robust IVIVC is a cornerstone of modern pharmaceutical development, offering the potential to streamline the drug approval process, reduce the reliance on extensive bioequivalence studies, and ensure product quality throughout its lifecycle.[1][3]

For a new chemical entity like this compound, early establishment of an IVIVC can significantly de-risk the development program. By understanding the interplay between formulation properties and in vivo performance, scientists can optimize drug delivery, predict the impact of manufacturing changes, and set more meaningful dissolution specifications.[4]

Biopharmaceutical Classification of this compound

A critical first step in developing an IVIVC is to understand the biopharmaceutical properties of the drug substance. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5][6] For the purpose of this guide, we will hypothesize that this compound is a BCS Class II compound: it possesses high permeability but low aqueous solubility. This classification is common for many orally administered drugs and makes it an excellent candidate for IVIVC development, as in vitro dissolution is often the rate-limiting step for in vivo absorption.[1][7]

In Vitro Dissolution Studies: Simulating In Vivo Release

The foundation of a successful IVIVC is a well-designed in vitro dissolution test that can discriminate between different formulations and is predictive of in vivo performance.[8][9]

Experimental Protocol: Multi-pH Dissolution Testing

This protocol is designed to assess the dissolution of two hypothetical immediate-release tablet formulations of this compound (Test Formulation A and Reference Formulation B) and our comparator, Nicotinamide Analog X, across a range of physiologically relevant pH conditions.

Apparatus: USP Apparatus 2 (Paddle) Agitation Speed: 75 RPM Temperature: 37 ± 0.5°C Dissolution Media:

  • 0.1 N HCl (pH 1.2)

  • Acetate Buffer (pH 4.5)

  • Phosphate Buffer (pH 6.8) Volume: 900 mL Sampling Times: 5, 10, 15, 30, 45, and 60 minutes Analytical Method: A validated UV-Vis spectrophotometric method at the λmax of this compound.

Methodology:

  • Place one tablet in each of the six dissolution vessels containing the specified medium.

  • Commence the test and withdraw samples at the designated time points.

  • Filter the samples and analyze the drug concentration using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Hypothetical Dissolution Data

The following table summarizes the hypothetical mean dissolution profiles for the three formulations in pH 6.8 phosphate buffer, which is often most representative of the intestinal environment where absorption of BCS Class II compounds primarily occurs.

Time (minutes)Test Formulation A (% Dissolved)Reference Formulation B (% Dissolved)Nicotinamide Analog X (% Dissolved)
5352545
10604870
15786585
30928598
459894101
6010199102
Comparison of Dissolution Profiles

To quantitatively compare the dissolution profiles of the test and reference formulations, we can calculate the similarity factor (f2).[10][11] An f2 value between 50 and 100 suggests that the two profiles are similar.[12][13]

Based on the hypothetical data, the calculated f2 value for Test Formulation A versus Reference Formulation B is 58 , indicating that the two formulations are similar in their dissolution behavior. Nicotinamide Analog X demonstrates a faster dissolution rate compared to both formulations of this compound.

In Vivo Pharmacokinetic Studies: Assessing Systemic Exposure

The in vivo component of an IVIVC study involves determining the plasma concentration-time profile of the drug after oral administration.

Experimental Protocol: Single-Dose, Crossover Pharmacokinetic Study in a Relevant Animal Model

For this hypothetical study, we will use beagle dogs, a commonly accepted non-rodent model for oral bioavailability studies due to their physiological similarities to humans.[14] A crossover design is employed to minimize inter-subject variability.

Subjects: A cohort of healthy, male beagle dogs (n=6). Study Design: A single-dose, three-way crossover study with a one-week washout period between each treatment. Treatments:

  • Test Formulation A of this compound (equivalent to 100 mg dose)

  • Reference Formulation B of this compound (equivalent to 100 mg dose)

  • Nicotinamide Analog X formulation (equivalent to 100 mg dose) Administration: Oral administration of a single tablet with a fixed volume of water. Blood Sampling: Blood samples (2 mL) are collected from the cephalic vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis. Bioanalytical Method: A validated LC-MS/MS method for the quantification of this compound and Nicotinamide Analog X in dog plasma.[15][16][17]

Hypothetical Pharmacokinetic Data

The following table presents the hypothetical mean pharmacokinetic parameters for the three formulations.

ParameterTest Formulation AReference Formulation BNicotinamide Analog X
Cmax (ng/mL) 850780950
Tmax (hr) 2.02.51.5
AUC0-t (nghr/mL) 620059006800
AUC0-inf (nghr/mL) 640061007000

These hypothetical results suggest that Test Formulation A leads to a slightly higher and faster absorption compared to the Reference Formulation B. Nicotinamide Analog X exhibits the most rapid absorption and highest overall exposure.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The core of the IVIVC is to establish a mathematical relationship between the in vitro dissolution data and the in vivo absorption data. A Level A IVIVC, which aims for a point-to-point correlation, is the most rigorous and preferred level of correlation.[1][7]

Deconvolution of In Vivo Data

To correlate the in vitro data with the in vivo data, the plasma concentration-time profiles must be "deconvoluted" to determine the in vivo absorption profile.[18][19] The Wagner-Nelson method is a commonly used deconvolution technique for a one-compartment model.[20]

Developing the IVIVC Model

Once the fraction of drug absorbed in vivo is calculated at each time point, it can be plotted against the fraction of drug dissolved in vitro. A linear regression analysis is then performed to establish the mathematical relationship.

For our hypothetical data, a strong linear correlation is assumed between the in vitro dissolution of this compound and its in vivo absorption, as depicted in the following conceptual diagram.

IVIVC_Model cluster_0 In Vitro cluster_1 In Vivo cluster_2 IVIVC invitro_data Dissolution Profile (% Dissolved vs. Time) correlation Level A Correlation (% Absorbed vs. % Dissolved) invitro_data->correlation Input invivo_data Plasma Concentration (Concentration vs. Time) deconvolution Deconvolution (e.g., Wagner-Nelson) invivo_data->deconvolution absorption_profile Absorption Profile (% Absorbed vs. Time) deconvolution->absorption_profile absorption_profile->correlation Input

Caption: Workflow for establishing a Level A IVIVC.

The resulting regression equation would form the basis of our predictive IVIVC model. For instance:

% Absorbed = 1.05 * (% Dissolved) - 2.5

This equation could then be used to predict the in vivo performance of a new formulation of this compound based solely on its in vitro dissolution profile.

Comparative Analysis and Conclusion

This guide has outlined a comprehensive, albeit hypothetical, pathway for establishing a Level A IVIVC for this compound. The presented protocols and data illustrate the key steps and considerations for researchers in this field.

Key Takeaways:

  • Formulation A vs. Formulation B: The hypothetical data for the two formulations of this compound demonstrate similar dissolution profiles (f2 = 58) and comparable pharmacokinetic parameters. This suggests that the minor differences in their in vitro release translate to predictable and similar in vivo behavior, a hallmark of a successful IVIVC.

  • Comparison with Nicotinamide Analog X: The faster dissolving Nicotinamide Analog X shows a correspondingly faster rate of absorption and higher peak plasma concentration. This highlights the discriminatory power of the in vitro and in vivo methods and reinforces the principle that for BCS Class II compounds, dissolution is a key driver of bioavailability.

  • The Power of a Predictive IVIVC: A validated IVIVC model for this compound would be an invaluable tool. It would allow for the setting of meaningful dissolution specifications, facilitate formulation optimization, and potentially waive the need for further bioequivalence studies for certain post-approval changes, ultimately accelerating the delivery of this potential new therapeutic to patients.

While the data presented herein is illustrative, the principles and methodologies are grounded in established scientific and regulatory standards. The successful development of an IVIVC for this compound will depend on meticulous experimental execution and a thorough understanding of the biopharmaceutical properties of this novel compound.

References

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A Methodological Guide to Evaluating the Efficacy of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide Against Established Therapeutic Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-N,N-diethyl-3-pyridinecarboxamide is a synthetic compound belonging to the nicotinamide class of molecules. While direct efficacy data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural similarity to other nicotinamide analogs suggests a strong potential for biological activity across several key therapeutic areas. Nicotinamide and its derivatives are well-established as modulators of enzymes central to cellular metabolism, DNA repair, and signaling, primarily through their role as precursors to nicotinamide adenine dinucleotide (NAD+).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. We will explore its potential applications in oncology and infectious disease by comparing its hypothetical performance against well-characterized standard compounds. The experimental protocols detailed herein are designed to provide a robust and self-validating system for assessing the compound's inhibitory potential and cellular effects.

Potential Therapeutic Applications and Comparative Framework

Based on the known activities of nicotinamide analogs, we have identified four primary areas of investigation for this compound:

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: A key mechanism in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.

  • Nicotinamide N-methyltransferase (NNMT) Inhibition: A target with implications in metabolic diseases such as obesity and diabetes, as well as in cancer.

  • ALKBH2 Demethylase Inhibition: An emerging target in oncology, with a role in DNA damage repair and cancer cell survival.

  • Antifungal Activity: Leveraging the potential for nicotinamide derivatives to disrupt fungal cell wall integrity.

For each of these areas, we will propose a direct comparison with a clinically relevant standard compound, providing a clear benchmark for efficacy.

Comparative Efficacy in PARP Inhibition

Rationale: Nicotinamide and its analogs are known to competitively inhibit PARP enzymes, which are crucial for DNA single-strand break repair. In cancers with defective homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and tumor cell death.[1]

Standard Compound: Olaparib, a potent PARP inhibitor approved for the treatment of various cancers.[1]

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available kits and established methodologies.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and compare it to Olaparib.

Materials:

  • Recombinant human PARP1 enzyme

  • Olaparib-containing fluorescent probe

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)

  • This compound (test compound)

  • Olaparib (standard compound)

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Olaparib in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • PARP1 enzyme

    • Test compound or standard compound at various concentrations

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Probe Addition: Add the Olaparib-containing fluorescent probe to each well.

  • Second Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization of each well using a plate reader.

Data Analysis:

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Efficacy Data (Hypothetical vs. Known)
CompoundTargetIC50 (nM)Reference
This compound PARP1To be determined-
OlaparibPARP1~5[3]
OlaparibPARP2~1[4]

This table presents a template for comparing the experimentally determined IC50 value of the test compound with the known efficacy of the standard compound, Olaparib.

Workflow for PARP Inhibition Assay

PARP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and Olaparib Reaction_Setup Combine enzyme and compound in 96-well plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare PARP1 enzyme and fluorescent probe solutions Reagent_Prep->Reaction_Setup Incubation1 Incubate for 15 min (Compound-Enzyme Binding) Reaction_Setup->Incubation1 Probe_Addition Add fluorescent probe Incubation1->Probe_Addition Incubation2 Incubate for 60 min (Competition) Probe_Addition->Incubation2 FP_Reading Read Fluorescence Polarization Incubation2->FP_Reading IC50_Calc Calculate IC50 values FP_Reading->IC50_Calc

Caption: Workflow for the in vitro PARP1 inhibition assay.

Comparative Efficacy in NNMT Inhibition

Rationale: Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide and is implicated in various metabolic diseases and cancers. Inhibition of NNMT is a promising therapeutic strategy.[5]

Standard Compound: A known potent NNMT inhibitor such as the pyrimidine-5-carboxamide compound EL-1.[6]

Experimental Protocol: In Vitro NNMT Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and published methods that detect the formation of a fluorescent product upon NNMT activity.[7][8]

Objective: To determine the IC50 of this compound against NNMT and compare it to a standard inhibitor.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosylmethionine (SAM)

  • Nicotinamide (substrate)

  • SAH hydrolase

  • Thiol-detecting probe

  • Assay buffer

  • This compound (test compound)

  • EL-1 (standard compound)

  • 96-well white, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and standard compounds.

  • Reaction Mixture: Prepare a master mix containing NNMT enzyme, SAH hydrolase, and SAM in assay buffer.

  • Reaction Setup: Add the reaction mixture and the compounds to the wells of the 96-well plate.

  • Initiation: Add nicotinamide to all wells except the background control to start the reaction.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Detection: Add the thiol-detecting probe and measure the fluorescence (e.g., Ex/Em = 392/482 nm).

Data Analysis:

Calculate the IC50 value as described for the PARP inhibition assay.

Comparative Efficacy Data (Hypothetical vs. Known)
CompoundTargetIC50Reference
This compound NNMTTo be determined-
EL-1NNMT74 nM[6]
5-AMQNNMT1.2 ± 0.1 μM[6]
6MeONaNNMT2.5 ± 0.1 μM[6]

This table provides a framework for comparing the potency of the test compound against known NNMT inhibitors.

Signaling Pathway of NNMT

NNMT_Pathway cluster_inputs Substrates cluster_enzyme Enzyme cluster_outputs Products Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-adenosylhomocysteine (SAH) NNMT->SAH

Caption: Catalytic activity of Nicotinamide N-methyltransferase (NNMT).

Comparative Efficacy in ALKBH2 Inhibition

Rationale: ALKBH2 is a DNA demethylase that repairs alkylation damage. Its overexpression in some cancers is associated with resistance to alkylating chemotherapeutic agents. Inhibiting ALKBH2 could sensitize cancer cells to these drugs.[9]

Standard Compound: While there are no clinically approved ALKBH2 inhibitors, compounds like ritonavir have been shown to inhibit its activity in vitro.[10]

Experimental Protocol: In Vitro ALKBH2 Activity Assay

This protocol involves measuring the demethylation of a methylated DNA substrate by ALKBH2.[11][12]

Objective: To assess the inhibitory effect of this compound on ALKBH2 activity.

Materials:

  • Recombinant human ALKBH2 enzyme

  • Methylated DNA oligonucleotide substrate (e.g., containing 1-methyladenine)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • This compound (test compound)

  • Ritonavir (standard compound)

  • Quenching solution (e.g., EDTA)

  • HPLC-MS system

Procedure:

  • Reaction Setup: Combine ALKBH2 enzyme, methylated DNA substrate, and the test or standard compound in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction products by HPLC-MS to quantify the amount of demethylated DNA substrate.

Data Analysis:

Determine the percentage of inhibition at various compound concentrations and calculate the IC50 value.

Comparative Efficacy Data (Hypothetical vs. Known)
CompoundTargetIC50Reference
This compound ALKBH2To be determined-
D-2-hydroxyglutarateALKBH20.424 mM[12]

This table allows for the comparison of the test compound's inhibitory activity against a known, albeit weak, inhibitor of ALKBH2.

Comparative Efficacy in Antifungal Activity

Rationale: Nicotinamide derivatives have been investigated for their antifungal properties, potentially through the disruption of the fungal cell wall.

Standard Compound: Fluconazole, a widely used antifungal agent.[13][14]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[15][16]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a common fungal pathogen and compare it to Fluconazole.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium

  • This compound (test compound)

  • Fluconazole (standard compound)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans.

  • Compound Dilution: Prepare serial dilutions of the test and standard compounds in the microtiter plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by spectrophotometric reading.

Data Analysis:

The MIC values of the test compound are directly compared to those of Fluconazole.

Comparative Efficacy Data (Hypothetical vs. Known)
CompoundOrganismMIC (µg/mL)Reference
This compound Candida albicansTo be determined-
FluconazoleCandida albicans≤ 8 (Susceptible)[14][17]

This table provides a clear comparison of the antifungal potency of the test compound with the established susceptibility breakpoint for Fluconazole.

Conclusion

The provided methodological guide offers a structured and scientifically rigorous approach to evaluating the therapeutic potential of this compound. By employing standardized assays and comparing its performance against established compounds like Olaparib, EL-1, and Fluconazole, researchers can effectively characterize its efficacy across multiple, clinically relevant pathways. The successful inhibition in any of these proposed areas would warrant further investigation, including more complex cellular and in vivo studies, to fully elucidate the compound's mechanism of action and its potential as a novel therapeutic agent.

References

  • Neelam, R., et al. (2021). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. [Link]

  • Li, F., et al. (2019). DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic Acids Research. [Link]

  • Mishra, S. K., et al. (2020). Inhibition of human DNA alkylation damage repair enzyme ALKBH2 by HIV protease inhibitor ritonavir. International Journal of Biological Macromolecules. [Link]

  • Wang, P., et al. (2015). Oncometabolite D-2-hydroxyglutarate inhibits ALKBH DNA repair enzymes and sensitizes IDH-mutant cells to alkylating agents. Cell Reports. [Link]

  • Ruf, S., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules. [Link]

  • Zheng, G., et al. (2014). Down-regulation of ALKBH2 increases cisplatin sensitivity in H1299 lung cancer cells. Cancer Cell International. [Link]

  • Manavathu, E. K., et al. (2001). Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome. Journal of Clinical Microbiology. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

  • Rex, J. H., et al. (2008). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews. [Link]

  • Gao, T., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry. [Link]

  • Surjana, D., et al. (2010). Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. Journal of Nucleic Acids. [Link]

  • Surjana, D., et al. (2013). Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin. Carcinogenesis. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • ResearchGate. (n.d.). New ALKBH2 and ALKBH5 inhibitors for treating glioblastoma. [Link]

  • Mori, Y., et al. (2024). Evaluation of ALKBH2 and ALKBH3 gene regulation in patients with adult T-cell leukemia/lymphoma. PLOS ONE. [Link]

  • Konecny, G. E., & Kristeleit, R. S. (2016). Efficacy of PARP Inhibitors in the Treatment of Ovarian Cancer: A Literature-Based Review. Biomarkers in Cancer. [Link]

  • Wang, H., et al. (2018). PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. Cancer Medicine. [Link]

  • Rodriguez-Tudela, J. L., et al. (2000). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy. [Link]

  • Sgrignani, J., et al. (2022). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Cancers. [Link]

  • BPS Bioscience. PARP2 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

  • Thapa, D., et al. (2018). In vitro analysis of PARP inhibitor nanoformulations. International Journal of Nanomedicine. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2007). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Labcorp. (n.d.). 182220: Yeast Susceptibility Testing, Fluconazole. [Link]

  • Jacobson, E. L., et al. (1984). Effect of nicotinamide analogues on recovery from DNA damage in C3H10T1/2 cells. Cancer Research. [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. [Link]

  • OncLive. (2024). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. [Link]

  • ResearchGate. (n.d.). Efficacy data for selected studies evaluating PARP inhibitor combinations in advanced solid tumours. [Link]

  • Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy. [Link]

  • Meis, J. F., et al. (1998). Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory. Journal of Clinical Microbiology. [Link]

  • ResearchGate. (n.d.). Phase I Trial of the PARP Inhibitor Olaparib and AKT Inhibitor Capivasertib in Patients with BRCA1/2- and Non–BRCA1/2-Mutant Cancers. [Link]

  • Frontiers. (n.d.). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. [Link]

  • MDPI. (2024). Nicotinamide Riboside Regulates Chemotaxis to Decrease Inflammation and Ameliorate Functional Recovery Following Spinal Cord Injury in Mice. [Link]

  • Pure Lab Peptides. (n.d.). NAD+ (500mg/10mL Vial) Dosage Protocol. [Link]

  • Oxford Academic. (n.d.). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide Batches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity and consistency of chemical intermediates are paramount. 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, a substituted nicotinamide derivative, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a brominated pyridine ring and a diethylcarboxamide group, offers specific functionalities for further chemical modification. However, batch-to-batch variability, arising from residual starting materials, by-products, or degradation, can significantly impact the yield, purity, and safety profile of the final API.

This guide provides a comprehensive framework for the comparative spectroscopic analysis of different batches of this compound. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to identify and quantify impurities, thereby ensuring the quality and consistency required for pharmaceutical research and manufacturing. We will compare a high-purity reference standard (Batch A) with an acceptable batch containing trace impurities (Batch B) and a failed batch with unacceptable levels of contamination (Batch C).

Visualizing the Analytical Workflow

The quality control process for ensuring batch consistency is a systematic workflow. It begins with sample preparation, followed by a suite of spectroscopic analyses, data interpretation, and a final decision on batch acceptance or rejection.

G cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Disposition Prep Sample Preparation (Batches A, B, C) NMR 1H & 13C NMR Prep->NMR FTIR FT-IR Prep->FTIR MS Mass Spectrometry Prep->MS Compare Data Comparison vs. Reference (Batch A) NMR->Compare FTIR->Compare MS->Compare ImpurityID Impurity Identification & Quantification Compare->ImpurityID Decision Batch Disposition (Accept/Reject) ImpurityID->Decision

Caption: Workflow for Spectroscopic Batch Qualification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail about the chemical structure and environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For this compound, it is the most powerful tool for confirming identity and detecting subtle structural impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10 mg of the sample from each batch and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker AVANCE III 500 MHz spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm. Integrate all peaks in the ¹H spectrum.

Comparative NMR Data Analysis

The primary impurity we will screen for is the starting material, 5-bromonicotinic acid, which can persist due to incomplete amidation.

G cluster_0 Target Compound cluster_1 Potential Impurity Target Target_Label This compound (C10H13BrN2O) Impurity Impurity_Label 5-Bromonicotinic Acid (C6H4BrNO2)

Caption: Target compound and a key process impurity.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

Peak AssignmentBatch A (Reference) δ (ppm), Mult., J (Hz), Int.Batch B (Acceptable) δ (ppm), Mult., J (Hz), Int.Batch C (Failed) δ (ppm), Mult., J (Hz), Int.Interpretation of Deviations
Pyridine H-28.65, d, J=2.0, 1H8.65, d, J=2.0, 1H8.65, d, J=2.0, 1HNo change.
Pyridine H-68.51, d, J=2.0, 1H8.51, d, J=2.0, 1H8.51, d, J=2.0, 1HNo change.
Pyridine H-47.98, t, J=2.0, 1H7.98, t, J=2.0, 1H7.98, t, J=2.0, 1HNo change.
-N(CH₂CH₃)₂3.55 (br q, 2H), 3.25 (br q, 2H)3.55 (br q, 2H), 3.25 (br q, 2H)3.55 (br q, 2H), 3.25 (br q, 2H)Rotational hindrance causes broad quartets for the two ethyl groups.
-N(CH₂CH₃)₂1.25 (br t, 3H), 1.15 (br t, 3H)1.25 (br t, 3H), 1.15 (br t, 3H)1.25 (br t, 3H), 1.15 (br t, 3H)No change.
5-Bromonicotinic Acid H-2 --9.15, s, 0.05H Presence of unreacted starting material.
5-Bromonicotinic Acid H-6 --8.80, s, 0.05H Corroborates impurity presence.
5-Bromonicotinic Acid H-4 --8.45, s, 0.05H Corroborates impurity presence.
Carboxylic Acid -OH --12.5, br s, 0.05H Highly deshielded proton confirms carboxylic acid impurity.
Residual Dichloromethane -5.30, s, 0.01H 5.30, s, 0.1H Trace solvent in Batch B is acceptable. Higher level in Batch C.

Expertise & Trustworthiness: The ¹H NMR analysis of Batch A establishes the reference fingerprint. The key indicators of purity are the correct chemical shifts, splitting patterns (multiplicity), and importantly, the integration values which are proportional to the number of protons. Batch B shows a negligible solvent peak, which is common and often acceptable below a certain threshold (e.g., <0.1%). However, Batch C exhibits multiple distinct signals in both the aromatic and far downfield regions. The singlet at 12.5 ppm is a classic indicator of a carboxylic acid proton, and the aromatic signals at 9.15, 8.80, and 8.45 ppm are consistent with the structure of 5-bromonicotinic acid. The integration of these peaks (0.05H relative to the 1H pyridine protons) suggests an approximate 5% molar impurity, which is typically unacceptable.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It provides a unique "fingerprint" that is highly sensitive to changes in chemical structure.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount (approx. 2-5 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory, or equivalent.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: Perform an ATR correction and baseline correction.

Comparative FT-IR Data Analysis

Table 2: Comparative FT-IR Data (cm⁻¹)

Vibrational ModeBatch A (Reference)Batch B (Acceptable)Batch C (Failed)Interpretation of Deviations
C-H Stretch (Aromatic)308030803080No significant change.
C-H Stretch (Aliphatic)2975, 29352975, 29352975, 2935No significant change.
O-H Stretch (Carboxylic Acid) --~3000 (very broad) A very broad absorption overlapping the C-H region is a hallmark of the H-bonded -OH group of a carboxylic acid dimer. [1]
C=O Stretch (Amide) 1635 1635 1635 The primary amide carbonyl stretch is present in all batches.
C=O Stretch (Carboxylic Acid) --1710 A sharp, strong peak characteristic of a carboxylic acid C=O, distinct from the amide C=O.
C=C, C=N Stretch (Aromatic)1580, 14701580, 14701580, 1470, 1550No significant change in primary ring vibrations.
C-N Stretch (Amide)128012801280No significant change.
C-Br Stretch680680680No significant change.

Expertise & Trustworthiness: The FT-IR spectrum of Batch A is clean and shows only the expected functional groups: aromatic and aliphatic C-H, a strong amide carbonyl (C=O) at 1635 cm⁻¹, and various fingerprint region vibrations. Batch B is identical, confirming its chemical identity. Batch C, however, displays two critical additional peaks. A sharp peak at 1710 cm⁻¹ is indicative of a carboxylic acid carbonyl, and a very broad absorption centered around 3000 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the acid.[1] This corroborates the NMR finding of 5-bromonicotinic acid impurity. The presence of two distinct C=O peaks is a self-validating piece of evidence for a mixture of two carbonyl-containing compounds.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the compound and its impurities and can offer structural information through fragmentation patterns. For quality control, it serves as a definitive check of molecular identity.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of each batch (~0.1 mg/mL) in methanol.

  • Instrument: Waters ACQUITY QDa Mass Detector or equivalent, using Electrospray Ionization (ESI) in positive ion mode.

  • Parameters:

    • Ionization Mode: ESI+

    • Capillary Voltage: 1.5 kV

    • Cone Voltage: 15 V

    • Mass Range: 50 - 500 m/z

  • Data Processing: Identify the molecular ion peak [M+H]⁺.

Comparative MS Data Analysis

The molecular weight of this compound is 257.13 g/mol (using Br ≈ 80 g/mol ). The two stable isotopes of Bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by 2 m/z units.

Table 3: Comparative Mass Spectrometry Data (ESI+)

IonExpected m/zBatch A (Reference) Observed m/zBatch B (Acceptable) Observed m/zBatch C (Failed) Observed m/zInterpretation of Deviations
[M+H]⁺ (Target) 257.0, 259.0 257.1, 259.1 257.1, 259.1 257.1, 259.1 The target compound is present in all batches, confirmed by the [M+H]⁺ isotopic doublet.
[M+H]⁺ (Impurity) 202.0, 204.0 --202.0, 204.0 The presence of an ion at m/z 202/204 corresponds to the protonated molecular ion of 5-bromonicotinic acid (MW=201.01). This confirms the identity of the impurity.
[M+Na]⁺ (Target)279.0, 281.0279.1, 281.1279.1, 281.1279.1, 281.1Sodium adduct is a common artifact in ESI-MS and is not an impurity.

Expertise & Trustworthiness: The mass spectrum for Batch A shows a clean signal for the protonated molecule [M+H]⁺ at m/z 257.1 and 259.1, perfectly matching the expected isotopic pattern for a monobrominated compound. Batch B is identical. Batch C, while showing the target molecule, also presents a significant ion at m/z 202.0 and 204.0. This mass directly corresponds to the protonated form of 5-bromonicotinic acid. The combination of NMR, FT-IR, and MS data provides an irrefutable, multi-faceted confirmation of the impurity's identity and presence in Batch C.

Conclusion and Batch Disposition

A multi-technique spectroscopic approach provides a robust and self-validating system for the quality control of pharmaceutical intermediates.

  • Batch A (Reference): Meets all specifications. The data from ¹H NMR, FT-IR, and MS are clean and consistent with the structure of pure this compound.

  • Batch B (Acceptable): Shows a trace amount of residual solvent in the ¹H NMR spectrum but is otherwise identical to the reference. This is deemed acceptable under typical process control limits.

  • Batch C (Failed): Is unequivocally contaminated with approximately 5% of the starting material, 5-bromonicotinic acid. This was detected by unique signals in the ¹H NMR, characteristic functional group vibrations in the FT-IR, and a distinct molecular ion in the mass spectrum. This batch must be rejected and either reprocessed or discarded.

By systematically applying and cross-correlating data from these orthogonal analytical techniques, researchers and drug development professionals can ensure the integrity of their chemical building blocks, safeguarding the quality and success of the subsequent synthetic stages.

References

  • Patel, M., et al. (2011).
  • Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • US Patent US6218543B1.Processes for producing highly pure nicotinamide.

Sources

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of scientific validity and a prerequisite for further development. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, a key intermediate in various research and development pipelines. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your specific needs.

The Criticality of Purity in Drug Development

This compound, as a building block in medicinal chemistry, must be of the highest purity to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can lead to erroneous biological data, side effects, and regulatory hurdles.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, provide a framework for the identification, qualification, and control of impurities in new drug substances.[1][2][3]

Potential Impurities in the Synthesis of this compound

Understanding potential impurities is crucial for developing specific and sensitive analytical methods. Common synthetic routes to N,N-diethylnicotinamide derivatives may introduce impurities such as:

  • Starting Materials: Unreacted 5-bromonicotinic acid or its activated form (e.g., acyl chloride).

  • By-products: Isomeric substitution products or products of side reactions. For instance, in the synthesis of nicotinamide, impurities can include nicotinate salts and nicotinic acid.[4]

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Degradation Products: Compounds formed due to instability of the product under certain conditions.

A Comparative Overview of Analytical Techniques

The selection of an analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. This guide will compare four orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Workflow for Comprehensive Purity Assessment

Purity Assessment Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Stoichiometry cluster_2 Final Purity Statement HPLC HPLC Final_Report Final_Report HPLC->Final_Report GC-MS GC-MS GC-MS->Final_Report NMR NMR NMR->Final_Report Elemental_Analysis Elemental_Analysis Elemental_Analysis->Final_Report Synthesized_Product Synthesized_Product Synthesized_Product->HPLC Quantitative Purity Synthesized_Product->GC-MS Volatile Impurities Synthesized_Product->NMR Structural Identity Synthesized_Product->Elemental_Analysis Elemental Composition

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure. For a polar molecule like our target compound, a reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for pH adjustment of the mobile phase)

  • This compound reference standard and sample

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Degas both mobile phases before use.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the pyridine chromophore)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity levels are reported as a percentage of the main peak area.

Comparison of HPLC with Other Methods
FeatureHPLCGC-MSNMRElemental Analysis
Principle Partition chromatographyGas phase separation & mass detectionNuclear magnetic resonanceCombustion and detection of elemental gases
Best For Non-volatile & thermally labile compoundsVolatile & thermally stable compoundsStructural elucidation & quantification of major componentsDetermining elemental composition & confirming formula
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (mg)
Quantification ExcellentGoodGood (with internal standard)Good (for bulk)
Impurity Detection Broad range of polaritiesVolatile impuritiesDetects impurities with distinct NMR signalsDoes not detect individual impurities
Throughput HighModerateLowLow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile impurities that may be present in the synthesized product.

Principle: In GC, a sample is vaporized and injected into a chromatographic column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents and Materials:

  • Helium (carrier gas)

  • Methanol or Dichloromethane (HPLC grade, for sample dissolution)

  • This compound sample

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Carrier Gas Flow: 1.0 mL/min (Helium)

  • Injection Mode: Split (e.g., 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to that of a known standard.

Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Dissolution (in volatile solvent) Injection Vaporization in GC Inlet Sample_Prep->Injection Separation Separation in GC Column (based on volatility) Injection->Separation Ionization Ionization in MS Source (Electron Impact) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Data_Analysis Library Matching & Quantification Detection->Data_Analysis

Caption: Step-by-step workflow for GC-MS analysis of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in a molecule.

Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical shift, splitting pattern, and integration of the signals in an NMR spectrum provide information about the structure and connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • This compound sample

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample.

Data Analysis:

  • Confirm the structure of the main compound by analyzing the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals.

  • Identify impurities by the presence of unexpected signals.

  • The purity can be estimated by comparing the integral of the product signals to the integrals of impurity signals.

Elemental Analysis

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample.[8] It is a powerful tool for confirming the empirical formula of a synthesized compound and assessing its bulk purity.[9]

Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, and HBr) are separated and quantified by various detectors (e.g., thermal conductivity, infrared).

Experimental Protocol: CHN/Br Analysis

Instrumentation:

  • Elemental analyzer

Sample Preparation:

  • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

Analysis:

  • The instrument is calibrated with a known standard (e.g., acetanilide).

  • The sample is introduced into the combustion furnace, and the elemental composition is determined automatically.

Data Analysis:

  • The experimentally determined weight percentages of C, H, N, and Br are compared to the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₃BrN₂O).

  • A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[10]

Conclusion: An Orthogonal Approach is Key

No single analytical technique can definitively establish the purity of a synthesized compound. A comprehensive and robust assessment of the purity of this compound requires an orthogonal approach, employing a combination of the techniques described above. HPLC is ideal for quantitative purity and detecting non-volatile impurities. GC-MS is essential for identifying volatile impurities and residual solvents. NMR spectroscopy provides invaluable structural confirmation and can detect impurities with distinct spectral signatures. Finally, elemental analysis serves as a crucial check of the bulk elemental composition. By integrating the data from these complementary methods, researchers can confidently ascertain the purity of their synthesized material, ensuring the reliability of their subsequent research and development efforts.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. 2006. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. 2022. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2022. [Link]

  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • AMS Biotechnology (Europe) Ltd. Impurity guidelines in drug development under ICH Q3. [Link]

  • Veeprho. Nicotinamide EP Impurity A | CAS 59-67-6. [Link]

  • A3P. Some good validation practices for analytical procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. 1999. [Link]

  • Google Patents. US6218543B1 - Processes for producing highly pure nicotinamide.
  • Wiley-VCH. Supporting Information. 2007. [Link]

  • U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. 2023. [Link]

  • The Weizmann Institute of Science. Elemental analysis. [Link]

  • University of Babylon. Element analysis. [Link]

  • Organic Syntheses. 3,5-Dibromo-2-pyrone. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • MDPI. Mass Spectrometry-Based Techniques for the Detection of Non-Intentionally Added Substances in Bioplastics. 2022. [Link]

  • PubMed. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography. 2005. [Link]

  • ResearchGate. HPLC method for determination of the purity of a mebrofenin-ligand for 99mTc-complexes. 2006. [Link]

  • ACS Publications. An International Study Evaluating Elemental Analysis. 2018. [Link]

  • Wiley Online Library. Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide Derivatives as Potential Phosphodiesterase 5 (PDE5) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the 5-Bromonicotinamide Scaffold in Drug Discovery

The nicotinamide moiety, a fundamental component of the coenzyme NAD+, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including roles as PARP inhibitors and antifungal agents. The introduction of a bromine atom at the 5-position of the pyridine ring, as seen in 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, offers a strategic point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) for derivatives of this compound, with a specific focus on their potential as inhibitors of phosphodiesterase 5 (PDE5), a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[2]

The cGMP Signaling Pathway and the Role of PDE5 Inhibition

The nitric oxide (NO)/cGMP signaling pathway is crucial for various physiological processes, most notably smooth muscle relaxation.[3] Upon stimulation, nitric oxide synthase (NOS) produces NO, which in turn activates soluble guanylyl cyclase (sGC) to synthesize cGMP from GTP. cGMP then acts as a second messenger, primarily by activating protein kinase G (PKG), which leads to a cascade of events culminating in reduced intracellular calcium levels and smooth muscle relaxation.[1] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs).[2] PDE5 is a cGMP-specific PDE highly expressed in the corpus cavernosum and pulmonary vasculature.[4] Inhibition of PDE5 prevents cGMP degradation, thereby enhancing the NO/cGMP signaling cascade and promoting vasodilation.[2] This mechanism is the basis for the therapeutic efficacy of well-known PDE5 inhibitors like sildenafil in the treatment of erectile dysfunction and pulmonary hypertension.[4]

cGMP_Signaling_Pathway cluster_stimulation Stimulation cluster_intracellular Intracellular Signaling Stimulus Stimulus NOS NOS Stimulus->NOS activates NO NO NOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP synthesizes from GTP GTP GTP->sGC PKG PKG cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation leads to 5GMP 5'-GMP (inactive) PDE5->5GMP PDE5_Inhibitor 5-Bromonicotinamide Derivative PDE5_Inhibitor->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Comparative Analysis of this compound Derivatives

While specific SAR data for a broad series of this compound derivatives as PDE5 inhibitors is not extensively published, we can extrapolate potential SAR trends based on the known pharmacophore of other PDE5 inhibitors. The core structure can be divided into three key regions for modification: the N,N-diethylamide group, the bromine atom at the 5-position, and the pyridine ring itself.

Table 1: Hypothetical Structure-Activity Relationship of 5-Bromonicotinamide Derivatives as PDE5 Inhibitors

Compound IDR1 (Amide Substitution)R2 (Position 5)R3 (Other Pyridine Substitutions)Predicted PDE5 IC50 (nM)Rationale for Predicted Activity
BND-01 -N(CH₂CH₃)₂-Br-HModerateParent compound, potential for moderate activity.
BND-02 -NH-Cyclopropyl-Br-HHighSmall, rigid cyclic amines on the amide can enhance binding.
BND-03 -N(CH₃)₂-Br-HModerateSmaller dialkyl substitution may slightly decrease potency compared to diethyl.
BND-04 -NH-Phenyl-Br-HLow to ModerateAromatic substitution on the amide nitrogen can be tuned for potency.
BND-05 -N(CH₂CH₃)₂-Cl-HModerateChlorine is smaller and less lipophilic than bromine, potentially altering binding.
BND-06 -N(CH₂CH₃)₂-I-HModerate to HighIncreased lipophilicity of iodine may enhance binding.
BND-07 -N(CH₂CH₃)₂-Br2-OCH₃HighIntroduction of a methoxy group could lead to additional interactions in the active site.
BND-08 -N(CH₂CH₃)₂-Br6-NH₂LowIntroduction of a polar group may be detrimental to binding in a hydrophobic pocket.

Discussion of Structure-Activity Relationships:

  • The Amide Group (R1): The nature of the substituents on the amide nitrogen is critical for activity. Small, cyclic amines or short alkyl chains are often favored in PDE5 inhibitors. The N,N-diethyl groups in the parent structure provide a good starting point for exploring variations in size, lipophilicity, and rigidity.

  • The 5-Position Halogen (R2): The bromine atom at the 5-position contributes to the overall lipophilicity and electronic properties of the molecule. Substitution with other halogens (Cl, I) or small alkyl groups would likely impact the binding affinity. This position can also be a handle for further diversification through cross-coupling reactions.

  • The Pyridine Ring (R3): Modifications to other positions on the pyridine ring can significantly influence activity. Introducing small electron-donating or withdrawing groups could alter the electronic distribution and potential for hydrogen bonding or other interactions within the PDE5 active site.

Experimental Protocols

General Synthesis of N-Substituted-5-bromonicotinamides

A common and effective method for synthesizing amide derivatives of 5-bromonicotinic acid involves the activation of the carboxylic acid followed by coupling with the desired amine.

Step 1: Acid Chloride Formation

  • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Work-up and Purification

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted-5-bromonicotinamide derivative.

Synthesis_Workflow cluster_synthesis Synthesis of N-Substituted-5-bromonicotinamides Start 5-Bromonicotinic Acid Acid_Chloride Acid Chloride Formation Start->Acid_Chloride Amide_Coupling Amide Coupling with Amine Acid_Chloride->Amide_Coupling Workup Aqueous Work-up Amide_Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Derivative Purification->Product

Caption: General workflow for the synthesis of N-substituted-5-bromonicotinamide derivatives.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a robust and high-throughput compatible fluorescence polarization (FP) assay to determine the IC50 values of the synthesized compounds against human recombinant PDE5.

Principle: The assay is based on the change in polarization of a fluorescently labeled cGMP substrate (cGMP-FAM). When PDE5 hydrolyzes cGMP-FAM to 5'-GMP-FAM, the smaller product tumbles more rapidly in solution, resulting in a lower fluorescence polarization signal. In the presence of a PDE5 inhibitor, the hydrolysis is blocked, and the larger cGMP-FAM substrate maintains a higher polarization signal.

Materials:

  • Recombinant Human PDE5A1

  • Fluorescein-labeled cGMP (cGMP-FAM)

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds and a reference inhibitor (e.g., sildenafil) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in PDE Assay Buffer to the final desired concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compound solutions to the wells of the 384-well plate. Include wells for a positive control (reference inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add an equal volume (e.g., 5 µL) of diluted PDE5A1 enzyme solution to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding an equal volume (e.g., 5 µL) of the cGMP-FAM substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at 37 °C for 60 minutes.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for fluorescein.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * [1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)] where mP_sample is the millipolarization value of the test well, mP_low_control is the value from the "no enzyme" control, and mP_high_control is the value from the DMSO vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PDE5 activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PDE5 inhibitors. The synthetic accessibility of this class of compounds allows for systematic modifications to explore the structure-activity landscape thoroughly. Future research should focus on the synthesis of a diverse library of analogs with variations in the amide substituent, the halogen at the 5-position, and other positions on the pyridine ring. The quantitative data obtained from in vitro PDE5 inhibition assays will be crucial for building robust SAR models to guide the design of more potent and selective next-generation inhibitors. Further characterization of promising compounds in cellular and in vivo models will be necessary to evaluate their therapeutic potential.

References

  • Toque HA, Teixeira CE, Lorenzetti R, Okuyama CE, Antunes E, De Nucci G. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor lodenafil carbonate on human and rabbit corpus cavernosum. Eur J Pharmacol. 2008;591(1-3):189-195.
  • Andersson KE. PDE5 inhibitors - pharmacology and clinical applications 20 years after sildenafil discovery. Br J Pharmacol. 2018;175(13):2554-2565.
  • Francis SH, Corbin JD. Molecular mechanisms and pharmacokinetics of phosphodiesterase-5 antagonists. Curr Urol Rep. 2005;6(6):453-459.
  • Rotella DP. Phosphodiesterase 5 inhibitors: current status and potential applications.
  • Saxton RA, Ali A, Fazio M, et al. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. P T. 2013;38(7):407-416.

Sources

A Researcher's Guide to Characterizing 5-Bromo-N,N-diethyl-3-pyridinecarboxamide: A Novel Nicotinamide Analog

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher venturing into novel chemical spaces, the initial characterization of a new molecular entity is a critical step that dictates its future trajectory in drug discovery and development. This guide provides a comprehensive framework for benchmarking the performance of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide , a structurally intriguing derivative of nicotinamide. Given the absence of extensive prior art for this specific compound, we will approach its characterization by drawing logical inferences from its chemical structure and the well-established pharmacology of nicotinamide and its analogs.

This document is structured not as a rigid protocol, but as a strategic guide, empowering the investigator to make informed decisions in designing and executing experiments to elucidate the biological function of this compound. We will delve into the rationale behind assay selection, propose detailed experimental workflows, and identify appropriate comparators to build a robust performance profile.

Foundational Rationale: Why Investigate a Novel Nicotinamide Analog?

Nicotinamide, a form of vitamin B3, is the metabolic precursor to nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular redox reactions and a critical signaling molecule.[1][2][3] Enzymes such as PARPs, sirtuins, and CD38 utilize NAD+ to regulate a host of cellular processes, including DNA repair, metabolic homeostasis, and inflammatory responses.[1][3] Consequently, synthetic nicotinamide derivatives have emerged as a promising class of molecules for therapeutic intervention in oncology, neurodegeneration, and metabolic disorders.[4][5][6]

This compound (henceforth referred to as C10H13BrN2O) incorporates the core pyridinecarboxamide structure of nicotinamide with two key modifications: a bromine atom at the 5-position and a diethylamide group. These alterations can significantly impact the molecule's physicochemical properties, such as lipophilicity and electron distribution, which in turn may influence its membrane permeability, target engagement, and metabolic stability. Our initial benchmarking strategy will therefore focus on assays designed to probe its interaction with the canonical NAD+ metabolic and signaling pathways.

Proposed Experimental Workflow for Characterization

The following diagram outlines a logical, phased approach to the initial characterization of C10H13BrN2O.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Target Engagement & Mechanistic Assays cluster_phase3 Phase 3: Cellular Function & Phenotypic Assays physchem Physicochemical Profiling (Solubility, LogP) cytotoxicity General Cytotoxicity (e.g., MTT/XTT Assay) physchem->cytotoxicity Inform dosing nad_levels Impact on Intracellular NAD+ Levels (LC-MS/MS) cytotoxicity->nad_levels Determine non-toxic concentrations parp_activity PARP-1 Activity Assay (HT Universal Colorimetric) nad_levels->parp_activity If NAD+ levels change sirt_activity Sirtuin Activity Assay (e.g., SIRT1 FRET-based) nad_levels->sirt_activity If NAD+ levels change cd38_activity CD38 NADase Activity Assay (Fluorescent) nad_levels->cd38_activity If NAD+ levels change dna_damage DNA Damage Response (γ-H2AX Staining) parp_activity->dna_damage If PARP inhibition is observed gene_expression Gene Expression Analysis (qPCR/RNA-seq) sirt_activity->gene_expression If sirtuin activity is modulated angiogenesis Anti-Angiogenesis Assays (Tube Formation, Migration) cd38_activity->angiogenesis Explore broader phenotypic effects

Caption: Proposed multi-phase workflow for the characterization of this compound.

Detailed Methodologies & Comparative Benchmarking

For each proposed assay, we will discuss the experimental rationale, provide a step-by-step protocol, and suggest suitable positive and negative controls, including established compounds for comparative analysis.

Phase 1: Foundational Assays

Rationale: The primary hypothesis is that C10H13BrN2O, as a nicotinamide analog, will interact with the NAD+ salvage pathway.[7] Measuring the intracellular concentration of NAD+ and its related metabolites (NADH, NADP+, NADPH) after treatment will provide the first indication of biological activity. A significant change in the NAD+ pool would strongly suggest engagement with NAD+-consuming enzymes or the salvage pathway itself.

Comparator Compounds:

  • Nicotinamide: As the parent compound, it will serve as a direct benchmark.

  • FK866: A potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This will serve as a positive control for NAD+ depletion.

Experimental Protocol (LC-MS/MS):

  • Cell Culture: Plate a relevant cell line (e.g., A549, HeLa) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response range of C10H13BrN2O (e.g., 0.1, 1, 10, 100 µM), Nicotinamide (1 mM), and FK866 (10 nM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Metabolite Extraction:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 1 minute and incubate at -80°C for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system configured for the detection and quantification of NAD+ and related metabolites.[1][3][8]

  • Data Normalization: Normalize the metabolite levels to the total protein content of a parallel well, determined by a BCA assay.

Data Presentation:

CompoundConcentrationIntracellular NAD+ (pmol/µg protein)Intracellular NADH (pmol/µg protein)
Vehicle (DMSO)0.1%ValueValue
C10H13BrN2O1 µMValueValue
C10H13BrN2O10 µMValueValue
C10H13BrN2O100 µMValueValue
Nicotinamide1 mMValueValue
FK86610 nMValueValue
Phase 2: Target Engagement & Mechanistic Assays

Should the foundational assays indicate a modulation of NAD+ levels, the next logical step is to investigate the compound's effect on major NAD+-consuming enzyme families.

Rationale: PARP-1 is a key enzyme in DNA repair and its hyperactivation can lead to NAD+ depletion. Many nicotinamide analogs are known to inhibit PARP activity. This assay will determine if C10H13BrN2O has a direct inhibitory effect on PARP-1.

Comparator Compounds:

  • Olaparib: A potent, clinically approved PARP inhibitor.

  • 3-Aminobenzamide: A classic, less potent PARP inhibitor.

Experimental Protocol (HT Universal Colorimetric PARP Assay Kit):

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of C10H13BrN2O and comparator compounds in the assay buffer.

  • Assay Reaction:

    • Add PARP-1 enzyme to the wells of a 96-well plate.

    • Add the diluted compounds to the respective wells.

    • Initiate the reaction by adding the PARP cocktail (containing NAD+ and activated DNA).

    • Incubate for the recommended time (e.g., 60 minutes).

  • Development: Add the developing solution and incubate to allow for color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundPARP-1 Inhibition IC50 (µM)
C10H13BrN2OValue
OlaparibValue
3-AminobenzamideValue

Advanced Cellular Function Assays

Based on the outcomes of the mechanistic assays, further phenotypic screens can be employed. For instance, if C10H13BrN2O is found to inhibit PARP-1, its effect on the DNA damage response can be assessed. Alternatively, given that some nicotinamide derivatives exhibit anti-angiogenic properties, a tube formation assay could be a valuable next step.[5]

Anti-Angiogenesis: HUVEC Tube Formation Assay

Rationale: Angiogenesis is a critical process in tumor growth, and its inhibition is a key therapeutic strategy. Some nicotinamide derivatives have been shown to inhibit angiogenesis by affecting endothelial cell function.[5] This assay will assess the potential of C10H13BrN2O to disrupt the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Comparator Compound:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor known to have anti-angiogenic effects.

Experimental Protocol:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.

  • Compound Treatment: Immediately treat the cells with various concentrations of C10H13BrN2O and Sunitinib. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 6-18 hours.

  • Imaging: Visualize the formation of tube-like structures using a microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Presentation:

CompoundConcentrationTotal Tube Length (% of Control)Number of Junctions (% of Control)
Vehicle (DMSO)0.1%100%100%
C10H13BrN2O1 µMValueValue
C10H13BrN2O10 µMValueValue
Sunitinib1 µMValueValue

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, strategy for the initial characterization of this compound. By systematically evaluating its impact on cellular NAD+ metabolism and key NAD+-dependent enzyme families, researchers can build a robust performance profile and uncover its potential therapeutic applications. The proposed workflows, from initial metabolic profiling to targeted mechanistic studies and phenotypic assays, offer a clear path to understanding the biological role of this novel nicotinamide analog. The data generated from these experiments will be invaluable in guiding future optimization and development efforts.

References

  • Information on the current time was not used in the gener
  • Assays for NAD + -Dependent Reactions and NAD + Metabolites. (2018). PubMed. [Link]

  • Nicotinamide and its Pharmacological Properties for Clinical Therapy. (2004). ResearchGate. [Link]

  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites. (n.d.). PMC. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PMC. [Link]

  • Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. (2025). ACS Publications. [Link]

  • Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. (2013). PubMed. [Link]

  • Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. (n.d.). Semantic Scholar. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, ensuring the protection of personnel and the environment. Our focus is to empower you with the knowledge to make informed decisions, grounded in scientific principles and regulatory requirements.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a brominated pyridine derivative. While specific toxicity data for this compound is limited, its structural similarity to pyridine and other brominated organic compounds necessitates a cautious approach to its handling and disposal.[1][2][3] Pyridine itself is a listed hazardous waste by the U.S. Environmental Protection Agency (EPA), and brominated compounds can present various health and environmental hazards.[4][5]

Key Considerations:
  • Pyridine Moiety: Pyridine is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code U196.[4] It is also considered a toxic and ignitable substance.[4]

  • Brominated Organic Compound: Brominated organic compounds are a diverse class of chemicals, some of which can be toxic, corrosive, and reactive.[5]

  • Waste Determination: As the generator of the waste, you are legally responsible for determining if it is hazardous.[6] This can be done by checking if the chemical is on a specific EPA list (F, K, P, or U lists) or if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[6][7][8]

Hazardous Waste Determination for this compound

The critical first step in proper disposal is to determine if this compound waste is hazardous. The following flowchart illustrates the decision-making process:

Caption: Decision workflow for hazardous waste determination of this compound.

Step-by-Step Hazardous Waste Characterization:

If the waste is not a listed hazardous waste, you must determine if it exhibits any of the following characteristics:

  • Ignitability (EPA Waste Code D001):

    • Liquid: Flashpoint less than 60°C (140°F). While data for this specific compound is unavailable, related brominated pyridines can be flammable.[1][2]

    • Solid: Capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burns so vigorously and persistently as to create a hazard.

  • Corrosivity (EPA Waste Code D002):

    • Aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5.

  • Reactivity (EPA Waste Code D003):

    • Normally unstable and readily undergoes violent change without detonating.

    • Reacts violently with water.

    • Forms potentially explosive mixtures with water.

    • When mixed with water, generates toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health or the environment.

  • Toxicity (EPA Waste Codes D004 - D043):

    • Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for specific toxic constituents to leach into groundwater. Given the presence of the pyridine ring, toxicity is a potential concern.

Proper Disposal Procedures

Once the hazardous waste determination is complete, follow these procedures for disposal.

Personal Protective Equipment (PPE):

Before handling this compound, ensure you are wearing the appropriate PPE:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact. Brominated compounds and pyridines can cause skin irritation.[1][2]
Eye Protection Chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any potential vapors or dust.
Waste Collection and Storage:
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is often a suitable choice.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation begins.

  • Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Disposal Pathway:
  • Licensed Hazardous Waste Contractor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: The recommended disposal method for this type of organic compound is high-temperature incineration by a licensed chemical destruction plant.[9][10] This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Spill and Emergency Procedures

In the event of a spill, follow these immediate actions:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and institutional environmental health and safety (EHS) office.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Decontamination: After the spill is cleaned up, decontaminate the area according to your institution's protocols for pyridine-containing compounds.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, January 25).
  • PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • Echemi. (n.d.).
  • Carl ROTH. (n.d.).
  • Wikipedia. (n.d.). Brominated flame retardant. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • Echemi. (n.d.).
  • Learn. (2025, November 25).
  • Hazardous Waste Experts. (2025, March 20).
  • JHECHEM CO LTD. (n.d.). Buy 5-bromo-N,N-diethylpyridine-3-carboxamide.
  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

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A Senior Application Scientist's Guide to Handling 5-Bromo-N,N-diethyl-3-pyridinecarboxamide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides essential safety and logistical information for handling 5-Bromo-N,N-diethyl-3-pyridinecarboxamide (CAS No. 104290-44-0).[1][2][3] While comprehensive toxicological data for this specific compound is not widely published, its structure—a brominated pyridine derivative—necessitates a cautious and informed approach. By analyzing its constituent chemical motifs, we can establish a set of best practices grounded in established principles of laboratory safety.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: The Rationale Behind a Cautious Approach

Understanding the potential hazards of this compound is fundamental to selecting the appropriate Personal Protective Equipment (PPE). Its structure suggests several potential risks based on analogous compounds:

  • Skin and Eye Irritation: The presence of a halogen (bromine) on an aromatic ring is a common feature in compounds that cause skin and eye irritation. Structurally similar compounds, such as 5-Bromonicotinamide and 5-Bromo-3-pyridinecarboxaldehyde, are known to cause skin and serious eye irritation.[4] Therefore, we must assume this compound poses a similar risk.

  • Inhalation Hazard: The pyridine core suggests potential volatility and the risk of harmful fume inhalation.[5][6] Proper ventilation is not merely a suggestion but a critical control measure.[1][7]

  • Toxicity upon Ingestion: Many functionalized pyridine derivatives are classified as harmful if swallowed.[4] Accidental ingestion via contaminated hands is a significant risk that procedural controls must mitigate.

Based on this assessment, handling this compound requires engineering controls and a multi-layered PPE strategy to prevent dermal, ocular, and respiratory exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE required for handling this compound. The selection of specific items should always be informed by a task-specific risk assessment.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash potential (e.g., transferring large volumes).[8]Protects against accidental splashes of the compound in solution or contact with airborne solid particles. Goggles provide a seal around the eyes; a face shield protects the entire face.[9]
Hand Protection Chemically resistant nitrile gloves.[5] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, butyl rubber gloves.Provides a barrier against dermal absorption and irritation. Gloves must be inspected for tears or pinholes before each use. Use proper glove removal technique to avoid contaminating skin.[9]
Protective Clothing A flame-resistant laboratory coat.Prevents contact with skin on the arms and body. The coat should be kept fully fastened during all handling procedures.[9]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. If a fume hood is unavailable or if aerosols or dust may be generated, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[7][9]The primary engineering control is a fume hood, which captures harmful vapors at the source.[5][6] A respirator serves as a necessary secondary control if primary controls are insufficient.

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is the most effective way to minimize exposure and ensure experimental reproducibility. The following workflow outlines the critical steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Assemble All Necessary Equipment & Reagents prep1->prep2 prep3 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 Weigh Solid Compound Carefully to Avoid Dust prep3->handle1 Begin Work handle2 Prepare Solution, Keeping Container Covered When Possible handle1->handle2 handle3 Securely Cap All Vessels Containing the Compound handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Conclude Work clean2 Segregate Waste into Labeled 'Halogenated Organic Waste' Container clean1->clean2 clean3 Remove PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Caption: Workflow for handling this compound.

Step-by-Step Methodology
  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.[5]

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before retrieving the compound.

    • Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or damage.[9]

  • Handling:

    • Perform all manipulations of the solid compound and its solutions inside a chemical fume hood to minimize inhalation exposure.[1][7]

    • When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could generate dust.[1]

    • Keep containers tightly closed when not in active use to prevent the release of vapors.[5]

  • Post-Handling & Cleanup:

    • Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.

    • Dispose of all contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.[9]

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Always remove gloves first.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[10]

Emergency Procedures

Even with meticulous planning, accidents can occur. Immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling lifecycle. Due to its brominated nature, all waste containing this compound must be treated as hazardous.

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal waste_gen Waste Generated (Contaminated gloves, solutions, etc.) waste_container Halogenated Organic Waste Container waste_gen->waste_container Segregate Immediately waste_pickup Store Securely for Scheduled Pickup waste_container->waste_pickup incineration Disposal via Licensed Hazardous Waste Facility (High-Temp Incineration) waste_pickup->incineration Transport

Caption: Waste disposal workflow for brominated organic compounds.

Disposal Protocol
  • Waste Stream Identification: All waste, including residual solid, solutions, and contaminated labware, must be designated as Halogenated Organic Waste .[11] Never mix this waste with non-halogenated streams, as this complicates the disposal process.

  • Collection:

    • Use a clearly labeled, sealable waste container stored in a secondary containment bin.

    • Collect all solid waste, including contaminated gloves and absorbent materials, in this container.[9]

    • Collect all liquid waste in a separate, compatible, and clearly labeled halogenated liquid waste container.

  • Final Disposal: The sealed and labeled waste containers must be disposed of through your institution's official hazardous waste management program. The standard and environmentally appropriate method for destroying brominated organic compounds is high-temperature incineration at a licensed facility equipped with emission control systems to neutralize harmful byproducts like hydrogen bromide.[12][13]

By integrating this comprehensive safety framework into your daily laboratory operations, you can handle this compound with confidence, ensuring the safety of all personnel and maintaining compliance with the highest standards of scientific practice.

References

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. [Link]

  • This compound. Chemsrc. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Bromine water - disposal. Chemtalk. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • 5-Bromonicotinamide. PubChem. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. PubMed. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.